Cgs 21680
Description
A2 adenosine receptor agonist; structure given in first source
Properties
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOANWZGLPPROA-RQXXJAGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043882 | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-54-9 | |
| Record name | CGS 21680 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120225-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-21680 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CGS 21680: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its ability to specifically target this receptor subtype has made it an invaluable tool in neuroscience, cardiology, and immunology research, facilitating the elucidation of the physiological and pathophysiological roles of A2A receptor signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling cascades, and the experimental methodologies used to characterize its function.
Data Presentation: Quantitative Analysis of this compound Interaction with Adenosine Receptors
The affinity and potency of this compound for adenosine receptor subtypes have been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative view of its receptor binding profile and functional activity.
Table 1: Radioligand Binding Affinity of this compound at Human and Rat Adenosine Receptors
| Receptor Subtype | Species | Radioligand | Preparation | Ki (nM) | Reference |
| A2A | Rat | [3H]this compound | Striatal Membranes | 27 | [1] |
| A1 | Rat | [3H]CHA | Brain Membranes | 3800 | [2] |
| A2B | Human | [3H]DPCPX | CHO cell membranes | >1000 | [2] |
| A3 | Human | [125I]AB-MECA | CHO cell membranes | >1000 | [2] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. [3H]this compound: Tritiated this compound [3H]CHA: Tritiated N6-cyclohexyladenosine [3H]DPCPX: Tritiated 8-cyclopentyl-1,3-dipropylxanthine [125I]AB-MECA: 125I-N6-(4-Amino-3-iodobenzyl)adenosine-5′-(N-methyluronamide) CHO: Chinese Hamster Ovary
Table 2: Functional Potency of this compound in Cellular Assays
| Assay Type | Cell/Tissue Type | Measured Effect | EC50 (nM) | IC50 (nM) | Reference |
| cAMP Accumulation | Rat Striatal Slices | Stimulation of cAMP | 110 | - | [3] |
| Coronary Flow | Isolated Perfused Rat Heart | Increase in coronary flow | 1.8 (ED25) | - | |
| Dopamine Release | Rat Striatal Slices | Inhibition of electrically stimulated dopamine release | Ineffective | - | |
| Adenosine A2 Receptor Binding | Rat Brain Tissue | - | - | 22 |
EC50: Half maximal effective concentration. The concentration of a drug that gives half of the maximal response. IC50: Half maximal inhibitory concentration. The concentration of a drug that inhibits a specific biological or biochemical function by 50%. ED25: The dose that is effective in 25% of the population or that produces 25% of the maximum possible effect. cAMP: Cyclic adenosine monophosphate
Core Signaling Pathways of this compound
Upon binding to the adenosine A2A receptor, this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. However, this compound can also trigger other signaling pathways, leading to a diverse range of cellular responses.
Canonical Gs/cAMP/PKA Signaling Pathway
The primary mechanism of action of this compound is through the activation of the Gs alpha subunit of the heterotrimeric G-protein coupled to the A2A receptor. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
Non-Canonical Signaling Pathways
In addition to the canonical cAMP pathway, this compound has been shown to modulate other signaling cascades, highlighting the complexity of A2A receptor function.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: In some cell types, A2A receptor activation by this compound can lead to the activation of PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which can phosphorylate a variety of cellular proteins.
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Extracellular Signal-Regulated Kinase (ERK) Pathway: The activation of the ERK/MAPK (mitogen-activated protein kinase) pathway by this compound has been observed in several studies. This can occur through both PKA-dependent and PKA-independent mechanisms, leading to the regulation of cellular processes such as proliferation and differentiation.
-
YAP Signaling Pathway: Recent evidence suggests that this compound can promote corneal epithelial wound healing through the activation of the Yes-associated protein (YAP) signaling pathway.
-
BDNF-TrkB Signaling Pathway: In the context of Rett syndrome models, this compound has been shown to enhance Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling, promoting neurite outgrowth and synaptic plasticity.
Experimental Protocols: Methodologies for Key Experiments
The characterization of this compound's mechanism of action relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay (Adapted from Jarvis et al., 1989)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A2A receptor in rat striatal membranes using [3H]this compound as the radioligand.
1. Membrane Preparation:
-
Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected on ice.
-
The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.7) using a Polytron homogenizer.
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The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh Tris-HCl buffer and incubated with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.
-
The membranes are washed twice by centrifugation and resuspension in fresh buffer. The final pellet is resuspended in 50 mM Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer, 100 µL of membrane suspension (100 µg protein), [3H]this compound (at a final concentration of ~1 nM), and varying concentrations of unlabeled this compound or other competing ligands.
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Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A receptor agonist (e.g., 10 µM NECA).
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The mixture is incubated at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
The filters are washed three times with 4 mL of ice-cold Tris-HCl buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (Adapted from Lupica et al., 1990)
This protocol describes a method to measure the effect of this compound on cAMP accumulation in rat striatal slices.
1. Slice Preparation:
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Male Sprague-Dawley rats are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
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Coronal slices (350 µm thick) containing the striatum are prepared using a vibratome.
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The slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. cAMP Assay:
-
Individual slices are transferred to vials containing 1 mL of oxygenated aCSF with a phosphodiesterase inhibitor (e.g., 100 µM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.
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The slices are pre-incubated for 15 minutes at 37°C.
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This compound is added at various concentrations, and the incubation is continued for an additional 15 minutes.
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The reaction is terminated by adding 100 µL of 1 N HCl and heating the vials in a boiling water bath for 5 minutes.
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The slices are then homogenized, and the homogenates are centrifuged.
3. cAMP Measurement:
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The cAMP content in the supernatant is determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
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Protein concentration in the pellet is determined using a standard protein assay (e.g., Bradford or BCA assay).
4. Data Analysis:
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The amount of cAMP is normalized to the protein content of each slice.
-
The EC50 value for this compound-stimulated cAMP accumulation is determined by fitting the concentration-response data to a sigmoidal curve.
References
- 1. This compound hydrochloride | Adenosine A2a Receptor Agonists: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the selective adenosine A2 receptor agonist this compound on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 21680: A Technical Guide to its Binding Affinity at the Adenosine A2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of CGS 21680, a potent and selective agonist for the adenosine A2A receptor. The document details its binding affinity, the experimental protocols used for its characterization, and the primary signaling pathway it activates.
Core Concepts: this compound and the Adenosine A2A Receptor
This compound, chemically known as 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine, is a widely used research tool for studying the physiological and pathological roles of the adenosine A2A receptor. The A2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is integral to various physiological processes, including the regulation of inflammation, neurotransmission, and vascular tone.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the adenosine A2A receptor has been extensively characterized using radioligand binding assays. The following table summarizes key quantitative data from various studies.
| Parameter | Value (nM) | Radioligand | Tissue/Cell Line | Reference |
| Ki | 27 | - | - | [1][2][3] |
| Kd | 15.5 | [3H]this compound | Rat Striatum | [4] |
| Kd | 22 ± 0.5 | [3H]this compound | Human Brain | [5] |
| Kd | 17.8 ± 1.1 | [3H]this compound | Human Striatal Membranes | |
| Kd | 58 | [3H]this compound | Rat Hippocampus & Cortex | |
| Kd | 3.9 ± 0.9 (high affinity) | [3H]this compound | Rat Striatal Membranes | |
| Kd | 51 ± 5.5 (low affinity) | [3H]this compound | Rat Striatal Membranes | |
| IC50 | 22 | - | - | |
| IC50 | 4.6 | [3H]-ligand | HEK-293 cells with human A2A receptor | |
| Bmax | Value (fmol/mg protein) | Radioligand | Tissue/Cell Line | Reference |
| Bmax | 375 | [3H]this compound | Rat Striatum | |
| Bmax | 444 ± 63 | [3H]this compound | Human Brain | |
| Bmax | 313 ± 10 | [3H]this compound | Human Striatal Membranes | |
| Bmax | 353 | [3H]this compound | Rat Hippocampus | |
| Bmax | 264 | [3H]this compound | Rat Cortex |
Experimental Protocols: Radioligand Binding Assay
The determination of this compound binding affinity is typically achieved through competitive or saturation radioligand binding assays using tritiated this compound ([3H]this compound).
Membrane Preparation
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Tissue/Cell Homogenization: Tissues (e.g., rat striatum) or cells expressing the A2A receptor (e.g., HEK-293 cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous adenosine and other interfering substances.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay).
Saturation Binding Assay
-
Incubation: A fixed amount of membrane protein (e.g., 20 µ g/tube ) is incubated with increasing concentrations of [3H]this compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Nonspecific Binding: A parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA or 20 µM 2-chloroadenosine) to determine nonspecific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation binding data.
Competitive Binding Assay
-
Incubation: A fixed concentration of [3H]this compound (typically near its Kd value, e.g., 10 nM) and a fixed amount of membrane protein are incubated with increasing concentrations of the unlabeled competing ligand (in this case, this compound itself or other adenosine receptor ligands).
-
Equilibrium, Separation, and Counting: The subsequent steps are the same as in the saturation binding assay.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the general workflow of the radioligand binding assay.
Caption: A2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of the adenosine A2 receptor ligand [3H]this compound to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CGS 21680 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 is a potent and highly selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum, as well as in immune cells and blood vessels. Its ability to specifically activate the A2AR has made it an invaluable tool for elucidating the receptor's physiological and pathological roles. Activation of the A2AR by this compound triggers a cascade of intracellular signaling events that modulate neuronal excitability, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the canonical and non-canonical signaling pathways initiated by this compound, detailed experimental protocols for their investigation, and a summary of key quantitative parameters.
Core Signaling Pathways
The signaling cascades initiated by this compound are multifaceted, involving a primary canonical pathway mediated by cyclic adenosine monophosphate (cAMP) and several alternative or non-canonical pathways.
The Canonical Gs/cAMP/PKA Pathway
The primary and most well-characterized signaling pathway for this compound involves the coupling of the A2A receptor to the stimulatory G-protein, Gαs.
-
Receptor Activation: this compound binds to the extracellular domain of the A2A receptor, inducing a conformational change.
-
G-Protein Coupling: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
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PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and release the catalytic subunits.
-
CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate various downstream targets, most notably the cAMP Response Element-Binding Protein (CREB) at the Serine-133 residue.[1][2] Phosphorylated CREB (pCREB) then recruits transcriptional coactivators to regulate the expression of genes involved in neuronal plasticity, immune responses, and cell survival.[1][3]
Non-Canonical Signaling Pathways
In addition to the canonical Gs pathway, this compound has been shown to activate other signaling cascades, which can be cell-type and context-dependent.
-
MAPK/ERK Pathway: Activation of the A2A receptor by this compound can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2).[1] The mechanism linking A2AR to ERK can involve PKA-dependent pathways, but also PKA-independent mechanisms that may involve other G-proteins or scaffold proteins. In some cells, this pathway is dependent on Gs and PKA, while in others it appears to be independent of PKC.
-
PLC/PKC Pathway: Some evidence suggests that A2AR activation can couple to Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC). This has been observed in cancer cell lines where this compound-induced proliferation was dependent on PLC and PKCδ.
-
PI3K/Akt Pathway: The pro-survival effects of this compound in certain cell types have been linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
-
Other Pathways: Recent studies have implicated this compound in the modulation of other signaling molecules, including JNK, Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling, and the Hippo-YAP pathway, highlighting the complexity of A2AR-mediated effects.
Quantitative Data
The affinity and potency of this compound are critical parameters for designing and interpreting experiments. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity (Ki) of this compound
This table presents the dissociation constant (Ki) for this compound at different human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Comments |
| A2A | Rat | 27 | High affinity, primary target. |
| A2A | Rat | 22 | High affinity, primary target. |
| A1 | Rat | ~3080 (140-fold lower than A2A) | Low affinity, demonstrating selectivity. |
| A2B | Human | - | Generally shows lower affinity than for A2A. |
| A3 | Human | - | Very low affinity. |
Table 2: Functional Potency (EC50) of this compound
This table shows the half-maximal effective concentration (EC50) for this compound in functional assays, typically measuring cAMP accumulation. Lower EC50 values indicate higher potency.
| Assay | Cell/Tissue Type | EC50 (nM) | Reference |
| cAMP Accumulation | Rat Striatal Slices | 110 | |
| cAMP Accumulation | CHO cells expressing A2A | 19 - 29 | |
| General Functional Assays | Various | 1.48 - 180 |
Experimental Protocols
Investigating the this compound signaling pathway involves a variety of cell-based assays. Below are detailed, generalized protocols for key experiments.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following A2A receptor stimulation by this compound.
Objective: To measure the dose-dependent increase in intracellular cAMP levels upon this compound treatment.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the A2A receptor (e.g., HEK293 or CHO cells) into a 96-well plate and culture overnight.
-
Cell Stimulation:
-
Wash cells with a serum-free assay buffer (e.g., HBSS).
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX, typically 100-500 µM), for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the detection kit.
-
cAMP Detection: Quantify cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or chemiluminescence.
-
Data Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blot for CREB and ERK Phosphorylation
This protocol is used to detect the phosphorylation status of key downstream proteins like CREB and ERK, indicating pathway activation.
Objective: To determine the relative increase in phosphorylated CREB (pCREB Ser133) or phosphorylated ERK (pERK1/2) following stimulation with this compound.
Methodology:
-
Cell Culture and Treatment:
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Grow cells to ~80-90% confluency. For ERK phosphorylation, cells are often serum-starved for several hours to reduce basal signaling.
-
Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 5, 15, 30, 60 minutes) or with varying concentrations for a fixed time.
-
-
Protein Extraction:
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Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-pCREB Ser133 or rabbit anti-pERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total CREB or total ERK) to serve as a loading control.
-
Conclusion
This compound remains a cornerstone pharmacological tool for probing the function of the adenosine A2A receptor. Its activation of the canonical Gs-cAMP-PKA-CREB pathway is well-established and serves as a primary mechanism for its effects on gene transcription and cellular function. However, a growing body of evidence demonstrates that this compound can also engage a complex network of non-canonical pathways, including the MAPK/ERK and PI3K/Akt cascades, which contribute to its diverse physiological effects. A thorough understanding of these signaling networks, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers aiming to leverage the therapeutic potential of targeting the A2A receptor in neurological, inflammatory, and proliferative disorders.
References
CGS 21680: A Technical Guide to Downstream Effects and Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of CGS 21680, a potent and selective agonist for the adenosine A2A receptor (A2AR).[1][2] Its high affinity for the A2AR has established it as a critical tool in pharmacological research to elucidate the receptor's role in a multitude of physiological and pathological processes.[1] This guide details the core molecular signaling pathways, summarizes quantitative pharmacological data, outlines key experimental methodologies, and explores the significant downstream effects of this compound in neuroprotection, inflammation, and cardiovascular regulation.
Core Pharmacology and Receptor Affinity
This compound is a synthetic adenosine analog that selectively binds to and activates the A2A receptor, a G-protein coupled receptor (GPCR) linked to the Gs alpha subunit (Gαs).[1][3] This selectivity is fundamental to its targeted effects, with significantly lower affinity for other adenosine receptor subtypes.
Table 1: Receptor Binding & Functional Potency of this compound
| Parameter | Receptor Subtype | Species | Value | Reference(s) |
| Ki (Binding Affinity) | Adenosine A2A | Human/Rat | 27 nM | |
| Adenosine A1 | Human | 290 nM | ||
| Adenosine A2B | Human | 67 nM | ||
| Adenosine A3 | Human | 88.8 µM | ||
| EC50 (Functional Potency) | cAMP Formation | Rat Striatum | 110 nM | |
| Coronary Flow (ED25) | Rat Heart | 1.8 nM |
Primary Signaling Pathway: The cAMP-PKA-CREB Cascade
The principal mechanism of action for this compound begins with the activation of the A2A receptor. This initiates a well-documented signaling cascade that serves as the foundation for many of its downstream effects.
-
Receptor Activation: this compound binds to the A2A receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples with the Gs protein.
-
Adenylyl Cyclase Activation: The Gαs subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing and activating the catalytic subunits.
-
CREB Phosphorylation: Active PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.
-
Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional coactivators to bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression. Genes known to be affected include c-fos and preproenkephalin.
Additional Downstream Signaling Pathways
While the cAMP/PKA cascade is primary, this compound influences other key signaling molecules, often in a cell-type-specific manner.
Mitogen-Activated Protein Kinase (MAPK) Pathways
-
ERK1/2 Activation: In some cell types, such as newborn rat cardiomyocytes, this compound activates the Extracellular signal-regulated kinase (ERK1/2) pathway. This activation is typically dependent on the upstream Gs/cAMP/PKA cascade. However, in other contexts, like the nucleus accumbens of food-restricted rats, this compound activates CREB without affecting ERK1/2, suggesting pathway divergence.
-
JNK Activation: this compound has been shown to reduce the phosphorylation and activation of c-Jun amino-terminal kinase (JNK) in oligodendrocytes following spinal cord injury, an effect associated with neuroprotection.
TrkB Receptor Transactivation
In cultured rat motoneurons, this compound promotes survival through a dual mechanism involving both the cAMP/PKA pathway and the transactivation of the neurotrophin receptor TrkB. This highlights a crosstalk between GPCR and receptor tyrosine kinase signaling.
YAP Signaling Pathway
In corneal epithelial cells, A2AR activation by this compound promotes wound healing by modulating the Hippo-YAP signaling pathway, which is crucial for cellular proliferation and migration.
Key Downstream Effects & Quantitative Data
The activation of these signaling cascades translates into significant physiological and therapeutic effects, particularly in the realms of inflammation, neuroprotection, and cardiovascular function.
Anti-Inflammatory Effects
This compound exerts potent anti-inflammatory effects across various models of injury and disease. This is a cornerstone of its therapeutic potential. The mechanism involves the suppression of pro-inflammatory mediators and immune cell activity.
-
Cytokine Reduction: Treatment with this compound significantly reduces plasma levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
-
Enzyme Inhibition: It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
NF-κB Suppression: The anti-inflammatory actions are linked to the suppression of Nuclear Factor-kappaB (NF-κB) activation, a key regulator of inflammatory gene expression.
-
Leukocyte Infiltration: this compound reduces the infiltration of neutrophils and other leukocytes into inflamed tissues.
Table 2: Summary of Anti-Inflammatory Biomarker Modulation by this compound
| Biomarker/Process | Model System | Effect | Reference(s) |
| TNF-α, IL-1β, IL-6 | Collagen-Induced Arthritis (Mouse) | ▼ Decreased | |
| iNOS, COX-2 | Collagen-Induced Arthritis (Mouse) | ▼ Decreased Expression | |
| NF-κB Activation | Carrageenan-Induced Pleurisy (Mouse) | ▼ Decreased | |
| Neutrophil Infiltration | Carrageenan-Induced Pleurisy (Mouse) | ▼ Decreased | |
| Myeloperoxidase (MPO) | Phorbol-Induced Dermatitis (Mouse) | ▼ Decreased Activity | |
| JNK Phosphorylation | Spinal Cord Injury (Mouse) | ▼ Decreased |
Neuroprotective and Neuromodulatory Effects
This compound demonstrates significant neuroprotective properties in models of both acute and chronic neurological disorders.
-
Cerebral Ischemia: In rat models of stroke, low doses of this compound reduce neurological deficits, microgliosis, astrogliosis, and granulocyte infiltration into the ischemic tissue.
-
Huntington's Disease: In a transgenic mouse model, this compound slows motor deterioration, prevents brain weight reduction, and reduces the size of mutant huntingtin aggregates.
-
Gene Expression: It enhances the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, promoting neurite outgrowth and synaptic plasticity.
-
GABA Release: In the striatum of young rats, this compound increases the spontaneous outflow of the inhibitory neurotransmitter GABA.
Cardiovascular Effects
In vivo studies have characterized the significant cardiovascular effects of this compound.
-
Vasodilation: It is a potent vasodilator, reducing venous resistance.
-
Cardiac Output: It leads to an increase in heart rate and overall cardiac output.
Experimental Protocols & Methodologies
The characterization of this compound's downstream effects relies on a range of established biochemical and in vivo techniques.
In Vitro Assays
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptors.
-
Methodology: Cell membranes expressing the receptor of interest (e.g., from rat striatum or transfected HEK293 cells) are incubated with a radiolabeled ligand (e.g., [³H]this compound or a competing radioligand). Various concentrations of unlabeled this compound are added to compete for binding. The amount of bound radioactivity is measured using liquid scintillation counting. Data are analyzed using non-linear regression to calculate Ki values.
-
-
cAMP Accumulation Assay:
-
Objective: To measure the functional potency (EC50) of this compound in stimulating cAMP production.
-
Methodology: Cultured cells (e.g., rat striatal slices or HEK293 cells) are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with varying concentrations of this compound. The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using methods like competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Western Blotting for Protein Phosphorylation:
-
Objective: To quantify the this compound-induced phosphorylation of downstream signaling proteins like CREB and ERK.
-
Methodology: Animals are treated with this compound, and specific tissues (e.g., nucleus accumbens, caudate-putamen) are harvested and homogenized. Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the phosphorylated form of the protein (e.g., anti-pCREB) and the total protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. Band optical density is quantified to determine the phosphorylation ratio.
-
In Vivo Models
-
Collagen-Induced Arthritis (CIA) Model:
-
Objective: To evaluate the anti-inflammatory effects of this compound in a model of chronic arthritis.
-
Methodology: Arthritis is induced in mice by intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster injection is given at day 21. This compound treatment is initiated at the onset of clinical signs (e.g., day 25). The severity of arthritis is scored clinically, and at the end of the study, paws and joints are collected for histological analysis, and blood is collected to measure cytokine levels.
-
-
Transient Cerebral Ischemia (MCAo) Model:
-
Objective: To assess the neuroprotective effects of this compound in a stroke model.
-
Methodology: In anesthetized rats, the middle cerebral artery (MCA) is temporarily occluded (e.g., for 1 hour) using an intraluminal filament. This compound is administered (e.g., i.p.) starting a few hours after ischemia and continued for several days. Neurological deficits are assessed daily using a scoring system. At the end of the experiment, brains are collected for histological and immunohistochemical analysis to evaluate infarct size, gliosis, and immune cell infiltration.
-
Conclusion
This compound, through its selective activation of the adenosine A2A receptor, initiates a cascade of downstream signaling events, primarily through the Gs/cAMP/PKA pathway. This leads to the modulation of transcription factors like CREB and influences other critical pathways including ERK, JNK, and TrkB. The culmination of these molecular events results in potent, therapeutically relevant effects, including profound anti-inflammatory, neuroprotective, and cardiovascular responses. The data and methodologies presented herein provide a comprehensive foundation for professionals engaged in the research and development of A2A receptor-targeted therapeutics.
References
CGS 21680: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, intended to serve as a comprehensive resource for researchers and drug development professionals. The document details the compound's mechanism of action, receptor binding and functional activity, pharmacokinetic profile, and its effects in various preclinical models of cardiovascular disease, inflammation, and neurological disorders. Toxicological data are also reviewed. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound, with the chemical name 2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine, is a widely used pharmacological tool for investigating the role of the adenosine A2A receptor. Its high affinity and selectivity for the A2A subtype over other adenosine receptors have made it an invaluable ligand in both in vitro and in vivo studies.[1][2] This guide synthesizes the current knowledge on the pharmacological and toxicological properties of this compound.
Pharmacology
Mechanism of Action
This compound exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to the Gs alpha subunit of a heterotrimeric G-protein. Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, culminating in a cellular response.
References
CGS 21680: A Technical Guide to its Biological Function in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor highly expressed in the central nervous system (CNS), particularly within the basal ganglia. Its activation triggers a cascade of intracellular signaling events that profoundly modulate neuronal activity, neurotransmitter release, and synaptic plasticity. This technical guide provides an in-depth overview of the biological functions of this compound in the CNS, focusing on its mechanism of action, its intricate relationship with the dopaminergic system, and its therapeutic potential in various neurological and psychiatric disorders. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of critical signaling pathways and workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Adenosine A2A Receptor Agonism
This compound exerts its biological effects by binding to and activating the adenosine A2A receptor. The A2AR is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, this initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding protein (CREB), thereby modulating gene transcription and neuronal function.[1][2][3]
Receptor Binding and Potency
This compound exhibits high affinity and selectivity for the A2A receptor. Quantitative data from various binding and functional assays are summarized below.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Value | Species/Tissue | Notes | Reference |
|---|---|---|---|---|
| Ki | 27 nM | - | A2A Adenosine Receptor | |
| Kd | 22 ± 0.5 nM | Human Brain | High-affinity binding site | [4] |
| Kd | ~2 nM | Mouse Striatum | High-affinity binding site | |
| Kd | 17 nM | Rat Striatum | High-affinity binding site | |
| EC50 | 1.48 - 180 nM | - | Functional potency range |
| EC50 | 110 nM | Rat Striatal Slices | cAMP formation | |
Key Signaling Pathways
The activation of A2A receptors by this compound initiates several downstream signaling pathways that are critical to its function in the CNS.
The Canonical cAMP/PKA/CREB Pathway
The primary signaling route for this compound involves the Gs-protein-mediated activation of adenylyl cyclase, leading to cAMP production and subsequent PKA activation. PKA phosphorylates CREB, a transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and function.
Interaction with the Dopamine D2 Receptor
One of the most significant functions of this compound in the CNS is its modulation of the dopamine system. A2A and dopamine D2 receptors are highly co-localized in the striatum, where they form heteromeric complexes. Activation of the A2A receptor by this compound allosterically inhibits D2 receptor signaling, primarily by reducing the affinity of D2 receptors for dopamine. This antagonistic relationship is a cornerstone of the motor-suppressant effects of this compound and the rationale for exploring A2A antagonists in Parkinson's disease.
Table 2: Quantitative Effects of this compound on Dopamine D2 Receptor Binding
| Effect | Magnitude | Species/Tissue | Notes | Reference |
|---|---|---|---|---|
| Increase in Kd of D2 Agonist | 40% | Rat Striatal Membranes | Measured with [3H]NPA | |
| Increase in KH and KL | ~3-fold | Rat Striatal Membranes | High- and low-affinity sites for dopamine |
| Decrease in Dopamine IC50 | Significant | Rat Forebrain Sections | Effect on [125I]iodosulpride binding | |
Modulation of Neurotransmitter Release
This compound significantly influences the release of key neurotransmitters in the CNS, most notably glutamate and GABA.
-
Glutamate: In striatal nerve terminals, this compound has been shown to facilitate the K+-evoked release of glutamate. For instance, a 10 nM concentration of this compound enhanced glutamate release by approximately 57.7%. This effect is mediated by presynaptic A2A receptors on glutamatergic terminals.
-
GABA: By activating A2A receptors on striatopallidal medium spiny neurons (the "indirect pathway"), this compound can increase the release of GABA in downstream structures like the globus pallidus. This action is believed to contribute to its motor-suppressing effects. In microdialysis studies, 10 µM this compound significantly increased spontaneous GABA outflow in the striatum of young rats.
Behavioral and Systemic Functions
Systemic or central administration of this compound produces a distinct profile of behavioral effects, largely reflecting its influence on the basal ganglia motor circuits.
-
Locomotor Activity: this compound is a potent suppressor of locomotor activity. Intracerebroventricular administration of 0.25 and 1.0 nmol doses decreased both horizontal and vertical motor activity in rats.
-
Catalepsy and Sedation: At higher doses, this compound can induce catalepsy, a state of motor immobility. It is also associated with sedative effects, which may contribute to its suppression of other behaviors like food intake and lever pressing for rewards.
-
Neuroprotection: In models of CNS injury, such as cerebral ischemia, this compound has demonstrated neuroprotective effects. This is attributed to its anti-inflammatory properties and its ability to modulate excitotoxicity.
-
Therapeutic Potential: The unique properties of this compound have led to its investigation in animal models of various CNS disorders:
-
Huntington's Disease: this compound has been shown to antagonize motor hyperactivity in rat models and delay motor deterioration in transgenic mouse models of Huntington's disease.
-
Parkinson's Disease: While A2A antagonists are pursued for motor symptom relief, the neuroprotective effects of A2A agonists like this compound are also of interest.
-
Key Experimental Protocols
This section provides an overview of common methodologies used to characterize the function of this compound.
Radioligand Binding Assay
This assay quantifies the affinity (Kd) and density (Bmax) of A2A receptors.
-
Objective: To determine the binding characteristics of this compound to A2A receptors in brain tissue.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) in a cold buffer (e.g., 50mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.
-
Incubation: Incubate the membrane preparation with varying concentrations of a radiolabeled ligand, such as [3H]-CGS 21680. For competition assays, incubate with a fixed concentration of radioligand and varying concentrations of unlabeled this compound. Incubations are typically carried out for 40-60 minutes at 25-30°C.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Analyze saturation or competition data using non-linear regression to calculate Kd, Bmax, and Ki values.
-
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in the brain of a living animal following drug administration.
-
Objective: To measure the effect of this compound on the release of dopamine or glutamate in a specific brain region.
-
Methodology:
-
Probe Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Small molecules from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection: Collect the outgoing fluid (dialysate) at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After establishing a stable baseline, administer this compound (systemically via i.p. injection or locally via reverse dialysis through the probe).
-
Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Interpretation: Express neurotransmitter levels as a percentage of the pre-drug baseline to determine the effect of this compound.
-
Open Field Test
This behavioral test assesses general locomotor activity and anxiety-like behavior.
-
Objective: To evaluate the effect of this compound on spontaneous motor activity.
-
Methodology:
-
Apparatus: Use a square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares, including a designated central zone.
-
Procedure: Administer this compound or vehicle to the animal (e.g., rat or mouse). After a set pre-treatment time, place the animal in the center of the open field.
-
Data Collection: Record the animal's behavior for a fixed period (e.g., 10-30 minutes), often using an automated video tracking system.
-
Parameters Measured:
-
Locomotion: Total distance traveled, number of grid lines crossed.
-
Exploration/Anxiety: Time spent in the center versus the periphery of the arena.
-
Vertical Activity: Number of rearing events (standing on hind legs).
-
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of the adenosine A2A receptor in the CNS. Its profound modulatory effects on the dopamine system, neurotransmitter release, and motor behavior have established the A2A receptor as a critical node in the regulation of striatal function. The data and methodologies presented in this guide underscore the compound's importance in basic research and highlight the therapeutic potential of targeting the A2A receptor for a range of debilitating CNS disorders, from movement disorders to neuroinflammatory conditions. Continued research leveraging tools like this compound will be essential for translating our understanding of adenosinergic signaling into novel clinical interventions.
References
CGS 21680 and Its Role in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like stroke and spinal cord injury to chronic neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. The adenosine A2A receptor (A2AR) has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). CGS 21680, a selective A2AR agonist, has been instrumental in elucidating the complex and often paradoxical role of this receptor in neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, its effects on various CNS and immune cells, the signaling pathways it modulates, and its therapeutic implications in preclinical models of neurological disease. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to serve as a valuable resource for researchers in the field.
Introduction to Neuroinflammation and the Adenosine A2A Receptor
Neuroinflammation is the innate immune response of the central nervous system to infection, injury, or disease.[1][2] This process is primarily mediated by resident immune cells, microglia and astrocytes, which upon activation, release a variety of signaling molecules including cytokines, chemokines, and reactive oxygen species.[1][2] While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic or dysregulated inflammation contributes significantly to neuronal damage and disease progression.[2]
Adenosine is an endogenous purine nucleoside that acts as a crucial neuromodulator, particularly under conditions of metabolic stress or tissue injury where its extracellular concentration rises significantly. It exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The Adenosine A2A receptor (A2AR) is highly expressed in the brain, particularly in the striatum, and is also found on various immune cells, including microglia, astrocytes, T cells, and macrophages. Activation of A2AR has been shown to have potent, yet complex, modulatory effects on inflammation, making it a compelling target for therapeutic intervention in neuroinflammatory disorders. This compound is a potent and highly selective agonist for the A2AR, widely used as a pharmacological tool to investigate the receptor's function in neuroinflammation.
This compound: Mechanism of Action
This compound selectively binds to and activates the A2A receptor. The canonical signaling pathway initiated by A2AR activation involves coupling to the Gs family of G proteins (primarily Gs or Gαolf in the striatum). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.
Modulation of Neuroinflammatory Cells by this compound
This compound exerts profound and cell-type-specific effects on the key players in neuroinflammation: microglia and astrocytes.
Microglia: A Dual Role
Microglia, the resident immune cells of the CNS, are primary targets of this compound. A2AR expression is relatively low on resting microglia but is significantly upregulated upon activation during brain insults. The effects of this compound on microglia are complex, exhibiting both anti-inflammatory and potentially detrimental properties depending on the context and timing of activation.
Anti-inflammatory Effects:
-
Cytokine Modulation: In many contexts, this compound promotes an anti-inflammatory microglial phenotype. It has been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Conversely, A2AR activation can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), although some studies suggest this effect is more robustly mediated by the A2B receptor.
Pro-inflammatory and Detrimental Effects:
-
Inhibition of Function: Paradoxically, A2AR activation by this compound can impair essential microglial functions required for CNS repair. Studies have shown it inhibits microglial and macrophage phagocytosis of myelin debris and other particles. It also has an inhibitory effect on microglial migration, which could impede the clearance of cellular debris from sites of injury.
-
Process Retraction: this compound can mediate the retraction of microglial processes, a morphological hallmark of microglial activation, which can be driven by A2AR upregulation.
-
Context-Dependent Exacerbation: In models like Experimental Autoimmune Encephalomyelitis (EAE), the timing of this compound administration is critical. While preventive treatment can ameliorate the disease by inhibiting T-cell proliferation, administering the agonist after disease onset can exacerbate tissue destruction, potentially by impairing the reparative functions of microglia and macrophages.
Astrocytes
Astrocytes, another key glial cell type, are also modulated by this compound. A2AR activation on astrocytes generally leads to anti-inflammatory and neuroprotective outcomes.
-
Inhibition of Astrogliosis: In models of chronic cerebral hypoperfusion and transient cerebral ischemia, this compound treatment has been shown to reduce astrogliosis, characterized by a decrease in the expression of Glial Fibrillary Acidic Protein (GFAP).
-
Cytokine Regulation: this compound can suppress the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 by astrocytes under ischemic or hypoxic conditions.
-
STAT3/YKL-40 Axis: A key mechanism for these effects involves the inhibition of the STAT3/YKL-40 signaling axis. This compound treatment decreases the expression of both STAT3 and YKL-40 in activated astrocytes, thereby suppressing the inflammatory response.
Summary of this compound Effects in Preclinical Models
This compound has been evaluated in numerous animal models of neurological disorders, revealing its therapeutic potential and complexities. The outcomes are often dependent on the dose, timing of administration, and the specific pathology of the model.
| Disease Model | Species | This compound Dosage & Route | Key Findings | Citation(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Preventive: Ameliorated disease, inhibited myelin-specific T cell proliferation. Post-onset: Exacerbated disease progression and tissue destruction. | |
| Transient Cerebral Ischemia (MCAo) | Rat | 0.01 and 0.1 mg/kg, i.p. | Reduced neurological deficit, microgliosis, astrogliosis, and granulocyte infiltration. | |
| Spinal Cord Injury (SCI) | Mouse | Osmotic minipumps or i.p. | Reduced motor deficit, tissue damage, leukocyte influx, NF-κB activation, iNOS expression, and JNK phosphorylation in oligodendrocytes. | |
| Chronic Cerebral Hypoperfusion (CCH) | Rat | 0.1 mg/kg, i.p. | Weeks 1-2: Pro-inflammatory (promoted M1 microglia). Weeks 3-4: Anti-inflammatory (promoted M2 microglia, increased IL-10, decreased TNF-α & IL-1β). | |
| Huntington's Disease (Quinolinic Acid Model) | Rat | 3 µg/2 µl, intrastriatal | Prevented d-amphetamine-induced motor hyperresponsiveness. | |
| Huntington's Disease (R6/2 genetic model) | Mouse | 0.5 mg/kg, i.p. | Modulated NMDA receptor subunit composition (increased NR2A/NR2B ratio). |
Key Signaling Pathways Modulated by this compound
Beyond the canonical cAMP/PKA pathway, A2AR activation by this compound intersects with several other critical intracellular signaling cascades that regulate inflammation.
-
NF-κB Pathway: Activation of A2AR has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition is a key mechanism for the anti-inflammatory effects of this compound.
-
JNK MAPK Pathway: In a model of spinal cord injury, this compound treatment significantly reduced the phosphorylation (activation) of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. This effect was particularly noted in oligodendrocytes, suggesting a role in preventing demyelination.
-
STAT3 Pathway: As mentioned, in astrocytes, this compound inhibits the STAT3/YKL-40 axis, which is crucial for astrocyte-mediated inflammation.
Detailed Experimental Protocols
This section provides an overview of methodologies used in key experiments cited in this guide. Researchers should consult the original publications for complete, detailed protocols.
Animal Models
-
Transient Middle Cerebral Artery Occlusion (MCAo) in Rats:
-
Anesthesia: Anesthetize rats (e.g., with isoflurane).
-
Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery for 1 hour using the intraluminal filament method.
-
Drug Administration: Administer this compound (e.g., 0.01 or 0.1 mg/kg, i.p.) starting 4 hours post-ischemia and continuing twice daily for a specified period (e.g., 7 days).
-
Analysis: Assess neurological deficits daily. At the endpoint, perfuse animals and collect brain tissue for immunohistochemical analysis of microgliosis (Iba1), astrogliosis (GFAP), and immune cell infiltration (e.g., myeloperoxidase).
-
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice:
-
Induction: Induce EAE in C57BL/6 mice by active immunization with myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant, followed by pertussis toxin injections.
-
Drug Administration: For preventive treatment, begin this compound administration at the time of immunization. For therapeutic treatment, begin administration after the onset of clinical signs.
-
Analysis: Monitor clinical scores daily. Analyze T cell responses (proliferation, cytokine synthesis) ex vivo from draining lymph nodes. Perform immunohistochemistry on CNS tissue to assess inflammation and demyelination.
-
Cell-Based Assays
-
Microglia/Macrophage Phagocytosis Assay:
-
Cell Culture: Culture primary microglia or bone marrow-derived macrophages (BMDMs).
-
Stimulation: Treat cells with an inflammatory stimulus (e.g., LPS) to induce an activated state.
-
Treatment: Add this compound (e.g., 250 nM) or vehicle control.
-
Phagocytosis: Add fluorescently labeled particles (e.g., myelin debris, E. coli bioparticles) to the cultures for a defined period (e.g., 2 hours).
-
Analysis: Wash cells to remove non-phagocytosed particles. Quantify particle uptake using fluorescence microscopy or flow cytometry.
-
-
Microglia/Macrophage Migration Assay:
-
Setup: Use a Transwell™ insert system with 8 µm pores.
-
Cell Seeding: Suspend microglia or macrophages in medium with this compound (e.g., 250 nM) or vehicle and add to the upper well of the insert.
-
Chemoattraction: Add chemokines (e.g., IP-10, MIG at 100 ng/ml) to the lower well.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Analysis: Fix the insert, remove non-migrated cells from the upper surface, and stain the migrated cells on the lower surface. Quantify the number of migrated cells per visual field.
-
Molecular Analyses
-
Cytokine Measurement (ELISA):
-
Sample Collection: Collect cell culture supernatants or tissue homogenates from control and this compound-treated groups.
-
Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-10).
-
Analysis: Follow the manufacturer's protocol to measure cytokine concentrations. Normalize results to total protein content for tissue samples.
-
-
Western Blot for Signaling Proteins (e.g., p-JNK):
-
Protein Extraction: Lyse cells or tissues in appropriate buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the protein of interest (e.g., phospho-JNK) and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.
-
Conclusion and Future Directions
The selective A2A receptor agonist this compound has been a pivotal tool in demonstrating the multifaceted role of A2AR signaling in neuroinflammation. The evidence clearly indicates that A2AR activation can be both potently anti-inflammatory and, under certain conditions, detrimental to CNS repair processes. Its effects are highly dependent on the target cell type (microglia vs. astrocyte), the inflammatory context, and the timing of receptor activation relative to the initial insult.
-
Anti-inflammatory actions , such as the suppression of pro-inflammatory cytokines (TNF-α, IL-1β), astrogliosis, and deleterious signaling pathways (NF-κB, JNK), highlight its therapeutic potential in acute injuries like stroke and SCI.
-
Detrimental effects , including the inhibition of microglial phagocytosis and migration, and the exacerbation of late-stage EAE, underscore the complexity of targeting this pathway. This duality suggests that A2AR agonists might be most beneficial in the early, hyper-inflammatory phases of CNS injury, while A2AR antagonists could be more appropriate for chronic conditions or later stages where promoting repair and debris clearance is paramount.
For drug development professionals, these findings imply that a "one-size-fits-all" approach to modulating A2AR is unlikely to succeed. Future research should focus on developing strategies for cell-specific and temporally controlled A2AR modulation. Understanding the precise molecular switches that determine the pro- versus anti-inflammatory outcomes of A2AR activation will be critical for harnessing the full therapeutic potential of this important signaling pathway in the treatment of neuroinflammatory diseases.
References
The Intricate Dance of Adenosine and Dopamine: A Technical Guide to CGS 21680's Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of CGS 21680, a potent and selective adenosine A2A receptor agonist, on dopamine release. The complex interplay between the adenosine and dopamine neurotransmitter systems, particularly the antagonistic interaction between adenosine A2A and dopamine D2 receptors, is a critical area of research for understanding the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This document consolidates key findings on the mechanisms of action of this compound, presents quantitative data from seminal studies in tabular format for ease of comparison, details common experimental protocols for investigating these effects, and provides visual representations of the core signaling pathways and experimental workflows through Graphviz diagrams.
Introduction
This compound is a widely used pharmacological tool to investigate the physiological roles of the adenosine A2A receptor. These receptors are highly concentrated in the striatum, a key brain region for motor control and reward, where they are co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons.[1][2] This co-localization forms the basis for a functional antagonism that is central to the modulatory role of this compound on dopaminergic neurotransmission. While the direct effects of this compound on dopamine release have been debated, a significant body of evidence points towards indirect mechanisms mediated through A2A-D2 receptor interactions and modulation of other neurotransmitter systems, such as glutamate.
Core Mechanisms of Action
The primary mechanism by which this compound influences the dopamine system is through its activation of the adenosine A2A receptor, which triggers a cascade of intracellular signaling events.
Adenosine A2A Receptor Signaling
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the Gs/olf family of G-proteins.[2] Activation of the A2A receptor by an agonist like this compound initiates the following signaling pathway:
-
G-protein Activation: The agonist-bound A2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gs/olf protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs/olf subunit dissociates and stimulates the activity of adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), which ultimately influences neuronal excitability and gene expression.[2]
Figure 1: this compound-mediated A2A receptor signaling pathway.
Antagonistic A2A-D2 Receptor Interaction
The most well-documented effect of this compound on the dopamine system is its antagonistic interaction with the dopamine D2 receptor. D2 receptors are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP production.[2] This creates a direct opposition to the A2A signaling cascade at the second messenger level.
Furthermore, within A2A-D2 receptor heteromers, activation of the A2A receptor by this compound can allosterically modulate the D2 receptor, leading to a decrease in its affinity for dopamine. This reduces the efficacy of endogenous dopamine at the D2 receptor, effectively dampening dopaminergic signaling.
Figure 2: Antagonistic interaction between A2A and D2 receptors.
Modulation of Glutamate Release
Evidence suggests that the effects of this compound on dopamine release, particularly in the nucleus accumbens, are not direct but are mediated by its influence on glutamatergic neurotransmission. Local perfusion of this compound has been shown to increase glutamate release, and the subsequent increase in dopamine is blocked by NMDA receptor antagonists. This indicates an indirect pathway where A2A receptor activation on glutamatergic terminals enhances glutamate release, which in turn stimulates dopamine release from dopaminergic terminals.
Figure 3: Indirect modulation of dopamine release by this compound via glutamate.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound
| Parameter | Preparation | Effect | Concentration/Value | Reference |
| cAMP Formation | Rat striatal slices | Stimulation | EC50: 110 nM | |
| Dopamine Release | Rat striatal slices (electrically stimulated) | Ineffective at inhibiting | - | |
| Dopamine Release | Rat striatal slices (electrically stimulated) | Inhibition | Low doses (0.01–1 μM) | |
| Nicotine-stimulated Dopamine Release | Rat striatal synaptosomes | Inhibition | IC50: 11.0 ± 6.3 nM | |
| Dopamine D2 Receptor Affinity | Rat striatal membranes | Decrease in agonist affinity (Kd) | 40% increase in Kd | |
| Dopamine D2 Receptor Affinity | Human striatal sections | Decrease in dopamine affinity | Significant increase in IC50 | |
| Binding Affinity (Ki) | Adenosine A2A Receptor | - | 15.5 nM, 27 nM |
Table 2: In Vivo Effects of this compound
| Parameter | Method | Brain Region | Effect | Dose/Concentration | Reference |
| Extracellular Dopamine | Microdialysis | Nucleus Accumbens Shell | Increase | 3, 10 µM (local perfusion) | |
| Extracellular Glutamate | Microdialysis | Nucleus Accumbens Shell | Increase | 3, 10 µM (local perfusion) | |
| Dopamine D2 Receptor Binding | Autoradiography | Rat caudate-putamen | Decrease in dopamine IC50 | 1-3 mg/kg (i.p.) | |
| Dopamine D2 Receptor Availability | PET with [11C]raclopride | Rat striatum | Reduction (p=0.080) | 1 mg/kg | |
| Effort-related Choice | Behavioral Task | Nucleus Accumbens | Decreased lever pressing, increased chow intake | 6.0–24.0 ng (local infusion) | |
| Locomotor Activity | Behavioral Task | - | Suppression | 0.05 and 0.1 mg/kg (i.p.) |
Experimental Protocols
The investigation of this compound's effects on dopamine release utilizes a range of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
In Vivo Microdialysis for Measurement of Extracellular Dopamine
This technique allows for the sampling of neurotransmitters from the extracellular space of specific brain regions in awake, freely moving animals.
Objective: To measure changes in extracellular dopamine and glutamate concentrations in the nucleus accumbens following local administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and other pharmacological agents
-
Anesthetics
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell).
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: Administer this compound either systemically (i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples for a defined period post-administration.
-
Neurochemical Analysis: Analyze the collected dialysate samples for dopamine and glutamate content using HPLC with electrochemical detection.
-
Data Analysis: Express the concentrations of neurotransmitters in the post-drug samples as a percentage of the average baseline concentration.
Figure 4: Experimental workflow for in vivo microdialysis.
Radioligand Binding Assay for D2 Receptor Affinity
This in vitro technique is used to determine how this compound affects the binding of dopamine to D2 receptors.
Objective: To determine the effect of this compound on the affinity of dopamine D2 receptors for dopamine in striatal tissue.
Materials:
-
Rat or human striatal tissue
-
Homogenizer
-
Centrifuge
-
Radiolabeled D2 receptor antagonist (e.g., [125I]iodosulpiride)
-
Dopamine (as the competitor)
-
This compound
-
Incubation buffer
-
Scintillation counter or phosphorimager
Procedure:
-
Membrane Preparation: Homogenize striatal tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Competition Binding Assay:
-
Set up a series of tubes containing the striatal membranes, a fixed concentration of the radiolabeled D2 antagonist, and increasing concentrations of unlabeled dopamine.
-
Prepare a parallel set of tubes that also includes a fixed concentration of this compound.
-
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter or phosphorimager.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of dopamine for both conditions (with and without this compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of dopamine that inhibits 50% of the specific binding of the radioligand).
-
A rightward shift in the competition curve and an increase in the IC50 value in the presence of this compound indicates a decrease in the affinity of the D2 receptor for dopamine.
-
Conclusion
This compound exerts a complex and multifaceted influence on the dopamine system. While it does not appear to directly and consistently inhibit or stimulate dopamine release from dopaminergic terminals in all experimental paradigms, its potent activation of adenosine A2A receptors initiates a cascade of events that ultimately modulate dopaminergic neurotransmission. The primary mechanisms involve the antagonistic interaction with dopamine D2 receptors within A2A-D2 heteromers, leading to a reduction in D2 receptor affinity and function, and the indirect stimulation of dopamine release via the enhancement of glutamatergic activity. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and drug development professionals working to unravel the therapeutic potential of targeting the adenosine A2A receptor for the treatment of CNS disorders.
References
- 1. Adenosine A2A agonist this compound decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
CGS 21680 and cAMP Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. A primary mechanism of action for this compound is the stimulation of adenylyl cyclase, leading to the increased formation of cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates downstream signaling cascades, most notably Protein Kinase A (PKA), which mediates a wide array of cellular responses. This technical guide provides an in-depth overview of the relationship between this compound and cAMP formation, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its binding affinity for various adenosine receptor subtypes and its potency and efficacy in stimulating cAMP formation.
Table 1: Binding Affinity of this compound for Adenosine Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| A2A | 27 | Rat Brain | [1] |
| A1 | 290 | Not Specified | |
| A2B | 67 | Not Specified | |
| A3 | 88,800 | Not Specified |
Table 2: Potency and Efficacy of this compound in cAMP Formation
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 | 110 nM | Rat Striatal Slices | |
| EC50 | 1.48 - 180 nM | Not Specified | |
| EC50 | 19 nM | CHO cells expressing A2A receptors | |
| EC50 | 29 nM | CHO cells (control) | |
| Emax | 2.8 pmol/50 µl | CHO cells transiently transfected with Gαolf cDNA and expressing A2A receptors | |
| Emax | 2.2 pmol/50 µl | CHO cells stably expressing A2A receptors |
Signaling Pathway
The canonical signaling pathway initiated by this compound binding to the adenosine A2A receptor is depicted below. This interaction leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cAMP.
Caption: this compound signaling pathway leading to cAMP formation and downstream effects.
Experimental Protocols
The following section outlines a generalized protocol for measuring this compound-induced cAMP formation in a cell-based assay. This protocol is a composite of methodologies described in the cited literature and can be adapted for various cell types and assay formats.
Materials
-
Cells expressing the adenosine A2A receptor (e.g., CHO-K1-A2AR, HEK293-A2AR, or primary striatal neurons)
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Assay buffer (e.g., HBSS or stimulation buffer)
-
Phosphodiesterase (PDE) inhibitors (e.g., 500 µM IBMX and 100 µM Ro 20-1724) to prevent cAMP degradation
-
This compound hydrochloride
-
cAMP assay kit (e.g., HTRF, LANCE, AlphaScreen, or ELISA-based kits)
-
Coated microplates (e.g., Poly-D-Lysine coated 384-well white plates)
-
Plate reader compatible with the chosen cAMP assay kit
Experimental Workflow
The logical flow of a typical experiment to determine the effect of this compound on cAMP formation is illustrated in the diagram below.
Caption: Experimental workflow for measuring this compound-induced cAMP formation.
Detailed Procedure
-
Cell Culture and Plating:
-
Culture cells expressing the adenosine A2A receptor in appropriate media.
-
On the day before the assay, harvest the cells and plate them in a Poly-D-Lysine coated 384-well plate at a density of approximately 10,000 cells per well in 100 µL of assay medium (e.g., MEM with 2% charcoal-stripped serum).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Wash the cells twice with 200 µL of PBS, taking care not to dislodge the cells.
-
Add 30 µL of stimulation buffer containing phosphodiesterase inhibitors (e.g., 500 µM IBMX and 100 µM Ro 20-1724) to each well.
-
Incubate for 15 minutes at 37°C in a 5% CO2 incubator.
-
Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of assay buffer.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and detect the accumulated cAMP using a commercially available kit. The specific steps will vary depending on the kit manufacturer (e.g., Promega's cAMP-Glo™, PerkinElmer's LANCE® Ultra cAMP).
-
Typically, this involves adding lysis buffer and detection reagents to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a compatible plate reader.
-
Generate a cAMP standard curve according to the kit's instructions.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Discussion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the adenosine A2A receptor. Its ability to potently and selectively stimulate cAMP formation makes it a cornerstone in studies of A2A receptor signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers in academia and industry.
The selectivity of this compound for the A2A receptor over other adenosine receptor subtypes is a key advantage, minimizing off-target effects in experimental systems. However, it is important to note that the potency (EC50) of this compound can vary depending on the cell type and the specific experimental conditions, such as the expression level of the A2A receptor and the G-protein coupling efficiency.
The provided experimental protocol offers a robust starting point for quantifying the effects of this compound on cAMP formation. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific cell lines and assay formats to achieve optimal results. The inclusion of phosphodiesterase inhibitors is critical to prevent the degradation of newly synthesized cAMP, thereby ensuring an accurate measurement of adenylyl cyclase activity.
References
CGS 21680 for Huntington's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cortex.[1][2][3] The disease is caused by an expansion of a CAG (cytosine-adenine-guanine) trinucleotide repeat in the first exon of the huntingtin (HTT) gene.[1][4] This mutation results in an abnormally long polyglutamine tract in the huntingtin protein (Htt), leading to protein misfolding, aggregation, and the formation of neuronal intranuclear inclusions (NIIs), which are hallmarks of HD pathology. The clinical manifestations include a triad of motor dysfunction (like chorea), cognitive decline, and psychiatric disturbances. Despite the clear genetic origin, no disease-modifying therapies are currently available.
CGS 21680 is a potent and selective agonist of the adenosine A2A receptor (A2AR). These receptors are densely expressed in the striatum, the brain region most vulnerable in HD, where they form functional heterodimers with dopamine D2 receptors (D2R) and modulate glutamatergic neurotransmission. Preclinical research has highlighted this compound as a promising therapeutic candidate, demonstrating neuroprotective effects in various HD models. This guide provides an in-depth overview of the core research, experimental methodologies, and signaling pathways related to the use of this compound in the context of Huntington's disease.
Core Mechanism of Action
The therapeutic potential of this compound in Huntington's disease stems from its primary action as an A2A receptor agonist, which triggers a cascade of neuroprotective cellular events.
-
Adenosine A2A Receptor (A2AR) Activation: this compound binds to and activates A2ARs, which are G-protein coupled receptors linked to the Gs/Golf protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is crucial for mediating many of the downstream effects of this compound.
-
Modulation of Neurotrophic Factors: A critical function of A2AR activation is its interplay with Brain-Derived Neurotrophic Factor (BDNF), a key factor for neuronal survival that is depleted in the HD brain. A2AR activation is required to maintain normal BDNF levels and can facilitate its neuroprotective functions. Studies suggest that this compound can enhance BDNF-TrkB signaling, promoting neurite outgrowth and synaptic plasticity.
-
Antagonism of Dopamine D2 Receptors: In the striatum, A2ARs and dopamine D2 receptors (D2R) are co-localized and exhibit a reciprocal antagonistic interaction. By activating A2ARs, this compound can functionally counteract D2R signaling, which is implicated in the motor disturbances seen in HD. This interaction can decrease the affinity of D2Rs for dopamine.
-
Reduction of Excitotoxicity and Inflammation: Excitotoxicity, primarily mediated by N-Methyl-D-Aspartate (NMDA) receptors, is a significant contributor to neuronal death in HD. This compound has been shown to modulate the subunit composition of NMDA receptors in the brains of HD mice. Furthermore, A2AR activation possesses anti-inflammatory properties, which is relevant as neuroinflammation, involving microglia and astrocytes, is an established component of HD pathology.
-
Impact on Mutant Huntingtin Aggregation: this compound has been demonstrated to reduce the size of mutant Htt aggregates and intranuclear inclusions in both cellular and animal models of HD. This suggests an interference with the core pathological process of protein misfolding and aggregation.
-
Regulation of Energy Metabolism: The mutant Htt protein disrupts cellular energy metabolism. This compound treatment has been shown to normalize elevated blood glucose levels and reduce the overactivation of 5'AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, in the striatum of HD mice.
Data Presentation: Preclinical Efficacy of this compound
Quantitative data from key preclinical studies are summarized below to provide a clear comparison of the effects of this compound in various HD models.
| Model | Treatment Regimen | Motor Function Outcomes | Neuropathological Outcomes | Biochemical & Cellular Outcomes | Reference |
| R6/2 Transgenic Mice | Daily administration (unspecified dose) | Delayed progressive deterioration of motor performance. | Prevented reduction in brain weight; Reversed enlarged ventricle-to-brain ratio; Reduced the size of ubiquitin-positive neuronal intranuclear inclusions (NIIs) in the striatum. | Significantly reduced increased choline levels in the striatum; Normalized elevated blood glucose; Reduced overactivation of AMPK in the striatum. | |
| R6/2 Transgenic Mice | 0.5 mg/kg i.p. daily for 3 weeks (starting at 8 weeks of age) | Not Assessed | Not Assessed | Cortex: Increased NR2A subunit expression and NR2A/NR2B ratio. Striatum: Reduced NR1 expression; Increased NR2A and NR2A/NR2B expression. | |
| Quinolinic Acid-Lesioned Rats | Intrastriatal injection (3 µg/2 µl) 1 and 2 weeks post-lesion | Completely prevented d-amphetamine-induced motor hyperresponsiveness. | Not Assessed | Not Assessed | |
| HD-iPSC-Derived Neurons | Not specified | Not Applicable | Not Assessed | Reduced DNA damage and oxidative stress-induced apoptosis through a cAMP/PKA-dependent pathway. | |
| Striatal Progenitor Cells (overexpressing mutant Htt) | Not specified | Not Applicable | Ameliorated mutant Htt aggregation. | Not Assessed |
Experimental Protocols
Detailed methodologies from key cited experiments are provided below.
Protocol 1: In Vivo Efficacy in R6/2 Transgenic Mouse Model
This protocol is based on studies evaluating the systemic administration of this compound in a widely used transgenic mouse model of HD.
-
Animal Model: Male R6/2 transgenic mice and their wild-type (WT) littermates. The R6/2 model expresses exon 1 of the human HTT gene with an expanded CAG repeat.
-
Treatment Administration:
-
Compound: this compound hydrochloride, dissolved in saline.
-
Dosage: 0.5 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Regimen: Daily injections for a period of 3 weeks, typically commencing at a pre-symptomatic or early symptomatic stage (e.g., 8 weeks of age).
-
-
Behavioral Assessment:
-
Motor Coordination: Assessed using an accelerating rotarod apparatus. Mice are placed on the rotating rod, and the latency to fall is recorded over multiple trials. The progressive decline in performance is a key phenotype in R6/2 mice.
-
-
In Vivo Imaging (3D-microMRI and 1H-MRS):
-
At the end of the treatment period, a subset of animals is anesthetized and subjected to high-resolution magnetic resonance imaging to assess gross brain morphology.
-
3D-microMRI: Used to measure total brain volume and ventricle volume to calculate the ventricle-to-brain ratio, an indicator of brain atrophy.
-
1H-MRS (Proton Magnetic Resonance Spectroscopy): Used to measure the levels of specific metabolites in the striatum, such as choline, N-acetylaspartate, and creatine.
-
-
Post-Mortem Tissue Analysis:
-
Tissue Collection: Following the treatment and behavioral testing period, mice are euthanized, and brains are rapidly dissected. The cortex and striatum are isolated for subsequent analyses.
-
Immunohistochemistry: Brain hemispheres are fixed, sectioned, and stained with antibodies against ubiquitin to visualize and quantify the size and number of neuronal intranuclear inclusions (NIIs).
-
Western Blotting: Protein lysates from the cortex and striatum are prepared to quantify the expression levels of specific proteins, such as NMDA receptor subunits (NR1, NR2A, NR2B) and loading controls (e.g., actin).
-
Protocol 2: In Vitro Analysis of Mutant Htt Aggregation
This protocol describes a cell-based assay to evaluate the effect of this compound on the aggregation of mutant huntingtin.
-
Cell Model: A striatal progenitor cell line (e.g., STHdhQ111/111) or another suitable cell line (e.g., PC12, HEK293) engineered to overexpress a fragment of the mutant huntingtin protein (e.g., Htt-exon1 with an expanded polyglutamine tract).
-
Cell Culture and Treatment:
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are treated with various concentrations of this compound or vehicle control for a defined period (e.g., 24-48 hours).
-
-
Aggregation Assay (Filter Retardation Assay):
-
Cell Lysis: Cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., Triton X-100).
-
Filtration: The cell lysates are filtered through a cellulose acetate membrane (with a specific pore size, e.g., 0.2 µm) under vacuum. SDS-insoluble aggregates are retained on the membrane, while soluble proteins pass through.
-
Immunodetection: The membrane is washed and then probed with an antibody specific for the huntingtin protein (e.g., anti-Htt).
-
Quantification: The signal from the immunodetection is quantified using densitometry to determine the relative amount of aggregated mutant Htt in treated versus control cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Edges CGS -> A2AR [label=" activates", color="#4285F4", fontcolor="#4285F4"]; A2AR -> AC [label=" stimulates", color="#4285F4", fontcolor="#4285F4"]; AC -> cAMP [color="#202124"]; cAMP -> PKA [label=" activates", color="#202124"]; PKA -> CREB [label=" activates", color="#202124"]; CREB -> BDNF_exp [color="#202124"]; CREB -> Survival_Genes [color="#202124"]; BDNF_exp -> BDNF [label=" leads to", style=dashed, color="#34A853", fontcolor="#34A853"]; BDNF -> TrkB [label=" activates", color="#34A853", fontcolor="#34A853"]; TrkB -> Survival_Genes [label=" promotes", color="#34A853", fontcolor="#34A853"]; A2AR -> D2R [label=" inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; PKA -> mHtt [label=" reduces", arrowhead="tee", color="#FBBC05", fontcolor="#FBBC05"]; PKA -> AMPK [label=" reduces", arrowhead="tee", color="#FBBC05", fontcolor="#FBBC05"]; Survival_Genes -> Outcome [color="#34A853"]; } end_dot Caption: this compound activates A2AR, increasing cAMP/PKA and promoting BDNF signaling for neuronal survival.
// Edges A1 -> A2 [color="#5F6368"]; A2 -> B1 [color="#5F6368"]; B1 -> B2 [color="#5F6368"]; B2 -> C1 [color="#5F6368"]; C1 -> C2 [color="#5F6368"]; C2 -> C3 [color="#5F6368"]; C3 -> D1 [color="#5F6368"]; C3 -> D2 [color="#5F6368"]; {D1, D2} -> E1 [color="#5F6368"]; } end_dot Caption: Workflow for testing this compound in the R6/2 mouse model of Huntington's disease.
// Edges A1 -> A2 [color="#5F6368"]; A2 -> {B1, B2, B3, B4, B5} [color="#5F6368"]; B1 -> C3 [color="#5F6368"]; B2 -> C3 [color="#5F6368"]; B3 -> C3 [color="#5F6368"]; B5 -> C3 [color="#5F6368"]; {B4, C3} -> C2 [color="#5F6368"]; C2 -> C1 [color="#5F6368"]; C3 -> C1 [color="#5F6368"]; } end_dot Caption: this compound's neuroprotective effects from A2AR agonism to therapeutic outcomes in HD models.
Conclusion and Future Directions
The body of preclinical evidence strongly supports the therapeutic potential of the adenosine A2A receptor agonist this compound in the context of Huntington's disease. In multiple relevant disease models, this compound has been shown to alleviate key pathological features, including motor dysfunction, brain atrophy, mutant huntingtin aggregation, and metabolic dysregulation. Its mechanism of action, centered on promoting neurotrophic support via BDNF, reducing excitotoxicity and inflammation, and counteracting the core protein aggregation process, addresses multiple facets of HD pathogenesis.
However, the translation of these promising preclinical findings into clinical application remains a future goal. Currently, there are no active clinical trials of this compound for Huntington's disease. Several challenges must be addressed. Systemic administration of A2AR agonists can lead to side effects, including sedation and cardiovascular effects like reduced venous resistance and increased heart rate. Future research should focus on developing novel A2AR agonists with improved brain penetrance and fewer peripheral side effects or exploring targeted delivery systems. Furthermore, while this compound has demonstrated efficacy in rodent models, its effects must be validated in models that more closely recapitulate the slow, progressive nature of human HD.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Elucidating the role of the A2A adenosine receptor in neurodegeneration using neurons derived from Huntington's disease iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Huntington’s Disease: Mechanisms of Pathogenesis and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGS21680 attenuates symptoms of Huntington's disease in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 21680 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of CGS 21680, a selective adenosine A2A receptor agonist, in preclinical models of Parkinson's disease (PD). This document details the experimental protocols, summarizes quantitative outcomes, and illustrates the key signaling pathways involved, offering a valuable resource for researchers in the field of neurodegenerative disease and drug development.
Introduction to this compound and its Relevance in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. While dopamine replacement therapy with Levodopa (L-DOPA) is the standard treatment, long-term use is often associated with motor complications, including dyskinesia.[1]
Adenosine A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons.[2][3] These receptors form heterodimers and exert an antagonistic interaction, where the activation of A2A receptors functionally inhibits D2 receptor signaling.[2][3] This interplay makes the A2A receptor a compelling non-dopaminergic target for PD therapies. While A2A receptor antagonists have been investigated for their potential to improve motor symptoms, the A2A receptor agonist this compound has been instrumental in elucidating the role of this receptor in PD pathophysiology and has shown surprising neuroprotective effects in certain experimental paradigms.
This guide will focus on the application and effects of this compound in widely used neurotoxin-based animal models of Parkinson's disease, specifically the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of this compound in rodent models of Parkinson's disease.
Table 1: Effects of this compound on Motor Behavior in Parkinson's Disease Models
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Behavioral Test | Key Quantitative Finding | Reference |
| 6-OHDA-lesioned rats | This compound + L-DOPA | Not Specified | Not Specified | L-DOPA-induced abnormal involuntary movements | Completely avoided the development of L-DOPA-induced behavioral sensitization. | |
| 6-OHDA-lesioned rats | This compound + L-DOPA | Not Specified | Not Specified | Apomorphine-induced turning behavior | Enhancement of apomorphine-induced turning behavior was prevented. | |
| Normal Rats | This compound | 0.025, 0.05, 0.1 | Intraperitoneal (IP) | Lever Pressing (FR5) | Dose-dependent suppression of lever pressing. | |
| Normal Rats | This compound | 0.025, 0.05, 0.1 | Intraperitoneal (IP) | Food Intake | Reduced food consumption, primarily by slowing the rate of feeding. | |
| Normal Rats | This compound | 5 | Not Specified | Catalepsy Test | Induced signs of catalepsy at the highest dose. |
Table 2: Neuroprotective and Neurochemical Effects of this compound in Parkinson's Disease Models
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Neurochemical/Histological Marker | Key Quantitative Finding | Reference |
| 6-OHDA-lesioned rats | This compound + L-DOPA | Not Specified | Not Specified | Tyrosine-Hydroxylase (TH) Immunoreactivity | Co-treatment conferred neuroprotection against 6-OHDA toxicity. | |
| Human Striatal Sections | This compound | Not Applicable | In vitro | Dopamine D2 Receptor Affinity | Significantly increased IC50 values of [125I]iodosulpiride vs dopamine, indicating decreased D2 receptor affinity for dopamine. | |
| Rat Striatal Sections | This compound | Not Applicable | In vitro | Dopamine D2 Receptor Affinity | Significantly increased IC50 values of [125I]iodosulpiride vs dopamine. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Animal Models of Parkinson's Disease
The unilateral 6-OHDA lesion in rats is a widely used model that mimics the asymmetrical motor symptoms of Parkinson's disease.
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Anesthesia is induced and maintained using isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame.
-
A midline incision is made on the scalp to expose the skull. Bregma and lambda are identified.
-
A small burr hole is drilled over the injection site.
-
Coordinates for the medial forebrain bundle (MFB) are typically: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm relative to bregma.
-
-
6-OHDA Injection:
-
A solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.2% ascorbic acid) is prepared fresh and protected from light.
-
The solution is slowly infused into the MFB using a Hamilton syringe at a rate of 1 µL/min.
-
The needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.
-
-
Post-operative Care: Animals are monitored for recovery, and food and water are made easily accessible.
The MPTP model is commonly used to study the biochemical and pathological aspects of dopamine neuron degeneration.
-
Animals: Adult male C57BL/6 mice.
-
MPTP Administration:
-
MPTP is dissolved in saline.
-
A common protocol involves multiple intraperitoneal (IP) injections (e.g., 20 mg/kg every 2 hours for four doses).
-
Probenecid (250 mg/kg, IP) can be co-administered to inhibit the peripheral metabolism of MPTP and enhance its central effects.
-
-
Post-injection Care: Animals are closely monitored for signs of toxicity.
Behavioral Assessments
This test is used to assess the extent of dopamine denervation in the unilateral 6-OHDA model.
-
Animals are habituated to the testing environment (e.g., a circular arena).
-
Apomorphine (a dopamine agonist) is administered subcutaneously (e.g., 0.5 mg/kg).
-
The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a set period (e.g., 30-60 minutes).
-
A significant number of contralateral rotations is indicative of a successful lesion.
This is used to model the motor complications of long-term L-DOPA therapy.
-
6-OHDA-lesioned rats are chronically treated with L-DOPA (e.g., 6 mg/kg plus a peripheral decarboxylase inhibitor like benserazide, daily for several weeks).
-
Abnormal Involuntary Movements (AIMs) are scored based on their severity. This includes axial, limb, and orolingual movements.
-
To test the effect of this compound, it is co-administered with L-DOPA, and AIMs are scored.
Neurochemical Analysis
This technique is used to visualize and quantify the loss of dopaminergic neurons.
-
Animals are euthanized and their brains are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and cryoprotected (e.g., in 30% sucrose).
-
Coronal sections of the striatum and substantia nigra are cut on a cryostat.
-
Sections are incubated with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.
-
The density of TH-positive fibers in the striatum and the number of TH-positive cells in the substantia nigra are quantified using microscopy and image analysis software.
HPLC with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue.
-
Animals are euthanized, and the striatum is rapidly dissected and frozen.
-
Tissue samples are homogenized in an acidic solution (e.g., perchloric acid).
-
The homogenate is centrifuged, and the supernatant is filtered.
-
The sample is injected into an HPLC system with a reverse-phase column.
-
An electrochemical detector is used to measure the levels of dopamine, DOPAC, and HVA based on their oxidation potentials.
-
Concentrations are determined by comparing the peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a Parkinson's disease model.
Caption: A2A and D2 receptor signaling pathways in a striatopallidal neuron.
Caption: A typical experimental workflow for evaluating this compound in a PD model.
Discussion and Future Directions
The studies utilizing this compound in Parkinson's disease models have provided valuable insights into the role of the adenosine A2A receptor in the basal ganglia. While A2A receptor antagonists are being pursued for symptomatic treatment, the findings with this compound, particularly its neuroprotective effects when co-administered with L-DOPA, suggest a more complex role for this receptor. The ability of this compound to prevent L-DOPA-induced dyskinesia in a rat model is a significant finding that warrants further investigation.
However, the sedative and motor-suppressing effects of systemic this compound administration at higher doses present a challenge for its therapeutic application. Future research should focus on elucidating the precise mechanisms underlying the neuroprotective effects of A2A receptor activation. This could involve exploring its role in neuroinflammation, oxidative stress, and trophic factor signaling. The interaction between A2A and D2 receptors at the molecular level, and how this is altered in the parkinsonian state, remains a critical area of investigation.
References
- 1. Adenosine A2A agonist this compound decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
CGS 21680 for Cerebral Ischemia Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of CGS 21680, a potent and selective adenosine A2A receptor agonist, and its application in preclinical cerebral ischemia research. It covers the compound's mechanism of action, key experimental findings, and detailed protocols for its use in relevant animal models.
Introduction: The Role of Adenosine A2A Receptors in Stroke
Cerebral ischemia, or stroke, triggers a complex cascade of events including excitotoxicity, oxidative stress, and neuroinflammation, leading to neuronal death. The adenosinergic system, particularly the A2A receptor (A2AR), has emerged as a critical modulator of these processes. While early A2AR activation can exacerbate excitotoxicity, subsequent activation presents a therapeutic window for neuroprotection, primarily through potent anti-inflammatory effects.[1][2]
This compound is a key pharmacological tool used to investigate this therapeutic potential. As a selective A2AR agonist (Kᵢ = 27 nM), it allows for the specific interrogation of this receptor's role in the ischemic brain. Evidence suggests that the neuroprotective effects of this compound are mediated by its profound immunosuppressive and anti-inflammatory actions, making it a subject of significant interest in stroke research.[3][4]
Mechanism of Action in Cerebral Ischemia
The protective effects of this compound in the context of cerebral ischemia are multifaceted, involving both peripheral and central mechanisms. An overexpression of A2A receptors occurs on neurons and microglia in the ischemic cortex and striatum following an ischemic event.
Primary Mechanism: Anti-Inflammation
The predominant neuroprotective action of this compound is attributed to the activation of A2A receptors on peripheral immune cells.
-
Reduced Leukocyte Infiltration : Systemic administration of this compound significantly reduces the infiltration of peripheral inflammatory cells, such as granulocytes and neutrophils, into the ischemic brain tissue. This is a critical step, as the influx of these cells is a major driver of secondary brain injury.
-
Modulation of Inflammatory Mediators : A2AR activation can inhibit the production and release of pro-inflammatory cytokines. It has been shown to inhibit NF-κB activation, a key transcription factor in the inflammatory response.
-
Suppression of Glial Activation : Chronic treatment with this compound has been shown to reduce microgliosis and astrogliosis, key features of neuroinflammation in the post-ischemic brain.
Central Nervous System Effects
While the peripheral anti-inflammatory effects are prominent, this compound may also exert direct effects within the CNS. A2AR activation can modulate the release of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity.
Signaling Pathway Overview
Activation of the A2A receptor by this compound initiates a G-protein-coupled signaling cascade, primarily through Gαs. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). Downstream targets of this pathway are responsible for the observed anti-inflammatory effects.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in various preclinical models of stroke. The data consistently demonstrate a reduction in ischemic damage and an improvement in functional outcomes.
Table 1: Efficacy of this compound in a Rat Model of Transient Focal Ischemia
| Parameter | Vehicle Control | This compound (0.01 mg/kg) | This compound (0.1 mg/kg) | Reference |
| Treatment Protocol | i.p., twice/day for 7 days, starting 4h post-MCAO | i.p., twice/day for 7 days, starting 4h post-MCAO | i.p., twice/day for 7 days, starting 4h post-MCAO | |
| Neurological Deficit | Significant Deficit | Protected from deficit | Protected from deficit | |
| Cortical Infarct Volume | N/A | Reduced | Reduced | |
| Glial Activation | Significant Gliosis | Reduced | Reduced | |
| Leukocyte Infiltration | Present | Reduced | Reduced |
Table 2: Efficacy of this compound in a Porcine Model of Myocardial Ischemia-Reperfusion
| Parameter | Vehicle Control | This compound (0.2 µg/kg/min) | Reference |
| Treatment Protocol | Intracoronary infusion for first 60 min of reperfusion | Intracoronary infusion for first 60 min of reperfusion | |
| Infarct Size (% of Area at Risk) | 62 ± 2% | 36 ± 2% |
Note: While this study is on myocardial ischemia, it provides strong evidence for the anti-infarct properties of this compound during reperfusion injury, a key component of ischemic stroke pathology.
Experimental Protocols
The most common animal model for evaluating this compound in focal cerebral ischemia is the transient Middle Cerebral Artery Occlusion (MCAO) model in rats.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model effectively mimics human ischemic stroke affecting the territory of the middle cerebral artery.
Objective : To induce a reproducible focal ischemic lesion in the cortex and striatum of a rodent.
Materials :
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., Isoflurane, or Ketamine/Xylazine)
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Heating pad to maintain body temperature
Procedure :
-
Anesthesia and Preparation : Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C using a heating pad. Make a midline cervical incision to expose the right or left common carotid artery (CCA).
-
Vessel Exposure : Carefully dissect the CCA and isolate its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
Suture Insertion : Ligate the distal ECA. A loose ligature is placed around the CCA proximal to the bifurcation. A small incision is made in the ECA stump.
-
Occlusion : Introduce the 4-0 nylon monofilament through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the Middle Cerebral Artery (MCA). This typically requires advancing the filament 18-20 mm from the bifurcation.
-
Ischemia Period : Maintain the suture in place for the desired duration of ischemia (e.g., 60 or 90 minutes).
-
Reperfusion : After the ischemic period, carefully withdraw the filament to allow blood flow to resume. Close the neck incision.
-
Post-operative Care : Administer saline for hydration and provide appropriate post-operative analgesia. Monitor the animal for recovery.
This compound Dosing and Administration Protocol
Objective : To assess the neuroprotective effect of this compound when administered post-ischemia.
Materials :
-
This compound hydrochloride
-
Sterile saline solution (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure :
-
Drug Preparation : Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 0.01 mg/kg and 0.1 mg/kg).
-
Administration Schedule :
-
Initiation : The first dose is typically administered starting 4 hours after the induction of ischemia (i.e., after reperfusion has begun).
-
Frequency : Administer the drug intraperitoneally (i.p.) twice daily.
-
Duration : Continue the treatment for a period of 7 days to assess effects on both acute injury and subsequent neuroinflammation and recovery.
-
-
Control Group : A control group of animals should receive vehicle (saline) injections following the same schedule.
Experimental Workflow Visualization
References
- 1. Adenosinergic System Involvement in Ischemic Stroke Patients’ Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CGS 21680 and Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680, a potent and selective agonist for the adenosine A₂A receptor (A₂AR), has emerged as a significant subject of investigation in the field of neuroprotection. This technical guide synthesizes the current understanding of this compound's neuroprotective mechanisms, drawing from a range of preclinical studies. It details the compound's effects in various models of neurological disorders, including stroke, Parkinson's disease, spinal cord injury, and Rett syndrome. The guide presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the critical signaling pathways involved. The evidence collectively suggests that this compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating neuroinflammation, modulating excitotoxicity, and promoting neuronal survival pathways.
Introduction
Neurodegenerative diseases and acute neurological injuries represent a significant and growing global health burden. A key pathological feature in many of these conditions is the progressive loss of neuronal structure and function. The adenosine A₂A receptor, highly expressed in the basal ganglia and also found on neurons, microglia, and astrocytes, has been identified as a promising therapeutic target. This compound, by selectively activating this receptor, has demonstrated considerable potential in preclinical models to counteract neuronal damage. This document provides an in-depth overview of the scientific evidence supporting the neuroprotective role of this compound.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are attributed to several key mechanisms of action, primarily centered around the modulation of neuroinflammation and the activation of pro-survival signaling cascades.
Anti-inflammatory Effects
A substantial body of evidence points to the potent anti-inflammatory properties of this compound as a primary driver of its neuroprotective capacity. Activation of A₂A receptors, located on both central nervous system-resident immune cells (microglia) and peripheral immune cells, leads to a dampening of the inflammatory response.[1][2]
In a rat model of transient middle cerebral artery occlusion (MCAo), systemic administration of this compound was found to be protective through immunosuppressive effects.[1][2] This was evidenced by a reduction in microgliosis, astrogliosis, and the infiltration of granulocytes into the ischemic tissue.[1] Similarly, in a mouse model of spinal cord injury (SCI), this compound reduced the influx of myeloperoxidase-positive leukocytes and attenuated the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation.
Modulation of Excitotoxicity
While the role of A₂A receptor activation in excitotoxicity is complex, some studies suggest a modulatory effect. In the striatum, A₂A receptor activation can enhance glutamate release, which could be detrimental in ischemic conditions. However, other evidence suggests that the neuroprotective effects of this compound in certain contexts may outweigh this potential pro-excitotoxic action, possibly through its profound anti-inflammatory effects.
Activation of Pro-survival Signaling Pathways
This compound has been shown to activate critical signaling pathways that promote neuronal survival and plasticity.
-
BDNF-TrkB Signaling: In a model of Rett syndrome, this compound was found to enhance the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling pathway. This activation led to the restoration of neurite outgrowth and synaptic plasticity. The downstream effects included the modulation of genes related to the BDNF-TrkB pathway, such as Bdnf, TrkB, and Mtor.
-
Reduction of JNK MAPK Activation: In the context of spinal cord injury, this compound treatment significantly reduced the phosphorylation of c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) in oligodendrocytes. The JNK pathway is often associated with apoptotic cell death, and its inhibition by this compound may contribute to the protection against demyelination.
Interaction with Dopamine D2 Receptors
In the striatum, A₂A receptors are co-localized with dopamine D2 receptors and exhibit a reciprocal antagonistic interaction. The A₂A receptor agonist this compound has been shown to decrease the affinity of D2 receptors for dopamine in the human striatum. This interaction is a key area of investigation for its therapeutic potential in conditions like Parkinson's disease.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.
| Model | Species | Dosage of this compound | Key Quantitative Findings | Reference |
| Transient Cerebral Ischemia (MCAo) | Rat | 0.01 and 0.1 mg/kg, i.p. | Protected from neurological deficit for up to 7 days; Reduced microgliosis and astrogliosis. | |
| Parkinson's Disease (6-OHDA lesion) | Rat | Not specified | Co-treatment with L-DOPA conferred neuroprotection against 6-hydroxydopamine toxicity. | |
| Spinal Cord Injury (Compression) | Mouse | Not specified (osmotic minipumps) | Reduced motor deficit for up to 19 days; Reduced tissue damage and leukocyte influx. | |
| Rett Syndrome (R106W mutation) | In vitro & In vivo | Not specified | Restored neurite outgrowth and synaptic puncta; Alleviated neurobehavioral impairments. | |
| Light-Induced Retinal Degeneration | Rat | Not specified (intravitreal) | Increased apoptotic nuclei in the outer nuclear layer; Increased GFAP immunoreactive area. |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
Animal Models
-
Transient Middle Cerebral Artery Occlusion (MCAo) in Rats: This model of focal cerebral ischemia involves the temporary occlusion of the middle cerebral artery, typically for 1 hour, followed by reperfusion. This compound was administered intraperitoneally (i.p.) starting 4 hours after the ischemic event in a chronic protocol (twice daily for 7 days).
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease: This model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the striatum, leading to a progressive loss of dopaminergic neurons. The study evaluated the effect of co-administering this compound with L-DOPA on L-DOPA-induced behavioral sensitization and striatal dopamine denervation.
-
Spinal Cord Injury (SCI) in Mice: SCI was induced by extradural compression of a section of the spinal cord. This compound was administered either via subcutaneously implanted osmotic minipumps for continuous delivery or through repeated intraperitoneal injections.
-
Light-Induced Retinal Degeneration in Rats: Rats were subjected to continuous high-intensity light (12,000 lux) for 24 hours to induce photoreceptor degeneration. This compound was administered via intravitreal injection.
Behavioral and Histological Assessments
-
Neurological Deficit Scoring: Motor and neurological functions were assessed using standardized scoring systems.
-
Immunohistochemistry: Brain and spinal cord sections were stained for markers of gliosis (GFAP for astrocytes, Iba1 or CD11/B for microglia), neuronal integrity, and inflammation (myeloperoxidase for leukocytes).
-
Western Blotting: Protein levels of key signaling molecules (e.g., phospho-JNK) were quantified to assess pathway activation.
-
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR): Gene expression levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and neurotrophic factors (e.g., BDNF) were measured.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the neuroprotective effects of this compound.
Figure 1: Simplified signaling pathways illustrating the neuroprotective mechanisms of this compound.
Figure 2: A generalized experimental workflow for evaluating the neuroprotective effects of this compound in preclinical models.
Discussion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound across a range of neurological disorders. Its ability to concurrently target multiple pathological processes, including neuroinflammation and neuronal apoptosis, makes it an attractive therapeutic candidate. However, the translation of these findings to the clinical setting requires further investigation.
One area that warrants more detailed exploration is the dual role of A₂A receptor activation in excitotoxicity. While the anti-inflammatory effects appear dominant in many models, understanding the precise conditions under which A₂A agonism might be detrimental is crucial for defining the therapeutic window and appropriate patient populations.
Furthermore, most of the current evidence is derived from rodent models. Studies in larger animal models would provide a more robust preclinical validation of this compound's efficacy and safety.
Finally, while this compound itself has been a valuable research tool, the development of new A₂A receptor agonists with improved pharmacokinetic and pharmacodynamic profiles will be essential for successful clinical translation. Future research should also focus on combination therapies, where this compound or similar compounds could be used to augment the effects of other neuroprotective or disease-modifying agents.
Conclusion
This compound has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disease. Its mechanisms of action are multifaceted, involving potent anti-inflammatory effects, modulation of neuronal survival pathways, and interaction with other key neurotransmitter systems. The data presented in this technical guide provide a strong rationale for the continued investigation of A₂A receptor agonists as a promising therapeutic strategy for a range of debilitating neurological conditions. Further research is necessary to optimize the therapeutic application and facilitate the clinical translation of this promising class of compounds.
References
CGS 21680: A Potential Therapeutic Avenue for Rett Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rett syndrome (RTT) is a severe X-linked neurodevelopmental disorder with limited therapeutic options.[1] Emerging preclinical evidence highlights the adenosine A2A receptor agonist, CGS 21680, as a promising therapeutic candidate. This document provides a comprehensive technical overview of the research on this compound for Rett syndrome, consolidating key findings, experimental methodologies, and the underlying molecular mechanisms. The central hypothesis is that this compound can ameliorate RTT-associated neuropathologies by activating the adenosine A2A receptor, which in turn enhances the crucial brain-derived neurotrophic factor (BDNF)-TrkB signaling pathway.
Introduction to Rett Syndrome and the Therapeutic Rationale for this compound
Rett syndrome is primarily caused by mutations in the MECP2 gene, leading to a regression of cognitive and motor skills in early childhood.[2] A key pathological feature of RTT is the dysregulation of BDNF, a critical neurotrophin for neuronal development, synaptic plasticity, and survival.[3] However, direct administration of BDNF as a therapy is challenging due to its inability to cross the blood-brain barrier and its short half-life.[2]
The adenosine A2A receptor, a G-protein coupled receptor, has been identified as a modulator of BDNF and its downstream pathways.[2] this compound is a potent and selective agonist for the adenosine A2A receptor. Research in mouse models of Rett syndrome suggests that the adenosinergic system is compromised, with lower levels of the A2A receptor observed in the cortex. Therefore, activating the A2A receptor with this compound presents a viable strategy to indirectly and positively modulate BDNF signaling and rescue neuronal deficits in Rett syndrome.
Preclinical Data on this compound in Rett Syndrome Models
Recent preclinical studies have demonstrated the therapeutic potential of this compound in both in vitro and in vivo models of Rett syndrome. The primary focus of this research has been the R106W point mutation RTT model.
In Vitro Studies
In primary neurons derived from R106W RTT model mice, this compound has been shown to:
-
Restore Neurite Outgrowth: Treatment with this compound successfully rescued deficits in neurite extension, a crucial process for neuronal connectivity.
-
Increase Synaptic Puncta: The number of synaptic connections, as measured by SYN1+/MAP2+ puncta pairs, was significantly increased following this compound application.
-
Upregulate Key Genes: this compound treatment led to the upregulation of genes associated with the BDNF-TrkB signaling pathway (Bdnf, TrkB, and Mtor) and neural development (Tuj1 and Syn1).
-
Restore Electrophysiological Function: this compound was able to rescue impairments in the electrophysiological functions of RTT primary neurons.
In Vivo Studies
In a mouse model of Rett syndrome with the R106W mutation, systemic administration of this compound resulted in:
-
Alleviation of Neurobehavioral Impairments: this compound treatment led to significant improvements in the overall neurobehavioral phenotype of the RTT model mice.
-
Modulation of Gene Expression: The in vivo administration of this compound also modulated the expression of genes related to neuronal function and development in the brains of RTT mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound in Rett syndrome models.
| In Vitro Study: this compound in R106W RTT Primary Neurons | |
| Parameter | Key Finding |
| Neurite Outgrowth | This compound restored neurite outgrowth to levels comparable to wild-type neurons. |
| Synaptic Puncta (SYN1+/MAP2+) | A significant increase in the number of puncta pairs was observed after this compound treatment. |
| Gene Expression (qRT-PCR) | Upregulation of Bdnf, TrkB, Mtor, Tuj1, and Syn1 mRNA levels. |
| Electrophysiology | Restoration of normal electrophysiological function in treated RTT neurons. |
| In Vivo Study: this compound in R106W RTT Mouse Model | |
| Parameter | Key Finding |
| Neurobehavioral Score | This compound treatment significantly improved the composite neurobehavioral score. |
| Gene Expression (in vivo) | This compound modulated the expression of key neuronal genes in the brain. |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by activating the adenosine A2A receptor, which is coupled to a Gs protein. This activation initiates a downstream signaling cascade that ultimately enhances BDNF-TrkB signaling.
Adenosine A2A Receptor Signaling Cascade
Caption: Adenosine A2A Receptor Signaling Pathway.
Enhancement of BDNF-TrkB Signaling
The increased transcription of the Bdnf gene leads to higher levels of BDNF protein. BDNF then binds to its receptor, TrkB, activating downstream pathways that are crucial for neuronal function.
Caption: Enhanced BDNF-TrkB Signaling Cascade.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research of this compound for Rett syndrome.
In Vitro Experiments
-
Primary Neuronal Culture:
-
Cortical neurons are isolated from postnatal day 0-1 (P0-P1) R106W RTT and wild-type mouse pups.
-
The cortical tissue is dissected and enzymatically dissociated.
-
Cells are plated on poly-D-lysine coated plates or coverslips.
-
Cultures are maintained in a neurobasal medium supplemented with B27 and glutamine.
-
This compound is added to the culture medium at the desired concentration and for the specified duration.
-
-
Immunocytochemistry for Neurite Outgrowth and Synaptic Puncta:
-
After treatment, neurons are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with Triton X-100 and blocked with normal goat serum.
-
Primary antibodies against MAP2 (for neuronal morphology) and SYN1 (for presynaptic terminals) are applied overnight at 4°C.
-
Fluorescently labeled secondary antibodies are used for visualization.
-
Images are captured using a confocal microscope, and neurite length and the number of co-localized MAP2 and SYN1 puncta are quantified using image analysis software.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated and control neuronal cultures.
-
cDNA is synthesized using reverse transcriptase.
-
qRT-PCR is performed using specific primers for Bdnf, TrkB, Mtor, Tuj1, and Syn1, with a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed on primary cultured neurons.
-
Spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs) are recorded to assess synaptic function.
-
Long-term potentiation (LTP) is induced to evaluate synaptic plasticity.
-
In Vivo Experiments
-
Animal Model:
-
Male R106W point mutation Rett syndrome model mice and wild-type littermates are used.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The drug is administered systemically, for example, via intraperitoneal (IP) injection, at a specified dose and frequency.
-
-
Behavioral Assessments:
-
A battery of behavioral tests is conducted to assess the neurobehavioral phenotype, which may include:
-
Open Field Test: To measure general locomotor activity and anxiety-like behavior.
-
Rotarod Test: To assess motor coordination and balance.
-
Hindlimb Clasping Score: A characteristic feature of Rett syndrome mouse models.
-
Gait Analysis: To evaluate walking patterns.
-
-
-
Gene Expression Analysis (in vivo):
-
Following the treatment period, brain tissue is collected.
-
qRT-PCR is performed on brain homogenates to measure the expression of target genes as described for the in vitro studies.
-
Experimental Workflow Visualization
Caption: Experimental Workflow for this compound Research in Rett Syndrome.
Future Directions and Clinical Outlook
The preclinical data for this compound in Rett syndrome models are highly encouraging. The consistent findings across in vitro and in vivo platforms strongly support its therapeutic potential. Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for this compound.
-
Long-term efficacy and safety: To assess the durability of the therapeutic effects and any potential side effects with chronic administration.
-
Combination therapies: To explore the potential synergistic effects of this compound with other therapeutic strategies for Rett syndrome.
-
Biomarker development: To identify biomarkers that can track the therapeutic response to this compound.
Currently, there is no information available on clinical trials of this compound specifically for Rett syndrome. The promising preclinical results, however, lay a strong foundation for advancing this compound into clinical development for this devastating disorder.
Conclusion
This compound, a selective adenosine A2A receptor agonist, has emerged as a compelling therapeutic candidate for Rett syndrome. By activating the A2A receptor and subsequently enhancing the BDNF-TrkB signaling pathway, this compound has been shown to rescue key neuronal and behavioral deficits in preclinical models of the disease. The data presented in this technical guide provide a solid rationale for the continued investigation and potential clinical translation of this compound for the treatment of Rett syndrome.
References
- 1. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the selective adenosine A2 receptor agonist this compound on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 21680 for Acute Lung Injury Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: A2A Receptor-Mediated Anti-Inflammation
CGS 21680 exerts its anti-inflammatory effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils, macrophages, and T-lymphocytes.[1] The binding of this compound to the A2A receptor initiates a signaling cascade that ultimately suppresses the inflammatory response.
The principal signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][4] The inhibition of NF-κB is a critical step, as this transcription factor is a master regulator of numerous pro-inflammatory genes, including those encoding for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). By suppressing NF-κB activation, this compound effectively dampens the production of these key inflammatory mediators.
Efficacy of this compound in Preclinical ALI Models
The protective effects of this compound have been evaluated in several rodent models of acute lung injury. The following tables summarize the quantitative data from key studies, highlighting the consistent anti-inflammatory and lung-protective effects of this compound.
Table 1: this compound in Carrageenan-Induced Pleurisy Model
| Animal Model | This compound Dose & Route | Timing of Administration | Key Findings | Reference |
| Mouse | 0.1 mg/kg, i.p. | 30 min prior to carrageenan | Significant reduction in neutrophil infiltration, lipid peroxidation, NO production, TNF-α, and IL-1β. | |
| Mouse | 0.1 mg/kg, i.p. | 30 min after carrageenan | Reduction in neutrophil infiltration and the degree of lung injury. |
Table 2: this compound in Ventilator-Induced Lung Injury (VILI) Model
| Animal Model | This compound Treatment | Ventilator Strategy | Key Quantitative Effects | Reference |
| Rat | Blinded administration at resuscitation | High tidal volume (20 mL/kg) | ↓ Total BALF cells (from 1.67 to 0.99 x 10⁶/mL) | |
| Rat | Blinded administration at resuscitation | High tidal volume (20 mL/kg) | ↓ BALF neutrophils (from 27% to 12%) | |
| Rat | Blinded administration at resuscitation | High tidal volume (20 mL/kg) | ↓ Lung wet-to-dry ratio (from 7.03 to 5.28) | |
| Rat | Blinded administration at resuscitation | High tidal volume (20 mL/kg) | ↓ Plasma IL-1β and TNF-α levels. |
Table 3: this compound in Lipopolysaccharide (LPS)-Induced ALI Model
| Animal Model | This compound Dose & Route | Timing of Administration | Key Findings | Reference |
| Mouse | 0.5 mg/kg, i.p. | Concomitantly with LPS (12 mg/kg) | Prevented the LPS-induced increase in nucleotide hydrolysis in lymphocytes. |
Table 4: this compound in Cardiopulmonary Bypass (CPB)-Associated Lung Injury
| Animal Model | This compound Dose & Route | Timing of Administration | Key Quantitative Effects | Reference |
| Juvenile Rat | 100 µg/kg in CPB priming solution | Pretreatment | ↓ Serum TNF-α, MPO, and IL-1β levels. | |
| Juvenile Rat | 100 µg/kg in CPB priming solution | Pretreatment | Attenuated inflammatory cell infiltration and reduced lung injury scores. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to mimic sepsis-induced ALI.
Materials:
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
LPS: E. coli O111:B4 (or other specified serotype), dissolved in sterile phosphate-buffered saline (PBS).
-
This compound: Dissolved in a suitable vehicle (e.g., saline).
-
Anesthesia: Isoflurane or other appropriate anesthetic.
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane inhalation.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on an intubation platform.
-
Visualize the trachea via transillumination of the neck.
-
Carefully insert a fine-gauge catheter or needle into the trachea.
-
Instill a single dose of LPS solution (e.g., 5 mg/kg body weight in a volume of 50 µL) into the lungs. A control group should receive an equivalent volume of sterile PBS.
-
-
This compound Administration: Administer this compound (e.g., 0.5 mg/kg) via intraperitoneal (i.p.) injection, either before or after LPS instillation, depending on the study design. A vehicle control group should also be included.
-
Monitoring: Monitor the animals for a predetermined period (e.g., 24 hours).
-
Sample Collection:
-
At the end of the monitoring period, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs to collect BAL fluid (BALF).
-
Excise the lungs for histological analysis, wet-to-dry weight ratio measurement, and myeloperoxidase (MPO) assay.
-
Ventilator-Induced Lung Injury (VILI) in Rats
This model simulates the lung injury that can occur in patients receiving mechanical ventilation.
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Ventilator: A small animal ventilator capable of delivering precise tidal volumes and positive end-expiratory pressure (PEEP).
-
Anesthesia and Paralytics: Anesthetic agents (e.g., ketamine/xylazine) and neuromuscular blocking agents (e.g., pancuronium bromide).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and perform a tracheostomy for connection to the ventilator.
-
Insert catheters into the carotid artery and jugular vein for blood pressure monitoring, blood gas analysis, and fluid/drug administration.
-
-
Mechanical Ventilation:
-
Connect the rat to the small animal ventilator.
-
Injurious Ventilation Strategy: Apply a high tidal volume (e.g., 20 mL/kg) with zero PEEP for a specified duration (e.g., 2-4 hours).
-
Protective Ventilation Strategy (Control): Apply a low tidal volume (e.g., 6 mL/kg) with PEEP (e.g., 5 cmH₂O).
-
-
This compound Administration: Infuse this compound or vehicle intravenously at the onset of mechanical ventilation.
-
Physiological Monitoring: Continuously monitor heart rate, blood pressure, and periodically assess arterial blood gases.
-
Sample Collection: At the end of the ventilation period, perform BAL and collect lung tissue as described in the LPS model.
Key Analytical Methods
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Total and Differential Cell Counts: Use a hemocytometer for total cell counts and cytospin preparations with staining (e.g., Wright-Giemsa) for differential counts of macrophages, neutrophils, and lymphocytes.
-
Protein Concentration: Measure total protein in the BALF supernatant using a Bradford or BCA protein assay as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Levels: Quantify levels of TNF-α, IL-1β, IL-6, and other cytokines in the BALF supernatant using enzyme-linked immunosorbent assays (ELISAs).
-
-
Lung Wet-to-Dry Weight Ratio:
-
Excise the lungs and weigh them immediately to obtain the "wet weight."
-
Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved ("dry weight").
-
The ratio of wet to dry weight is a measure of pulmonary edema.
-
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates is a quantitative measure of neutrophil infiltration.
-
Homogenize a portion of the lung tissue in a suitable buffer.
-
Centrifuge the homogenate and resuspend the pellet in a buffer containing a detergent (e.g., HTAB) to release MPO from the granules.
-
Measure MPO activity spectrophotometrically by its ability to catalyze the oxidation of a substrate (e.g., o-dianisidine) in the presence of hydrogen peroxide.
-
Conclusion and Future Directions
This compound has consistently demonstrated potent anti-inflammatory and protective effects in a variety of preclinical models of acute lung injury. Its well-defined mechanism of action, centered on the activation of the adenosine A2A receptor and subsequent suppression of the NF-κB signaling pathway, makes it a valuable tool for investigating the pathophysiology of ALI and for the development of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research in this promising area. Future studies should continue to explore the optimal dosing and timing of A2A receptor agonist administration in different ALI contexts, as well as their potential for combination therapies to further enhance their therapeutic efficacy.
References
- 1. Inhibition of the NF-kappaB transcriptional activity by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Inhibition of the NF-κB transcriptional activity by protein kinase A | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for CGS 21680 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CGS 21680, a potent and selective adenosine A2A receptor agonist, for in vivo research, with a specific focus on intraperitoneal (IP) administration. The provided protocols and data are intended to serve as a guide for designing and executing experiments in animal models.
Mechanism of Action
This compound hydrochloride is a high-affinity agonist for the adenosine A2A receptor, with a Ki value of 27 nM.[1][2] Its selectivity for the A2A receptor is approximately 140-fold higher than for the A1 receptor.[3] The activation of A2A receptors, which are Gs/olf-coupled, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This initiates a downstream signaling cascade, primarily through the protein kinase A (PKA) pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB). Additionally, this compound has been shown to modulate other signaling pathways, including those involving Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, as well as pathways involving PLC, PKCδ, ERK1/2, JNK, and AKT.
Data Presentation: Intraperitoneal Injection Dosages and Effects
The following tables summarize quantitative data from various studies that have utilized intraperitoneal injection of this compound in rats. These tables are designed to facilitate easy comparison of dosages and their observed effects across different experimental paradigms.
Table 1: Behavioral Effects of this compound IP Injection in Rats
| Dosage (mg/kg) | Animal Model | Key Behavioral Effects | Reference |
| 0.0125 - 0.2 | Sprague-Dawley Rats | Dose-dependent suppression of lever pressing for food reward. | |
| 0.025 - 0.1 | Sprague-Dawley Rats | Dose-related suppression of lever pressing and food consumption, associated with sedation/drowsiness. | |
| 0.05 - 0.1 | Sprague-Dawley Rats | Significant decrease in lever pressing and food intake. | |
| 0.1 | Wistar Rats | Transiently increased heart rate. |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound IP Injection in Rats
| Dosage (mg/kg) | Animal Model | Key Neuroprotective/Anti-inflammatory Effects | Reference |
| 0.01 - 0.1 | Wistar Rats (transient cerebral ischemia) | Protected from neurological deficit, reduced microgliosis and astrogliosis. | |
| 0.1 | Juvenile Rats (cardiopulmonary bypass) | Attenuated inflammatory lung injury. | |
| 1 | Lewis Rats (experimental autoimmune neuritis) | Exacerbated the condition, suggesting a complex role in neuroinflammation. | |
| 1 | Wistar Rats | Used in PET imaging studies to assess A2A receptor occupancy. |
Note: Higher doses of this compound (e.g., 10 mg/kg) have been reported to cause significant peripheral side effects, including tachycardia and diarrhea.
Experimental Protocols
The following are detailed methodologies for key experiments involving the intraperitoneal injection of this compound.
Protocol 1: Evaluation of Behavioral Effects (Lever Pressing and Food Intake)
This protocol is adapted from studies investigating the sedative and motivational effects of this compound.
1. Animals:
-
Male Sprague-Dawley rats are commonly used.
-
Animals should be housed individually and maintained on a standard diet, with water available ad libitum. For studies on food motivation, a period of food restriction may be necessary to maintain animals at 85-90% of their free-feeding body weight.
2. Drug Preparation:
-
Dissolve this compound hydrochloride in a vehicle solution. A common vehicle is a 2% dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl) solution.
-
Prepare fresh solutions on the day of the experiment.
-
The final injection volume is typically 1 ml/kg body weight.
3. Experimental Procedure:
-
Habituate the animals to the experimental chambers (e.g., operant conditioning chambers) for several days prior to the experiment.
-
Train the rats on the desired behavioral task, such as a fixed-ratio 5 (FR5) schedule of reinforcement for food pellets.
-
On the test day, administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.
-
A pre-treatment time of 15 minutes before placing the animals in the experimental chambers is common.
-
Record the relevant behavioral measures, such as the number of lever presses and the amount of food consumed over a set period (e.g., 30 minutes).
-
A within-subjects design, where each animal receives all drug doses in a randomized order, is often employed, with a washout period of at least one week between treatments.
Protocol 2: Assessment of Neuroprotective Effects in a Model of Cerebral Ischemia
This protocol is based on a study evaluating the neuroprotective effects of this compound following transient middle cerebral artery occlusion (MCAo).
1. Animals:
-
Male Wistar rats are a suitable model.
2. Drug Preparation:
-
Prepare this compound in sterile saline or another appropriate vehicle.
3. Experimental Procedure:
-
Induce transient cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 1 hour).
-
Initiate this compound treatment at a specific time point post-ischemia (e.g., 4 hours).
-
Administer the drug intraperitoneally twice daily for a specified duration (e.g., 7 days).
-
Monitor neurological deficits at regular intervals using a standardized neurological scoring system.
-
At the end of the treatment period, euthanize the animals and collect brain tissue for histological analysis.
-
Assess markers of neuroinflammation (e.g., microgliosis, astrogliosis) and neuronal damage in the ischemic cortex and striatum.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: this compound signaling cascade via the A2A receptor.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of CGS 21680
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, particularly the striatum. Its activation is coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade plays a crucial role in modulating neuronal activity, notably through an antagonistic interaction with dopamine D2 receptors. Intracerebroventricular (ICV) administration of this compound allows for direct delivery to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its central effects on motor activity, motivation, and neuronal signaling pathways. These application notes provide detailed protocols for the ICV administration of this compound in rodents and a summary of its quantitative effects.
Data Presentation
Quantitative Effects of ICV this compound Administration
The following tables summarize the quantitative data from studies investigating the effects of ICV administration of this compound on various behavioral and biochemical parameters in rodents.
Table 1: Effects of ICV this compound on Locomotor Activity in Rats
| Dose (nmol) | Animal Model | Change in Horizontal Activity | Change in Vertical Activity | Reference |
| 0.25 | Food-restricted rats | Decreased | Decreased | [1] |
| 1.0 | Food-restricted rats | Decreased | Decreased | [1] |
| Not Specified | Rats | Dose-related inhibition | Not Reported | [2][3] |
Table 2: Effects of Intra-accumbens this compound on Effort-Related Choice Behavior in Rats
| Dose (ng/0.5 µl per side) | Change in Lever Presses for Preferred Food | Change in Chow Consumption | Reference |
| 6.0 | Decreased (p<0.05) | Increased | [4] |
| 12.0 | Decreased (p<0.05) | Increased | |
| 24.0 | Decreased (p<0.05) | Increased |
Table 3: Biochemical Effects of this compound in the Striatum
| Parameter | Effect | EC50 / Concentration | Reference |
| cAMP Formation (in vitro) | Potent stimulation | 110 nM | |
| Dopamine D2 Receptor Affinity | Decreased affinity for dopamine | Not Applicable | |
| Dopamine Release (electrically stimulated, in vitro) | Ineffective at inhibiting | Not Applicable |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Implantation of an Intracerebroventricular (ICV) Guide Cannula in Rodents
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat or mouse, allowing for subsequent ICV injections of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical drill
-
Guide cannula (e.g., 26-gauge)
-
Dummy cannula
-
Skull screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal with isoflurane (5% for induction, 1-2% for maintenance).
-
Place the animal on a heating pad to maintain body temperature.
-
Shave the head and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.
-
-
Cannula Implantation:
-
Using the stereotaxic coordinates relative to bregma, mark the target location for the lateral ventricle. For rats, typical coordinates are approximately -0.8 mm posterior, ±1.5 mm lateral, and -3.5 mm ventral to bregma. For mice, typical coordinates are approximately -0.3 mm posterior, ±1.0 mm lateral, and -2.5 mm ventral to bregma.
-
Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.
-
Implant small stainless-steel screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the predetermined depth.
-
-
Securing the Cannula and Closing the Incision:
-
Apply dental cement around the base of the cannula and the anchor screws to secure the implant to the skull.
-
Once the cement has hardened, insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Administer analgesics and antibiotics as per institutional guidelines.
-
Monitor the animal closely during recovery.
-
Allow a recovery period of at least one week before commencing ICV infusion experiments.
-
Protocol 2: Intracerebroventricular (ICV) Infusion of this compound
This protocol outlines the procedure for administering this compound directly into the lateral ventricle via the implanted guide cannula.
Materials:
-
This compound hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Internal infusion cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe
-
Microinfusion pump
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile aCSF or 0.9% saline to the desired concentration. For intracranial injections, sonication for 8-10 minutes may be required to fully dissolve the compound.
-
Filter-sterilize the solution.
-
-
Infusion Procedure:
-
Gently restrain the animal.
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal infusion cannula to a Hamilton syringe filled with the this compound solution via PE tubing.
-
Carefully insert the internal cannula into the guide cannula until it is fully seated.
-
Infuse the this compound solution at a slow and controlled rate using a microinfusion pump. A typical infusion rate for rats is 0.125 µl/min, with a total volume of 0.5 µl per side for bilateral injections. For bolus injections in rats, a volume of less than 10 µL administered over 15 to 30 seconds is recommended. For mice, a volume of less than or equal to 5 µL administered over 5 to 10 minutes is recommended.
-
After the infusion is complete, leave the internal cannula in place for an additional minute to allow for diffusion away from the tip.
-
Gently withdraw the internal cannula and replace the dummy cannula.
-
-
Behavioral or Biochemical Analysis:
-
Following the infusion, proceed with the planned behavioral tests (e.g., open field for locomotor activity) or biochemical analyses (e.g., tissue collection for cAMP measurement).
-
Mandatory Visualization
Caption: Adenosine A2A Receptor Signaling Pathway
Caption: ICV this compound Experimental Workflow
References
- 1. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The A2-selective adenosine analog, this compound, depresses locomotor activity but does not block amygdala kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosinergic modulation of the EEG and locomotor effects of the A2 agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-accumbens injections of the adenosine A2A agonist this compound affect effort-related choice behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-GS 21680 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CGS 21680, a potent and selective adenosine A2A receptor agonist, in mouse models. This document summarizes effective doses for various applications, details experimental protocols, and illustrates the key signaling pathways involved.
Data Presentation: Effective Doses of this compound in Mice
The effective dose of this compound in mice varies depending on the experimental application and the desired physiological response. The following tables provide a summary of reported effective doses for locomotor activity, neuroprotection, anti-inflammatory effects, and cardiovascular studies.
| Application | Mouse Model | Dose Range | Administration Route | Observed Effects | References |
| Locomotor Activity | Wild-type | 0.025 - 0.2 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity. | [1] |
| Neuroprotection | Huntington's Disease (R6/2) | 0.5 mg/kg (daily) | Intraperitoneal (i.p.) | Modulation of NMDA receptor subunit expression. | [2] |
| Transient Cerebral Ischemia | 0.01 - 0.1 mg/kg (twice daily) | Intraperitoneal (i.p.) | Protection from neurological deficit, reduced microgliosis and astrogliosis. | [3][4] | |
| Anti-inflammatory | Collagen-Induced Arthritis | Not specified in abstract | Not specified in abstract | Ameliorated clinical signs of arthritis, reduced pro-inflammatory cytokines. | [5] |
| Phorbol-Induced Skin Hyperplasia | 5 µg per site | Topical | Prevented epidermal hyperplasia and inflammatory response. | ||
| Cardiopulmonary Bypass-Induced Lung Injury | 100 µg/kg | In CPB priming solution | Attenuated inflammatory lung injury. | ||
| Cardiovascular | Healthy | 1 mg/kg | Intraperitoneal (i.p.) | Reduced striatal k3/k4 ratio of [11C]raclopride binding. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted to specific experimental designs and institutional guidelines.
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, or 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Open field activity chambers
-
Syringes and needles (25-30 gauge)
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 0.025, 0.05, 0.1, and 0.2 mg/kg).
-
Animal Acclimation: Habituate mice to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The injection site should be the lower right quadrant of the abdomen.
-
Data Collection: Immediately after injection, place each mouse in the center of an open field activity chamber. Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the collected data to determine the dose-response relationship of this compound on locomotor activity.
Neuroprotection in a Transient Cerebral Ischemia Model
Objective: To assess the neuroprotective effects of this compound in a mouse model of stroke.
Materials:
-
This compound hydrochloride
-
Vehicle
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Anesthesia (e.g., isoflurane)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
Histology equipment
Procedure:
-
Drug Preparation: Prepare this compound solutions in vehicle for i.p. injection.
-
Animal Surgery (MCAO): Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.
-
Drug Administration: Administer this compound (e.g., 0.01 or 0.1 mg/kg) or vehicle i.p. starting 4 hours after the onset of ischemia and continue for a specified duration (e.g., twice daily for 7 days).
-
Behavioral Assessment: Conduct neurological and motor function tests at various time points post-ischemia to assess functional recovery.
-
Histological Analysis: At the end of the experiment, perfuse the brains and process for histological analysis to determine infarct volume and assess markers of neuroinflammation (e.g., microgliosis, astrogliosis).
Evaluation of Anti-inflammatory Effects in a Model of Skin Inflammation
Objective: To determine the topical anti-inflammatory efficacy of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle for topical application (e.g., acetone)
-
Phorbol ester (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA)
-
Equipment for histological and biochemical analysis
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 5 µg per application site).
-
Induction of Inflammation: Apply a phorbol ester topically to a defined area of the mouse ear or skin to induce inflammation and epidermal hyperplasia.
-
Treatment: Co-administer or pre-treat the inflamed area with the this compound solution.
-
Assessment: After a specified treatment period (e.g., 3 consecutive days), collect tissue samples for:
-
Histological analysis: To assess epidermal thickness and inflammatory cell infiltration.
-
Biochemical analysis: To measure levels of pro-inflammatory mediators (e.g., cytokines, chemokines) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound.
Workflow for assessing the effect of this compound on locomotor activity.
Canonical signaling pathway of the Adenosine A2A receptor.
This compound enhances BDNF-TrkB signaling to promote neuroprotection.
This compound reduces JNK MAPK activation, contributing to its anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of this compound, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C.G.S. 21680 Dose-Response Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the dose-response characteristics of CGS 21680, a potent and selective adenosine A2A receptor agonist, in rats. The document outlines detailed experimental protocols for assessing the effects of this compound on locomotor activity and cardiovascular parameters. Quantitative data from multiple studies are summarized in structured tables for easy comparison, and key signaling pathways and experimental workflows are illustrated using diagrams. This information is intended to guide researchers in designing and conducting their own in vivo studies with this compound in rats.
Introduction
This compound is a widely used pharmacological tool for investigating the physiological and pathophysiological roles of the adenosine A2A receptor.[1][2] As a selective agonist, it activates A2A receptors, which are predominantly expressed in the striatum, nucleus accumbens, and vascular smooth muscle.[3] Activation of these receptors leads to various physiological responses, including modulation of locomotor activity and significant cardiovascular effects.[4][5] Understanding the dose-response relationship of this compound is crucial for designing experiments that can accurately probe the function of A2A receptors in vivo. These notes provide a compilation of data and protocols from various studies to facilitate such research.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including DARPP-32 in the striatum. Notably, there is an antagonistic interaction between adenosine A2A and dopamine D2 receptors, which are often co-localized in striatopallidal neurons. Activation of A2A receptors can decrease the affinity of D2 receptors for dopamine, thus modulating dopaminergic neurotransmission.
Figure 1: Simplified signaling pathway of this compound via the adenosine A2A receptor.
Part 1: Dose-Response Effects on Locomotor Activity
Activation of A2A receptors in the striatum generally leads to a dose-dependent decrease in locomotor activity in rats. This effect is thought to be mediated by the antagonistic interaction with dopamine D2 receptors, which play a crucial role in motor control.
Quantitative Data Summary
| Dose (Route) | Effect on Locomotor Activity | Rat Strain | Reference |
| 0.25 nmol (i.c.v.) | Decreased horizontal and vertical motor activity | Food-restricted rats | |
| 1.0 nmol (i.c.v.) | Decreased horizontal and vertical motor activity; blocked acquisition and suppressed expression of wheel running | Food-restricted rats | |
| 0.025 mg/kg (i.p.) | Dose-related suppression of lever pressing | Not specified | |
| 0.05 mg/kg (i.p.) | Dose-related suppression of lever pressing; significantly reduced lever presses | Not specified | |
| 0.1 mg/kg (i.p.) | Dose-related suppression of lever pressing; significantly reduced lever presses | Not specified | |
| 0.2 mg/kg (i.p.) | Significantly reduced lever presses | Not specified | |
| 6.0 ng/0.5 µl (intra-accumbens) | Significantly reduced lever presses | Not specified | |
| 12.0 ng/0.5 µl (intra-accumbens) | Significantly reduced lever presses | Not specified | |
| 24.0 ng/0.5 µl (intra-accumbens) | Significantly reduced lever presses | Not specified |
Experimental Protocol: Open-Field Test for Locomotor Activity
This protocol describes a general method for assessing the effect of this compound on spontaneous locomotor activity in an open-field apparatus.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Open-field apparatus (e.g., a square arena with infrared beams for automated tracking)
-
Syringes and needles for administration (appropriate for the chosen route)
Procedure:
-
Animal Acclimation: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment. Handle the rats daily for several days to reduce stress.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. Prepare fresh solutions on the day of the experiment.
-
Experimental Groups: Divide the rats into several groups: a vehicle control group and multiple this compound dose groups (e.g., 0.05, 0.1, 0.2 mg/kg, i.p.).
-
Habituation: On the test day, transport the rats to the testing room and allow them to acclimate for at least 30 minutes.
-
Administration: Administer the vehicle or the assigned dose of this compound via the chosen route (e.g., intraperitoneal injection).
-
Open-Field Test: At a predetermined time after injection (e.g., 15-30 minutes), place each rat individually into the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of line crossings, rearing frequency) for a set duration (e.g., 30-60 minutes) using the automated tracking system.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different dose groups and the vehicle control.
Figure 2: Experimental workflow for assessing the effect of this compound on locomotor activity.
Part 2: Dose-Response Effects on Cardiovascular Parameters
This compound is a potent vasodilator and has significant effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate. These effects are primarily due to the activation of A2A receptors on vascular smooth muscle cells.
Quantitative Data Summary
| Dose (Route) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Rat Model | Reference |
| 300 µg/kg (i.v. over 15 min) | Reduction | Increase | Conscious normotensive rats | |
| 1000 µg/kg (i.v. over 15 min) | Reduction | Increase | Conscious normotensive rats | |
| 3000 µg/kg (i.v. over 15 min) | Reduction | Increase | Conscious normotensive rats | |
| 0.1 µg/kg/min (i.v. infusion) | No significant change | Increase | Anesthetized rats with acute heart failure | |
| 0.3 µg/kg/min (i.v. infusion) | No significant change | Increase | Anesthetized rats with acute heart failure | |
| 1.0 µg/kg/min (i.v. infusion) | Significant reduction | Significant increase (10%) | Anesthetized rats with acute heart failure | |
| 0.01 mg/kg (i.p.) | No modification | No modification | Rats with transient cerebral ischemia | |
| 0.1 mg/kg (i.p.) | No modification | Transient increase | Rats with transient cerebral ischemia | |
| 10 mg/kg (p.o.) | Active for up to 24 hr | Transient increase (60 min) | Spontaneously hypertensive rats | |
| EC50,u | 5.8 ng/ml (11 nM) for MAP reduction | - | Conscious normotensive rats |
Experimental Protocol: Cardiovascular Monitoring in Anesthetized Rats
This protocol outlines a method for measuring the dose-dependent cardiovascular effects of this compound in anesthetized rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (350-450 g)
-
Anesthetic (e.g., isoflurane, urethane)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Cannulation: Surgically implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery to ensure baseline cardiovascular parameters are steady.
-
Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a set period (e.g., 10-15 minutes).
-
Dose-Response Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at increasing doses (e.g., 0.1, 0.3, 1.0 µg/kg/min).
-
Data Collection: Continuously monitor and record MAP and HR throughout the drug administration period and for a specified time after the final dose.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose. Plot the dose-response curve and determine parameters such as the ED50 if possible. Use appropriate statistical tests to determine significant effects at each dose.
Figure 3: Experimental workflow for assessing the cardiovascular effects of this compound.
Conclusion
The provided data and protocols offer a solid foundation for researchers investigating the in vivo effects of this compound in rats. The dose-response relationships for both locomotor and cardiovascular effects are well-documented, though the effective dose range can vary depending on the route of administration, the specific rat strain, and the experimental model used. It is recommended that researchers perform pilot studies to determine the optimal dose range for their specific experimental conditions. Careful consideration of the experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The A2-selective adenosine analog, this compound, depresses locomotor activity but does not block amygdala kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGS 21680 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of behavioral studies using CGS 21680, a selective adenosine A2A receptor agonist. The protocols detailed below are intended to facilitate the investigation of the behavioral effects of this compound across various domains, including motor activity, anxiety, and learning and memory.
Introduction to this compound
This compound is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, motivation, and reward.[1][2] The activation of A2A receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade plays a crucial role in modulating neurotransmission, particularly by antagonizing the function of dopamine D2 receptors, with which A2A receptors can form heterodimers.[5] This antagonistic interaction is fundamental to many of the behavioral effects observed following this compound administration.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on various behavioral paradigms as reported in the literature. These values can serve as a starting point for dose-selection in novel experimental designs.
Table 1: Effects of Systemic this compound Administration on Operant Behavior and Motor Activity in Rats
| Behavioral Assay | Species | Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |
| Fixed Ratio 5 (FR5) Lever Pressing | Rat | Intraperitoneal (IP) | 0.025 - 0.1 | Dose-dependent suppression of lever pressing. | |
| Food Intake (30 min session) | Rat | Intraperitoneal (IP) | 0.025 - 0.1 | Reduction in food consumed, primarily by slowing the rate of feeding. | |
| Locomotor Activity | Rat | Intraperitoneal (IP) | 0.09 | Significant decrease in locomotor activity. | |
| Sedation | Rat | Intraperitoneal (IP) | 0.05 - 0.1 | Induction of sedation and drowsiness. |
Table 2: Effects of Intracerebroventricular (ICV) this compound Administration on Motor Activity in Rats
| Behavioral Assay | Species | Route of Administration | Dose (nmol) | Observed Effect | Reference |
| Spontaneous Motor Activity | Rat | Intracerebroventricular (i.c.v.) | 0.25 - 1.0 | Decreased horizontal and vertical motor activity in food-restricted rats. | |
| Wheel Running Acquisition | Rat | Intracerebroventricular (i.c.v.) | 1.0 | Blocked the acquisition of wheel running. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of the adenosine A2A receptor and a general experimental workflow for behavioral studies involving this compound.
Caption: Adenosine A2A Receptor Signaling Pathway.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A agonist this compound decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adapting the Open Field Test to Assess Anxiety-Related Behavior in Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
CGS 21680 Protocol for Primary Neuron Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor highly expressed in the central nervous system, particularly in the striatum and other basal ganglia structures.[1][2] Its activation is linked to various physiological and pathological processes in neurons. In primary neuron cultures, this compound serves as a critical pharmacological tool to investigate neuronal function, neuroprotection, and neuroplasticity. The primary signaling cascade initiated by this compound involves the activation of adenylyl cyclase through a Gs/olf protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][3][4] This pathway plays a crucial role in mediating the effects of this compound on neuronal survival and function.
Applications in Primary Neuron Culture
This compound is utilized in a variety of applications in the study of primary neurons:
-
Neuroprotection: this compound has been shown to confer neuroprotection against excitotoxic insults, a key mechanism in various neurodegenerative diseases and ischemic events. It can mitigate neuronal cell death induced by excessive glutamate or NMDA receptor activation.
-
Neurite Outgrowth and Neuronal Development: The activation of A2A receptors by this compound can promote neurite outgrowth and dendritic branching, suggesting a role in neuronal development and regeneration. This effect is often mediated through the MAPK, PI3K, and PLC signaling pathways.
-
Modulation of Synaptic Transmission: A2A receptors are known to interact with other receptor systems, such as dopamine D2 and metabotropic glutamate receptors, to modulate synaptic transmission and plasticity.
-
Neuroinflammation: this compound has demonstrated anti-inflammatory effects in the central nervous system, making it a valuable tool for studying neuroinflammatory processes in vitro.
Data Presentation
The following tables summarize quantitative data regarding the application of this compound in primary neuron culture.
Table 1: Effective Concentrations of this compound for Neuroprotection
| Application | Neuron Type | Excitotoxin (Concentration) | This compound Concentration | Observed Effect |
| Neuroprotection against AMPA toxicity | Rat Motor Neurons | 100µM AMPA | Not specified, used with IBMX | Protection from toxicity |
| Neuroprotection in cerebral ischemia (in vivo) | Rat | Transient cerebral ischemia | 0.01 and 0.1 mg/kg (i.p.) | Reduced neurological deficit, microgliosis, and astrogliosis |
Table 2: this compound in Neurite Outgrowth and Signaling
| Application | Cell Type | This compound Concentration | Observed Effect |
| Stimulation of cAMP formation | Rat Striatal Slices | EC50 of 110 nM | Potent stimulation of cAMP formation |
| Neurite Outgrowth | - | - | Promotes axonal elongation and dendritic branching |
Experimental Protocols
Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol details the procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
-
This compound (stock solution in DMSO)
-
L-Glutamic acid (stock solution in sterile water)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Procedure:
-
Primary Neuron Culture:
-
Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse brains on poly-D-lysine coated plates. Detailed protocols for primary neuron isolation and culture can be found in various resources.
-
Maintain the cultures in Neurobasal medium supplemented with B-27 at 37°C in a humidified 5% CO2 incubator.
-
Allow neurons to mature for at least 7-10 days in vitro (DIV) before treatment.
-
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium. A typical concentration range to test is 10 nM - 1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).
-
Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in pre-warmed culture medium. The final concentration of glutamate will need to be optimized for your specific culture conditions, but a starting range of 20-100 µM for 24 hours is common.
-
Add the glutamate-containing medium to the wells, being careful not to disturb the neurons.
-
Include a control group of neurons that are not exposed to glutamate.
-
Incubate for the desired duration (e.g., 24 hours) at 37°C.
-
-
Assessment of Cell Viability:
-
Following the incubation period, assess neuronal viability using a standard method such as the MTT assay, LDH assay (measuring lactate dehydrogenase release into the medium), or by staining with live/dead cell dyes (e.g., Calcein-AM and Ethidium Homodimer-1) and quantifying the percentage of live cells.
-
Protocol 2: Neurite Outgrowth Assay
This protocol outlines a method to evaluate the effect of this compound on neurite outgrowth in primary neurons.
Materials:
-
Primary neurons (e.g., cortical or hippocampal)
-
Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
This compound (stock solution in DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin or commercial software)
Procedure:
-
Primary Neuron Culture:
-
Plate primary neurons at a low density on poly-D-lysine coated plates or coverslips to allow for clear visualization of individual neurites.
-
Allow the neurons to attach and begin to extend neurites (typically 24-48 hours post-plating).
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 10 nM - 1 µM).
-
Include a vehicle control.
-
Replace the culture medium with the treatment or control medium.
-
Incubate for 48-72 hours at 37°C.
-
-
Immunocytochemistry:
-
Fix the neurons with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Wash and mount the coverslips.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Common parameters to measure include:
-
Total neurite length per neuron
-
Length of the longest neurite
-
Number of primary neurites
-
Number of branch points
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in primary neurons.
Caption: Experimental workflow for a neuroprotection assay.
References
- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Quantitative Assay for Analyzing Neurite Outgrowth on a Uniform Substratum: The Cell-Substratum Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CGS 21680 in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor integral to various physiological processes.[1] With high affinity for the A2AR, this compound is an invaluable tool in research for studying neuronal transmission, cardiac function, and inflammatory processes.[1][2][3] Its selectivity makes it particularly useful for elucidating the specific roles of the A2A receptor in complex biological systems. These application notes provide an overview of its mechanism of action, a summary of its electrophysiological effects, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is primarily coupled to the Gs alpha subunit of the G-protein.[1] Upon activation, Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream protein targets, leading to a cellular response. In some systems, A2A receptor activation can also involve other signaling pathways, including Protein Kinase C (PKC) and the transactivation of neurotrophin receptors.
Applications in Electrophysiology
This compound has been employed in a wide range of electrophysiological studies to investigate the function of A2A receptors in different tissues.
-
Central Nervous System (CNS): In the CNS, this compound has shown diverse effects depending on the brain region. It is a potent depressant of spontaneous and glutamate-evoked firing of cerebral cortical neurons. In the striatum, it potently stimulates the formation of cAMP. Conversely, in hippocampal slices, it acts as a weak agonist on electrophysiological measures and is less effective at stimulating cAMP. This compound has also been shown to restore electrophysiological functions in in-vitro models of Rett syndrome. Furthermore, it interacts with other neurotransmitter systems; for instance, it can decrease the affinity of dopamine D2 receptors for dopamine in the human striatum.
-
Neuromuscular Junction (NMJ): this compound facilitates both spontaneous and K+-evoked acetylcholine (ACh) release at the mouse neuromuscular junction. This excitatory effect is independent of external Ca2+ but relies on the mobilization of Ca2+ from internal stores, specifically involving ryanodine receptors and L-type voltage-dependent calcium channels.
-
Cardiac Electrophysiology: In cardiac tissue, this compound can increase heart rate and cardiac output. However, its effects on contractility can vary. In wild-type mouse hearts, it increased coronary flow without significantly affecting contractility. In transgenic mice overexpressing the A2A receptor, this compound increased cytosolic Ca2+, cell shortening, and the incidence of arrhythmias.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological and electrophysiological effects of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/Tissue | Reference |
|---|---|---|---|
| Ki | 15.5 nM | Rat Brain | |
| Ki | 27 nM | - | |
| IC50 | 22 nM | Rat Brain | |
| EC50 | 110 nM | Rat Striatal Slices (cAMP formation) | |
| EC50 | 1.48 - 180 nM | - |
| ED25 | 1.8 nM | Isolated Perfused Rat Heart (Coronary Flow) | |
Table 2: Electrophysiological Effects of this compound on Neuronal Preparations
| Preparation | Effect | Concentration | Reference |
|---|---|---|---|
| Rat Cerebral Cortical Neurons | Potent depressant of spontaneous and evoked firing | Not specified | |
| Mouse Neuromuscular Junction | Facilitation of spontaneous and K+-evoked ACh release | Not specified | |
| Rat Hippocampal Slices | Weak agonist on pre- and postsynaptic activity | Not specified | |
| Rat Striatum | Ineffective at inhibiting electrically stimulated dopamine release | Not specified |
| Rett Syndrome Model Neurons | Restoration of electrophysiological functions | Not specified | |
Table 3: Electrophysiological Effects of this compound on Cardiac Preparations
| Preparation | Effect | Concentration | Reference |
|---|---|---|---|
| Anesthetized Rat | Increased heart rate and cardiac output | Not specified | |
| Wild-Type Mouse Heart | Increased coronary flow, no effect on contractility | Up to 1 µM | |
| A2A-TG Cardiomyocytes | Increased cytosolic Ca2+ and cell shortening | 1 µM |
| Human Atrial Preparations | Positive inotropic effect | 1 µM | |
Experimental Protocols
Below are generalized protocols for common electrophysiological experiments using this compound. Researchers should optimize concentrations and timings for their specific model and experimental question.
Protocol 1: Extracellular Field Potential Recording in Brain Slices
This protocol is adapted for studying the effects of this compound on synaptic transmission in preparations like hippocampal or striatal slices.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode (filled with aCSF) in the target area (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a response that is 30-50% of the maximum amplitude.
-
Record a stable baseline for at least 20 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound hydrochloride in water or DMSO. Note: this compound is soluble up to 3.4 mg/mL in DMSO.
-
Dilute the stock solution into the aCSF to the desired final concentration (e.g., 10 nM - 1 µM).
-
Switch the perfusion to the this compound-containing aCSF and record for 20-30 minutes or until a stable effect is observed.
-
-
Data Analysis:
-
Measure the slope or amplitude of the fEPSP.
-
Normalize the data to the pre-drug baseline period.
-
Perform statistical analysis to determine the significance of the drug effect.
-
Protocol 2: Intracellular Recording at the Neuromuscular Junction (NMJ)
This protocol is for investigating the presynaptic effects of this compound on neurotransmitter release.
-
Preparation:
-
Dissect a muscle with its nerve supply intact (e.g., mouse diaphragm with phrenic nerve) in a dissecting dish containing oxygenated Krebs-Ringer solution.
-
Pin the preparation in a recording chamber and perfuse continuously with Krebs-Ringer solution.
-
-
Recording:
-
Using a sharp glass microelectrode (10-20 MΩ) filled with 3 M KCl, impale a muscle fiber near the end-plate region.
-
Record spontaneous miniature end-plate potentials (MEPPs).
-
Record a stable baseline of MEPP frequency and amplitude for 10-20 minutes.
-
-
This compound Application:
-
Prepare this compound in the Krebs-Ringer solution at the desired concentration.
-
Apply this compound via bath perfusion.
-
To investigate the mechanism, co-apply with other pharmacological agents as described in the literature, such as the L-type Ca2+ channel blocker nitrendipine or the SERCA pump inhibitor thapsigargin to deplete internal Ca2+ stores.
-
Continue recording MEPPs to observe changes in their frequency.
-
-
Data Analysis:
-
Use appropriate software to detect and analyze MEPPs.
-
Calculate the mean MEPP frequency and amplitude before, during, and after drug application.
-
Compare the effects of this compound in the presence and absence of channel blockers or other inhibitors to elucidate the signaling pathway.
-
References
Application Notes and Protocols: CGS 21680 for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CGS 21680, a potent and selective adenosine A2A receptor agonist, in immunofluorescence staining applications. This document outlines the molecular properties of this compound, its mechanism of action, and detailed protocols for its use in cell culture and tissue preparations to investigate its effects on protein expression and localization.
Introduction to this compound
This compound is a widely used research tool for studying the physiological and pathological roles of the adenosine A2A receptor (A2AR).[1] As a selective agonist, this compound mimics the action of endogenous adenosine, initiating downstream signaling cascades upon binding to the A2AR.[2][3] The A2AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in a variety of cellular processes, including inflammation, neurotransmission, and vasodilation. In immunofluorescence applications, this compound can be used to treat cells or tissues prior to fixation and staining to investigate its impact on the expression levels, subcellular localization, or post-translational modifications of a target protein of interest.
Quantitative Data: Binding Profile of this compound
The selectivity of this compound for the adenosine A2A receptor is a key feature for its use in targeted research. The following table summarizes the binding affinities (Ki) of this compound for various human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| A2A Receptor | Human | 27 | |
| Rat | 27 | ||
| A1 Receptor | Human | - | - |
| Rat | 290 | ||
| A2B Receptor | Human | - | - |
| Rat | 67 | ||
| A3 Receptor | Human | - | - |
| Rat | 88,800 |
Note: The IC50 for the human A2A receptor has been reported as 22 nM and 4.6 nM in different assay systems.
Signaling Pathway and Experimental Workflow
This compound-Mediated A2A Receptor Signaling
The following diagram illustrates the canonical signaling pathway activated by this compound binding to the adenosine A2A receptor.
Caption: this compound activates the A2A receptor, leading to cAMP production and downstream signaling.
Immunofluorescence Workflow with this compound Treatment
The diagram below outlines the key steps for an immunofluorescence experiment incorporating a pre-treatment with this compound.
Caption: Experimental workflow for immunofluorescence staining with a this compound pre-treatment step.
Experimental Protocols
The following protocols provide a general framework for immunofluorescence staining of cultured cells and tissue sections after treatment with this compound. Optimization of incubation times, antibody concentrations, and this compound concentration may be required for specific cell/tissue types and target proteins.
Materials and Reagents
-
This compound Hydrochloride: Soluble in DMSO to 100 mM. Store stock solutions at -20°C.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) or formaldehyde in PBS.
-
Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.
-
Blocking Buffer: 1X PBS with 5% normal serum (from the same species as the secondary antibody, e.g., goat serum) and 0.3% Triton™ X-100.
-
Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton™ X-100.
-
Primary Antibody: Specific to the target protein of interest.
-
Fluorochrome-conjugated Secondary Antibody: Reactive against the host species of the primary antibody.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Glass coverslips or chamber slides.
Protocol for Cultured Adherent Cells
-
Cell Seeding: Seed cells onto glass coverslips or chamber slides and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
This compound Treatment:
-
Prepare a working solution of this compound in cell culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts. A typical concentration range for this compound is 10 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium and add the this compound-containing medium or vehicle control medium to the cells.
-
Incubate for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.3% Triton™ X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Antibody Dilution Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Protocol for Frozen Tissue Sections
This protocol assumes the use of fresh-frozen tissue. For paraffin-embedded tissues, deparaffinization and antigen retrieval steps are necessary prior to staining.
-
This compound Administration (In Vivo):
-
This compound can be administered to animals via various routes (e.g., intraperitoneal injection, osmotic minipumps) at appropriate doses (e.g., 0.1-1 mg/kg). The timing of tissue collection will depend on the experimental design.
-
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut cryosections (e.g., 10-20 µm thick) and mount them on charged glass slides.
-
-
Immunostaining:
-
The staining procedure is similar to that for cultured cells (Section 4.2, steps 4-9), starting from the permeabilization step. Ensure the tissue sections do not dry out at any point during the procedure.
-
Troubleshooting and Considerations
-
Specificity of this compound: While highly selective for the A2A receptor, at higher concentrations, this compound may show reduced affinity for A2B and A1 receptors. It is crucial to use the lowest effective concentration to ensure target specificity.
-
Antibody Validation: Ensure that the primary antibody has been validated for immunofluorescence applications.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: To assess the effect of the solvent (DMSO).
-
No Primary Antibody Control: To check for non-specific binding of the secondary antibody.
-
Positive and Negative Control Cells/Tissues: If available, to confirm the staining pattern.
-
-
Signal-to-Noise Ratio: Optimize blocking conditions and antibody concentrations to achieve a high signal-to-noise ratio.
By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of adenosine A2A receptor signaling in various cellular processes using immunofluorescence microscopy.
References
- 1. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the selective adenosine A2 receptor agonist this compound on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 21680 in Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor involved in a myriad of physiological processes, including inflammation, neurotransmission, and cardiovascular function. Western blot analysis is a cornerstone technique used to investigate the molecular effects of this compound by detecting changes in the expression and phosphorylation status of downstream signaling proteins. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in Western blot experiments to elucidate A2AR-mediated signaling pathways.
Activation of the A2A receptor by this compound typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Furthermore, A2AR signaling can cross-talk with other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, influencing the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Data Presentation: Effects of this compound on Protein Expression and Phosphorylation
The following tables summarize quantitative data from various studies that have employed Western blot analysis to investigate the effects of this compound.
| Target Protein | Cell/Tissue Type | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Phospho-CREB | Nucleus Accumbens | i.c.v. injection | - | Increased phosphorylation | [1] |
| Phospho-ERK1/2 | - | - | - | Increased phosphorylation | [1][2] |
| A2A Receptor | Human Subcutaneous Fibroblasts | 10 nM | 7 to 28 days | Increased expression | |
| pro-IL-1β | CFPAC-1 cells | - | 8 and 12 hours | Reduced expression | |
| IL-6 | CFPAC-1 cells | - | 8 and 12 hours | Reduced expression | |
| TNF-α | CFPAC-1 cells | - | 8 hours | Reduced expression | |
| iNOS | Murine model of arthritis | - | - | Decreased expression | |
| COX-2 | Murine model of arthritis | - | - | Decreased expression | |
| Phospho-JNK | Oligodendrocytes (injured spinal cord) | - | - | Reduced phosphorylation |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound activates the A2A receptor, initiating downstream signaling cascades.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis after cell treatment with this compound.
Experimental Protocols
This section provides a generalized, detailed protocol for performing Western blot analysis to assess the effects of this compound. Optimization for specific cell types and target proteins is recommended.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in culture dishes or plates to ensure they reach 70-80% confluency at the time of treatment.
-
Starvation (Optional): For studies involving phosphorylation events (e.g., pCREB, pERK), it is often beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal phosphorylation levels.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in serum-free media to the desired final concentration (e.g., 10 nM to 10 µM). A vehicle control (media with the same concentration of DMSO without this compound) must be included in all experiments.
-
Treatment: Remove the culture medium and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired period (e.g., 15 minutes to 48 hours), depending on the specific signaling event or protein expression change being investigated.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
Sample Preparation and SDS-PAGE
-
Sample Normalization: Based on the protein quantification results, normalize all samples to the same concentration by adding lysis buffer.
-
Laemmli Buffer Addition: Add 4X or 6X Laemmli sample buffer to each protein sample to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-40 µg of protein from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained protein ladder to monitor the migration of proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require this step.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.
-
Transfer: Perform the protein transfer from the gel to the membrane. This can be done using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the specific equipment used.
Immunodetection
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point is often provided by the manufacturer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
Detection and Analysis
-
Chemiluminescent Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Development: Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for any variations in protein loading.
Conclusion
Western blot analysis is an indispensable tool for investigating the cellular and molecular effects of the A2A receptor agonist this compound. By following these detailed protocols and considering the specific experimental context, researchers can effectively probe the intricate signaling pathways modulated by A2AR activation and gain valuable insights into its therapeutic potential.
References
CGS 21680: Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor (A₂AR).[1][2] The activation of A₂AR plays a crucial role in various physiological processes, including the regulation of inflammation and blood flow. In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, this compound has been demonstrated to promote key cellular events in endothelial cells, the primary cells involved in angiogenesis. These events include proliferation, migration, and the formation of capillary-like structures (tube formation).[3] This document provides detailed application notes and protocols for utilizing this compound in standard in vitro angiogenesis assays.
Mechanism of Action in Angiogenesis
This compound exerts its pro-angiogenic effects by binding to and activating the A₂A adenosine receptor on endothelial cells. This Gs-protein coupled receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP triggers downstream signaling cascades, prominently featuring the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK1/2) pathways.[4][5] These pathways are central to promoting cell survival, proliferation, and migration, which are all critical steps in the angiogenic process.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects in various in vitro angiogenesis assays.
| Assay Type | Cell Type | This compound Concentration | Observed Effect | Reference |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁸ M | Increased tube length | |
| Proliferation | Human Microvascular Endothelial Cells (HMECs) | 20 nM, 100 nM, 500 nM | Dose-dependent increase in cell proliferation | |
| Migration | Human Microvascular Endothelial Cells (HMECs) | 20 nM, 100 nM, 500 nM | Dose-dependent increase in cell migration | |
| PI3K/Akt & ERK1/2 Activation | Human Lung Microvascular Endothelial Cells (HLMVECs) | Not specified | Increased phosphorylation of Akt and ERK1/2 |
Experimental Protocols
The following are detailed protocols for assessing the pro-angiogenic effects of this compound using common in vitro assays.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVECs, HMECs)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Serum-free endothelial cell basal medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., VEGF)
-
96-well cell culture plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation:
-
Culture endothelial cells to ~80% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay.
-
Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in serum-free basal medium at a density of 2 x 10⁵ cells/mL.
-
-
Treatment Preparation: Prepare serial dilutions of this compound in serum-free basal medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control.
-
Cell Seeding: Add 100 µL of the cell suspension (2 x 10⁴ cells) to each well containing the solidified BME. Gently add 100 µL of the prepared this compound dilutions, vehicle, or positive control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Monitor for tube formation periodically.
-
Imaging and Quantification:
-
Capture images of the tube networks using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay measures the two-dimensional migration of a confluent monolayer of endothelial cells.
Materials:
-
Endothelial cells
-
Complete endothelial cell growth medium
-
Serum-free or low-serum endothelial cell basal medium
-
This compound
-
Vehicle control (DMSO)
-
24-well or 12-well cell culture plates
-
200 µL pipette tip or a cell scraper
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate and culture until they form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or the vehicle control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations for each well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure or the migration rate.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells
-
Complete endothelial cell growth medium
-
Serum-free or low-serum endothelial cell basal medium
-
This compound
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a CyQUANT®-based assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium and allow them to attach overnight.
-
Serum Starvation: Replace the medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. The signal is directly proportional to the number of viable cells.
Conclusion
This compound serves as a valuable tool for studying the role of the A₂A adenosine receptor in angiogenesis. The protocols outlined in this document provide a framework for researchers to investigate the pro-angiogenic effects of this compound in a controlled in vitro setting. By quantifying endothelial cell proliferation, migration, and tube formation, researchers can gain insights into the therapeutic potential of targeting the A₂A receptor for conditions where enhanced angiogenesis is desirable, such as in wound healing and ischemic diseases.
References
- 1. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A2A receptor-dependent proliferation of pulmonary endothelial cells is mediated through calcium mobilization, PI3-kinase and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CGS 21680 for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and highly selective agonist for the adenosine A2A receptor (A2AR), with a Ki value of approximately 27 nM.[1] Its high affinity and specificity have made it an invaluable tool in pharmacology and neuroscience research. In the realm of in vivo imaging, while radiolabeled A2AR antagonists are more commonly employed as primary imaging agents due to favorable kinetics, this compound plays a crucial role in validating the specificity of these radiotracers and in probing the functional consequences of A2AR stimulation in living organisms.
Positron Emission Tomography (PET) is the principal imaging modality for studying A2ARs in vivo.[2][3] This technique allows for the non-invasive quantification and visualization of receptor density and occupancy in various physiological and pathological states. These application notes provide an overview of the use of this compound in in vivo imaging studies, with a focus on PET applications in neuroscience and beyond.
Applications in In Vivo Imaging
The primary application of this compound in in vivo imaging is to serve as a pharmacological challenge to confirm the specificity of PET signals originating from radiolabeled A2AR antagonists. By administering this compound, researchers can competitively displace the radiotracer from the A2ARs, leading to a reduction in the PET signal. This demonstrates that the tracer is indeed binding to the intended target.
Beyond target validation, these studies provide insights into:
-
Neurodegenerative Diseases: A2ARs are highly expressed in the basal ganglia and are implicated in the pathophysiology of Parkinson's and Huntington's diseases.[4][5] PET imaging can assess changes in A2AR expression during disease progression and in response to therapeutic interventions.
-
Neuroinflammation: A2ARs are upregulated in activated microglia and other immune cells. PET imaging can be used to monitor neuroinflammatory processes in conditions like stroke and multiple sclerosis.
-
Drug Development: In drug development, PET studies involving this compound can be used to determine the target engagement and dose-occupancy of novel A2AR antagonists.
-
Cardiovascular Imaging: this compound has been shown to increase myocardial blood flow, suggesting its potential use in myocardial perfusion imaging.
Data Presentation
The following tables summarize key quantitative data from in vivo and in vitro studies involving this compound and related A2AR imaging agents.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki | 27 nM | - | |
| IC50 | 22 nM | Rat Brain Tissue | |
| EC50 | 1.48 - 180 nM | - | |
| EC50 (cAMP formation) | 110 nM | Rat Striatal Slices |
Table 2: In Vivo Effects of this compound on Neurotransmitter Systems
| Experiment | Effect of this compound | Brain Region | Species | Reference |
| [¹²⁵I]iodosulpride vs Dopamine | Decreased IC50 of Dopamine | Striatum | Rat, Human | |
| [³H]NPA Binding | Increased Binding | Caudate-Putamen, Olfactory Tubercle | Rat | |
| [¹¹C]raclopride PET | Reduced BPnd (from 1.963±0.27 to 1.53±0.55) | Striatum | Rat |
Table 3: Overview of Selected A2AR PET Radiotracers
| Radiotracer | Type | Key Characteristics | Reference |
| [¹¹C]SCH442416 | Antagonist | High selectivity and affinity. Used in human studies. | |
| [¹¹C]Preladenant | Antagonist | Improved target-to-nontarget ratios over older tracers. | |
| [¹⁸F]FESCH | Antagonist | Fluorine-18 labeled analog of SCH442416. | |
| [¹⁸F]FLUDA | Antagonist | Deuterated radiotracer with high metabolic stability. | |
| [¹¹C]TMSX | Antagonist | One of the first tracers used for human brain A2AR imaging. |
Experimental Protocols
Protocol 1: Validation of A2AR PET Radiotracer Specificity using this compound
This protocol describes a typical experiment to validate the specificity of a novel A2AR antagonist radiotracer in a rodent model.
1. Animal Preparation:
- Use adult male Wistar rats or C57BL/6 mice.
- Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
- Maintain body temperature using a heating pad.
- Place a catheter in the tail vein for intravenous injections.
2. This compound Administration (Blocking Study):
- Prepare a solution of this compound hydrochloride in sterile saline.
- For the blocking cohort, administer a pre-treatment dose of this compound (e.g., 1 mg/kg, i.p. or i.v.) 10-30 minutes before the radiotracer injection.
- For the baseline cohort, administer an equivalent volume of saline.
3. Radiotracer Administration:
- Administer the A2AR antagonist radiotracer (e.g., [¹¹C]SCH442416 or [¹⁸F]FESCH) as a bolus injection via the tail vein catheter. A typical dose for a mouse is 5-10 MBq.
4. PET/CT Image Acquisition:
- Position the animal in a small-animal PET/CT scanner.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Perform a dynamic PET scan for 60-90 minutes immediately following radiotracer injection.
5. Image Analysis:
- Reconstruct the PET images with corrections for attenuation, scatter, and radioactive decay.
- Co-register the PET images with the CT images or a standard brain atlas.
- Define regions of interest (ROIs) for A2AR-rich areas (e.g., striatum) and a reference region with low A2AR density (e.g., cerebellum).
- Generate time-activity curves (TACs) for each ROI.
- Calculate the binding potential (BPnd) using a suitable kinetic model (e.g., Simplified Reference Tissue Model).
- Compare the BPnd between the baseline and this compound-blocked groups. A significant reduction in BPnd in the blocked group confirms the specificity of the radiotracer.
Visualizations
References
- 1. This compound hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 2. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) In Vivo PET Imaging of Adenosine 2A Receptors in Neuroinflammatory and Neurodegenerative Disease. (2017) | Anna Vuorimaa | 33 Citations [scispace.com]
- 5. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGS 21680 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor prominently expressed in the brain, particularly in regions crucial for learning and memory such as the hippocampus and striatum. Its ability to modulate synaptic plasticity, the cellular basis of learning and memory, makes it an invaluable tool for neuroscientists and pharmacologists. These application notes provide a comprehensive overview of the use of this compound for studying synaptic plasticity, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is coupled to a Gs protein, and its activation initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB plays a critical role in gene expression necessary for long-lasting forms of synaptic plasticity, such as late-phase long-term potentiation (L-LTP). The A2A receptor often forms heterodimers with other receptors, such as the dopamine D2 receptor and the metabotropic glutamate receptor 5 (mGluR5), leading to complex modulatory effects on synaptic transmission.
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound, providing a reference for experimental design.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Species/System | Reference |
| Ki | 27 nM | Rat Striatum | |
| IC50 | 22 nM | Adenosine A2 Receptor | [1] |
| EC50 | 1.48 - 180 nM | Various functional assays | |
| EC50 (cAMP formation) | 110 nM | Rat Striatal Slices |
Table 2: Effective Concentrations in Synaptic Plasticity Studies
| Application | Concentration | Brain Region/Preparation | Observed Effect | Reference |
| LTP Modulation | 30 nM | Mouse Hippocampal Slices | Attenuated A1 receptor-mediated inhibition of LTP | |
| LTD to LTP Shift | 30 nM | Rat Hippocampal Neurons | Elevated intracellular Ca2+ levels | |
| LTP Induction | 50 nM | Mouse Dentate Gyrus | Induced PKA-dependent LTP at MC-GC synapses | |
| Fear Memory Modulation | N/A | Mouse Hippocampus | Decreased fear generalization | |
| Neuroprotection | 10 nM | Cultured Motoneurons | Enhanced survival (with PDE inhibitor) |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on synaptic plasticity are provided below.
Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to induce and record LTP in the CA1 region of the hippocampus and assess the modulatory effects of this compound.
1. Materials and Reagents:
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Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.
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This compound stock solution (1 mM in DMSO).
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Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
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Male Wistar rats or C57BL/6 mice (6-8 weeks old).
2. Hippocampal Slice Preparation:
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Anesthetize the animal and decapitate.
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Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
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Dissect out the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
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Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording:
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Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
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Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
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Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
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To investigate the effect of this compound, bath-apply the desired concentration (e.g., 30 nM) for 20-30 minutes prior to LTP induction.
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Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
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Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
4. Data Analysis:
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Measure the slope of the fEPSP.
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Normalize the fEPSP slope to the pre-HFS baseline.
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Compare the magnitude of LTP between control and this compound-treated slices.
Protocol 2: Intracellular Calcium Imaging in Cultured Neurons
This protocol details the measurement of intracellular calcium changes in response to this compound using the fluorescent indicator Fura-2 AM.
1. Materials and Reagents:
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Primary hippocampal or cortical neurons cultured on glass coverslips.
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Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
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Fura-2 AM (1 mM stock in DMSO).
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Pluronic F-127 (20% solution in DMSO).
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This compound stock solution (1 mM in DMSO).
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Fluorescence microscope with an imaging system capable of ratiometric imaging at 340/380 nm excitation and 510 nm emission.
2. Cell Loading with Fura-2 AM:
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Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02% in HBSS.
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Wash cultured neurons once with HBSS.
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Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
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Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for 20-30 minutes.
3. Calcium Imaging:
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Mount the coverslip with the loaded cells onto the microscope stage and perfuse with HBSS.
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Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
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Apply this compound (e.g., 30 nM) to the perfusion solution.
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Record the changes in fluorescence intensity over time.
4. Data Analysis:
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Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
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The change in this ratio is proportional to the change in intracellular calcium concentration.
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Compare the baseline calcium levels with the levels after this compound application.
Protocol 3: Western Blotting for ERK and CREB Phosphorylation
This protocol outlines the procedure to detect changes in the phosphorylation status of ERK and CREB in brain tissue following this compound treatment.
1. Materials and Reagents:
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This compound.
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Saline solution.
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels, electrophoresis and transfer apparatus.
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PVDF membranes.
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB.
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HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.
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Imaging system for chemiluminescence detection.
2. Sample Preparation:
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Administer this compound or vehicle (saline) to animals via the desired route (e.g., intraperitoneal injection).
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At the desired time point after treatment, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or striatum).
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Homogenize the tissue in ice-cold lysis buffer.
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Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
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Denature protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the chemiluminescent substrate.
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Detect the signal using an imaging system.
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Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the data.
4. Data Analysis:
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Quantify the band intensities using densitometry software.
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Calculate the ratio of the phosphorylated protein to the total protein for each sample.
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Compare the phosphorylation levels between control and this compound-treated groups.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade.
Experimental Workflow for Studying Synaptic Plasticity
Caption: Workflow for this compound studies.
References
Troubleshooting & Optimization
CGS 21680 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of CGS 21680. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[1][2]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies significantly between solvents. While it is highly soluble in DMSO, it is practically insoluble in water and ethanol. For aqueous-based in vivo studies, complex co-solvent systems or cyclodextrins are necessary.
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored desiccated at -20°C. Under these conditions, the compound is stable for at least four years.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C, where they are stable for up to two years. For shorter-term storage, -20°C is also acceptable for up to one year.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: No, this compound is poorly soluble in aqueous buffers. Direct dissolution in PBS or similar media will likely result in precipitation. For cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guides
Issue 1: this compound did not dissolve completely in DMSO.
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Possible Cause 1: DMSO quality. The DMSO used may have absorbed moisture.
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Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
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Possible Cause 2: Insufficient mixing. The compound may not have been adequately mixed.
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Solution: Vortex the solution for a few minutes. If undissolved particles remain, gentle warming in a water bath (37°C) or brief sonication can aid dissolution.
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Issue 2: Precipitation observed after diluting the DMSO stock solution into an aqueous medium.
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Possible Cause 1: Exceeded solubility limit. The final concentration of this compound in the aqueous medium may be too high.
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Solution: Try diluting to a lower final concentration. It is also important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
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Possible Cause 2: Inadequate mixing during dilution. Adding the DMSO stock directly to the bulk aqueous medium without proper mixing can cause localized high concentrations and precipitation.
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Solution: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 53.6 - 107 | 100 - 199.63 | |
| Water | < 0.1 | Insoluble | |
| Ethanol | - | Insoluble | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 20 | ~37 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 4.66 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 4.66 | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 4.66 |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | -20°C (desiccated) | ≥ 4 years | |
| In DMSO | -80°C | 1-2 years | |
| In DMSO | -20°C | 1 month - 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (hydrochloride salt, MW: 535.99 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
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Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.36 mg of this compound.
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Add the appropriate volume of fresh, anhydrous DMSO to the this compound.
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Vortex the solution until the compound is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath or sonicate for a few minutes.
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Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
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Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
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Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed cell culture medium
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Procedure:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
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When diluting, add the DMSO stock to the cell culture medium while gently vortexing to ensure rapid mixing and prevent precipitation.
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Ensure the final concentration of DMSO in the working solution is non-toxic to your cells (typically below 0.5%).
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Use the freshly prepared working solution immediately for your experiment.
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Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Storage and stability guidelines for this compound.
References
CGS 21680 Stock Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of CGS 21680 stock solutions. Adherence to these protocols is crucial for ensuring the stability, and efficacy of this potent A₂A adenosine receptor agonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1][2] this compound is practically insoluble in water and ethanol.[1]
Q2: What is the optimal storage condition for a this compound stock solution?
A2: Aliquoted this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 2 years).[3] It is critical to avoid repeated freeze-thaw cycles to maintain the integrity of the compound. The solid form of this compound should be stored desiccated at -20°C.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: No, this compound is insoluble in aqueous solutions. A concentrated stock solution must first be prepared in DMSO. This stock solution can then be further diluted into your aqueous buffer or media to the desired final concentration for your experiment. Ensure the final DMSO concentration is compatible with your experimental system.
Q4: Is the molecular weight of this compound consistent across different batches?
A4: The molecular weight of this compound hydrochloride can be batch-specific due to variations in hydration. Always refer to the certificate of analysis or the vial label for the batch-specific molecular weight to ensure accurate concentration calculations.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound stock solution preparation.
| Parameter | Value | Source |
| Molecular Weight (HCl salt) | ~535.99 g/mol (batch-specific) | |
| Solubility in DMSO | Up to 100 mM (or ≥ 20 mg/mL) | |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | |
| Solubility in Ethanol | Insoluble | |
| Stock Solution Storage (in DMSO) | -20°C for up to 3 months; -80°C for up to 2 years | |
| Solid Compound Storage | Desiccate at -20°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound hydrochloride (solid)
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Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Calibrated analytical balance
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Vortex mixer
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Pipettes and sterile tips
Procedure:
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Determine Batch-Specific Molecular Weight: Locate the batch-specific molecular weight on the product vial or its Certificate of Analysis. For this example, we will use a molecular weight of 535.99 g/mol .
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Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
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Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
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Mass (mg) = 0.010 mol/L * 0.001 L * 535.99 g/mol * 1000 mg/g = 5.36 mg
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Weigh this compound: Carefully weigh out 5.36 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.
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Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be used to aid the process.
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Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon preparation. | Incomplete dissolution. | Continue to vortex the solution. Gentle warming or brief sonication can also be applied to aid dissolution. |
| Use of old or hydrated DMSO. | Discard the solution and prepare a new one using fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility. | |
| Compound precipitates out of the final aqueous solution after dilution. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Reduce the final concentration of this compound in the aqueous solution. |
| The final concentration of DMSO is too low to maintain solubility. | For some in vivo formulations, co-solvents such as PEG300, Tween-80, or SBE-β-CD may be required to maintain solubility in aqueous-based vehicles. | |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid compound and ensure it is properly aliquoted and stored. |
| Inaccurate concentration due to using a generic molecular weight. | Always use the batch-specific molecular weight provided by the supplier for calculations. |
Visualizing the Workflow
The following diagram illustrates the standard workflow for preparing a this compound stock solution.
References
CGS 21680 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CGS 21680, a selective adenosine A2A receptor agonist. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound. Storage conditions differ for the lyophilized powder and prepared stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 3 years[1] | Desiccate to protect from moisture.[2][3] Shipped at room temperature for short durations.[4][5] |
| Stock Solution in Solvent | -80°C | 1 to 2 years | Recommended for long-term storage. |
| -20°C | 1 to 12 months | Suitable for shorter-term storage. |
Q2: How do I dissolve this compound? What solvents should I use?
This compound has high solubility in DMSO but is practically insoluble in water. For experimental use, a high-concentration stock solution is typically prepared in DMSO and then diluted into aqueous buffers or media.
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 100 mM (approx. 53.6 mg/mL) | Use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility. |
| Water | < 0.1 mg/mL | Considered insoluble. |
| DMF | 20 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
Q3: My this compound solution appears to have precipitated. What should I do?
If precipitation occurs, especially after diluting a DMSO stock into an aqueous solution, gentle warming and/or sonication can be used to aid dissolution. For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use to minimize precipitation issues.
Q4: Is this compound stable after reconstitution?
Yes, but stability depends on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes before freezing. Stock solutions can be stored for up to 2 years at -80°C or up to 1 year at -20°C.
Pharmacological Data
This compound is a potent and selective agonist for the adenosine A2A receptor. Its binding affinity (Ki) and functional potency (EC50/IC50) have been characterized in various systems.
| Parameter | Receptor Subtype | Species | Value (nM) | Assay Type |
| Ki | Adenosine A2A | Human | 11 - 46 | Radioligand Binding |
| Adenosine A2A | Rat | 27 | Radioligand Binding | |
| Adenosine A1 | Human / Rat | 500 - 3100 | Radioligand Binding | |
| Adenosine A3 | Human / Rat | 600 - 1000 | Radioligand Binding | |
| EC50 | Adenosine A2A | - | 1.48 - 180 | Functional Assay (e.g., cAMP) |
| Adenosine A2A | Rat (Striatum) | 110 | cAMP Formation | |
| IC50 | Adenosine A2A | - | 22 | Receptor Binding |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Problem: Low or no cAMP signal upon stimulation with this compound.
A diminished or absent signal in a cAMP assay is a common issue. The following workflow can help diagnose the potential cause.
References
- 1. Optogenetic activation of intracellular adenosine A2A receptor signaling in the hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGS 21680
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 21680. The information primarily focuses on the widely used hydrochloride salt form, as specific stability and handling data for the this compound free form (free base) are not extensively available in published literature or from commercial suppliers.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound free form and this compound hydrochloride?
This compound is an organic molecule that can exist in its basic "free form" (or free base) or as a salt. The hydrochloride (HCl) form is a salt created by reacting the basic this compound molecule with hydrochloric acid. In pharmaceutical and research contexts, converting a free base to a salt form is a common strategy to improve the compound's stability, solubility, and ease of handling. While specific data for this compound free form is scarce, it is likely that the hydrochloride salt is the preferred form for research due to enhanced stability and better solubility in aqueous solutions.
Q2: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?
Precipitation of this compound, typically the hydrochloride salt, can occur for several reasons:
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Solvent Choice: this compound hydrochloride has limited solubility in aqueous buffers. It is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] When preparing aqueous dilutions from a DMSO stock, the final concentration of DMSO should be kept as low as possible, and the aqueous buffer should be added slowly while vortexing.
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Low Temperature: Storing solutions at low temperatures (e.g., 4°C or -20°C) can decrease solubility and cause the compound to precipitate out of solution.
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pH of the Medium: The pH of your experimental medium can affect the solubility of the compound.
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Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can lead to degradation and precipitation.[4]
To resolve precipitation, you can try gentle warming and sonication of the solution.[1] For future experiments, consider preparing fresh dilutions from your stock solution for each experiment and ensuring the final solvent composition is compatible with the desired concentration of this compound.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound hydrochloride powder should be stored desiccated at -20°C. Under these conditions, the solid compound is stable for at least three years.
Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light. |
| Inaccurate concentration of the stock solution. | Verify the molecular weight of the specific lot of this compound HCl, as it can be batch-specific due to hydration. Use a calibrated balance for weighing. | |
| Difficulty dissolving this compound hydrochloride. | Use of an inappropriate solvent. | This compound HCl is highly soluble in DMSO. For aqueous solutions, first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer. |
| The solution is saturated. | Do not exceed the solubility limit in the chosen solvent. Gentle warming or sonication may help dissolve the compound. | |
| Precipitation observed in cell culture media. | The final concentration of DMSO is too high, causing toxicity or insolubility. | Keep the final DMSO concentration in your cell culture medium as low as possible (typically <0.1%). |
| The concentration of this compound exceeds its solubility in the aqueous media. | Perform a solubility test in your specific cell culture medium before the experiment. Consider using a carrier protein like BSA to improve solubility. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 20 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Storage and Stability of this compound Hydrochloride
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C (desiccated) | ≥ 3 years | |
| Stock Solution in DMSO | -20°C | 1 month | |
| Stock Solution in DMSO | -80°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
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Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: The molecular weight of this compound HCl is approximately 535.99 g/mol . To prepare a 10 mM stock solution, you will need 5.36 mg of this compound HCl per 1 mL of DMSO.
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Procedure: a. Weigh out the required amount of this compound HCl powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Stability Assessment of this compound Solution using HPLC
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Objective: To determine the stability of a this compound solution under specific storage conditions.
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Materials: this compound solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid), reference standard of this compound.
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Procedure: a. Prepare the this compound solution at the desired concentration and in the solvent of interest. b. Store the solution under the conditions to be tested (e.g., room temperature, 4°C, -20°C). c. At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution. d. Inject the aliquot into the HPLC system. e. Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main this compound peak. f. Quantify the amount of this compound remaining at each time point by comparing the peak area to a standard curve generated from the reference standard. g. Calculate the percentage of degradation over time.
Visualizations
A troubleshooting workflow for this compound instability.
Simplified signaling pathway of this compound via the A2A receptor.
A general experimental workflow for using this compound.
References
Technical Support Center: Vehicle Controls for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper selection and use of vehicle controls in in vivo experiments, with a focus on compounds like CGS 21680.
Important Clarification: this compound is an Investigational Compound, Not a Vehicle Control
It is critical to understand that this compound is a potent and selective adenosine A2A receptor agonist used as an experimental compound to investigate biological pathways.[1][2] It is not a vehicle control. A vehicle control is the inert substance or solvent mixture used to dissolve or suspend the experimental compound for administration.[3][4] The purpose of the vehicle control group is to isolate the effects of the experimental compound from any potential effects of the delivery medium itself.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo studies?
A vehicle control is a formulation administered to a control group of animals that contains all the components of the experimental drug formulation except for the active pharmaceutical ingredient (API). For example, if your drug is dissolved in a mixture of DMSO and saline, the vehicle control group would receive the exact same concentration of DMSO and saline, administered via the same route and volume as the drug-treated group.
This is crucial for several reasons:
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Isolating the Drug's Effect: It allows researchers to distinguish the biological effects of the test compound from any effects caused by the solvent or excipients.
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Accounting for Vehicle-Induced Effects: Some vehicles are not biologically inert and can have their own physiological effects, such as inflammation, analgesic properties, or even toxicity at higher concentrations. The vehicle control group helps to identify and account for these effects.
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Controlling for Experimental Variables: It controls for the physical act of administration (e.g., stress from injection) and the volume of substance delivered.
Q2: How do I choose the right vehicle for my compound, such as this compound?
The selection of a vehicle depends on several factors, including the physicochemical properties of your compound (e.g., solubility), the intended route of administration, and the species being studied. This compound hydrochloride is soluble in DMSO but poorly soluble in water. Therefore, a co-solvent system is typically required for in vivo administration.
Key considerations for vehicle selection include:
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Solubility: The vehicle must be able to dissolve the compound at the desired concentration.
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Toxicity: The vehicle should be well-tolerated by the animal model at the administered volume and concentration.
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Route of Administration: The chosen vehicle must be appropriate for the intended route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
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Interaction with the Compound: The vehicle should not react with or degrade the test compound.
Q3: What are some common vehicle formulations for compounds that are poorly soluble in water?
For compounds like this compound, which require an organic solvent, multi-component vehicle systems are common. The goal is to use the minimum amount of the organic solvent necessary to achieve solubility, and then dilute it with an aqueous solution.
| Vehicle Component | Purpose | Common Concentration Range (Final) | Notes |
| DMSO | Primary solvent for lipophilic compounds | <10% (ideally <1%) | Can have anti-inflammatory and analgesic properties. High concentrations can cause hemolysis or local irritation. |
| Saline (0.9% NaCl) | Aqueous diluent | 40% - 90% | Isotonic and generally well-tolerated. |
| PEG 300/400 | Co-solvent | 10% - 40% | Generally well-tolerated but can cause toxicity at high doses. |
| Tween 80/Polysorbate 80 | Surfactant/Emulsifier | 1% - 10% | Helps to keep the compound in solution/suspension. |
| Corn Oil | Lipid-based vehicle | Up to 90% (with DMSO) | Often used for oral or subcutaneous administration of highly lipophilic compounds. |
Data compiled from multiple sources.
For this compound specifically, a suggested formulation for a clear solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .
Troubleshooting Guide
Q4: My animals in the vehicle control group are showing adverse effects (e.g., irritation, weight loss). What should I do?
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Possible Cause: The concentration of one or more vehicle components, particularly organic solvents like DMSO, may be too high.
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Solution:
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Review Vehicle Concentration: Double-check your calculations. It is recommended to keep the final concentration of DMSO to a minimum, ideally below 1% v/v for injections.
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Conduct a Dose-Response Toxicity Study: Before starting your main experiment, administer different concentrations of the vehicle to a small group of animals to determine the maximum tolerated dose.
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Consider Alternative Vehicles: Explore other solvent combinations that may be less toxic. For example, a formulation with a lower percentage of DMSO or a different co-solvent might be better tolerated.
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Q5: My compound is precipitating out of the vehicle solution.
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Possible Cause: The solubility limit of your compound in the chosen vehicle has been exceeded, or the components were not mixed in the correct order.
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Solution:
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Step-wise Preparation: When preparing multi-component vehicles, add and completely dissolve each component one by one. For a DMSO/PEG300/Tween-80/Saline vehicle, a common protocol is to first dissolve the compound in DMSO, then add PEG300 and mix, followed by Tween-80, and finally, add the saline slowly while mixing.
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Use Heat or Sonication: Gentle heating and/or sonication can help to dissolve the compound. However, ensure that your compound is stable under these conditions.
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Adjust Vehicle Composition: You may need to increase the percentage of the primary solvent (e.g., DMSO) or add another co-solvent. Always re-evaluate for potential toxicity if you change the formulation.
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Q6: I am observing unexpected biological effects in my vehicle control group that could confound my results.
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Possible Cause: The vehicle itself is biologically active in your experimental model. For example, DMSO is known to have anti-inflammatory effects and can impact platelet aggregation. Ethanol has been shown to stimulate the proliferation of certain cancer cell lines.
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Solution:
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Thorough Literature Review: Investigate the known biological effects of your chosen vehicle components in the context of your research area.
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Include an Untreated Control Group: In addition to the vehicle control group, it can be beneficial to include an untreated or "naïve" control group that receives no treatment. This can help differentiate effects caused by the vehicle from effects caused by the stress of the procedure.
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Direct Comparison is Key: The primary purpose of the vehicle control is to serve as the direct comparator for the drug-treated group. Any effects observed in the vehicle group should be subtracted from the effects observed in the drug group to determine the net effect of the compound.
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Experimental Protocols & Visualizations
Protocol: Preparation of a Common Vehicle for In Vivo Studies
This protocol describes the preparation of a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, suitable for compounds like this compound.
Materials:
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Dimethyl sulfoxide (DMSO), high-purity, sterile
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Polyethylene glycol 300 (PEG300)
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Tween 80 (Polysorbate 80)
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Sterile 0.9% Saline
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Sterile tubes and syringes
Procedure:
-
Calculate Volumes: Determine the total volume of the final solution needed for your experiment. Calculate the required volume of each component. For a 1 mL final solution, you would need:
-
DMSO: 100 µL
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PEG300: 400 µL
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Tween 80: 50 µL
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Saline: 450 µL
-
-
Dissolve Compound (for treated group): Weigh the appropriate amount of your compound (e.g., this compound) and dissolve it completely in the DMSO. For the vehicle control, use DMSO alone.
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Add PEG300: Add the PEG300 to the DMSO (or DMSO/compound mixture). Vortex or mix thoroughly until the solution is clear.
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Add Tween 80: Add the Tween 80 to the mixture. Mix thoroughly until the solution is clear.
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Add Saline: Slowly add the saline to the mixture while continuously mixing. This final dilution should result in a clear solution.
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Sterile Filtration (Optional but Recommended): If administering intravenously, sterile filter the final solution through a 0.22 µm syringe filter.
Caption: Workflow for preparing a multi-component vehicle.
Decision-Making for Vehicle Selection
The process of selecting a vehicle should be systematic to ensure the chosen formulation is both effective and well-tolerated.
Caption: Decision tree for selecting an appropriate in vivo vehicle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
Technical Support Center: CGS 21680 Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the A₂ₐ adenosine receptor agonist CGS 21680 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
Cardiovascular Effects
Question: We are observing significant hypotension and tachycardia in our rat model after intravenous administration of this compound. How can we mitigate these effects while still achieving the desired central nervous system engagement?
Answer: Hypotension and tachycardia are well-documented side effects of systemic this compound administration due to its potent vasodilatory effects mediated by A₂ₐ receptors on vascular smooth muscle.[1][2] To manage these effects, consider the following strategies:
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Dose Reduction: The cardiovascular effects of this compound are dose-dependent. A lower dose may reduce the magnitude of hypotension and tachycardia while still achieving the desired central effects.[2]
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Slower Infusion Rate: For intravenous administration, a slower infusion rate can help to avoid a rapid drop in blood pressure.
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Alternative Route of Administration: If feasible for your experimental goals, consider intracerebroventricular (ICV) or direct intracerebral injections to target the brain more specifically and minimize peripheral cardiovascular effects.[3]
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Co-administration of a Vasoconstrictor: In some experimental paradigms, co-administration of a vasoconstrictor might be possible to counteract the hypotensive effects, but this should be carefully validated to avoid confounding results.
Question: What is the expected dose-response relationship for this compound-induced cardiovascular changes in rats?
Answer: The table below summarizes the dose-dependent cardiovascular effects of this compound in anesthetized rats.
| Dose (µg/kg/min, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Animal Model | Reference |
| 0.1 | Minimal change | Slight increase | Not significant | Anesthetized Rat (Acute Heart Failure) | [2] |
| 0.3 | Significant decrease | Moderate increase | Not significant | Anesthetized Rat (Acute Heart Failure) | |
| 1.0 | Marked decrease | Significant increase (~10%) | Significant increase (~28%) | Anesthetized Rat (Acute Heart Failure) |
Neurological and Behavioral Effects
Question: Our mice show a profound reduction in locomotor activity after intraperitoneal (i.p.) injection of this compound, making it difficult to assess other behavioral parameters. What can we do?
Answer: Suppression of locomotor activity is a characteristic effect of this compound, mediated by the activation of A₂ₐ receptors in the striatum, which have an inhibitory influence on motor function. This sedative effect can indeed interfere with behavioral tests. Consider these approaches:
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Dose Optimization: As with cardiovascular effects, locomotor suppression is dose-dependent. Titrate to the lowest effective dose that allows for the assessment of your primary behavioral endpoint.
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Acclimatization: Ensure animals are well-acclimatized to the testing environment before drug administration. This can help to differentiate drug-induced hypoactivity from novelty-induced freezing behavior.
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Timing of Behavioral Testing: The sedative effects of this compound may have a specific time course. Conduct pilot studies to determine the optimal time window for your behavioral test after drug administration, potentially after the peak sedative effects have subsided.
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Alternative Behavioral Paradigms: If profound locomotor suppression is unavoidable, consider behavioral paradigms that are less dependent on spontaneous locomotion, such as operant conditioning tasks that measure response rates or choice behavior.
Question: We are observing inconsistent sedative effects with the same dose of this compound in our rat colony. What could be the cause?
Answer: Inconsistent sedative effects can arise from several factors:
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Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to pharmacological agents. Ensure you are using a consistent strain and sex for your experiments.
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Route of Administration: The bioavailability and peak concentration of this compound can differ significantly between administration routes (e.g., i.p. vs. subcutaneous vs. oral). Maintain a consistent administration route and technique.
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Fasting State: The metabolic state of the animal can influence drug absorption and metabolism. Standardize the fasting period before drug administration.
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Housing and Environmental Conditions: Stress from housing conditions or environmental disturbances can impact baseline activity levels and the animal's response to a sedative agent.
Gastrointestinal and Renal Effects
Question: We are interested in the potential gastrointestinal side effects of this compound. Is there any information on its effects on gut motility?
Answer: Currently, there is a lack of specific studies directly investigating the effects of this compound on gastrointestinal motility in animal models. However, adenosine receptors are known to be present in the gastrointestinal tract and are involved in regulating motility. To investigate this, you could consider employing a charcoal meal transit assay.
Question: Are there any known renal side effects of this compound?
Answer: Research on the direct renal side effects of this compound is limited. However, adenosine and its receptors play a crucial role in regulating renal blood flow and glomerular filtration rate (GFR). Given the potent vasodilatory properties of this compound, it is plausible that it could alter renal hemodynamics. To assess this, you could measure key renal function parameters such as GFR using inulin clearance or by monitoring serum creatinine and blood urea nitrogen (BUN) levels.
Experimental Protocols
1. Intravenous Administration of this compound in Rats for Cardiovascular Monitoring
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Animal Preparation: Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail) and maintain body temperature at 37°C. Cannulate the femoral vein for drug infusion and the femoral artery for blood pressure monitoring.
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Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
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Administration: Infuse the this compound solution via the femoral vein using a syringe pump at a constant rate (e.g., 0.1, 0.3, or 1.0 µg/kg/min).
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Monitoring: Continuously record mean arterial pressure (MAP) and heart rate (HR) from the arterial cannula connected to a pressure transducer and data acquisition system. Cardiac output can be measured using methods like thermodilution or a transonic flow probe placed around the ascending aorta.
2. Intraperitoneal Injection of this compound in Mice for Locomotor Activity Assessment
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Animal Handling: Handle mice gently to minimize stress. Acclimatize them to the testing room for at least 30 minutes before the experiment.
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Drug Preparation: Dissolve this compound hydrochloride in a vehicle such as 2% DMSO in sterile saline.
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Administration: Inject the this compound solution intraperitoneally at the desired dose (e.g., 0.05, 0.1, 0.2 mg/kg). The injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg).
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Behavioral Assessment: Place the mouse in an open-field arena immediately after injection and record its activity for a set duration (e.g., 30-60 minutes) using an automated tracking system. Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
3. Assessment of Sedation in Rats
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Observation Scale: Utilize a simple sedation rating scale. For example:
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0: Awake and alert
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1: Slightly drowsy, but still responsive to gentle touch
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2: Moderately drowsy, delayed response to gentle touch
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3: Deeply sedated, minimal or no response to gentle touch
-
-
Procedure: At fixed time points after this compound administration, an observer blinded to the treatment groups should assess the sedation level of each rat based on the scale.
Data Presentation
Table 1: Cardiovascular Side Effects of this compound in Anesthetized Rats
| Dose (µg/kg/min, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Reference |
| 0.1 | Minimal change | Slight increase | Not significant | |
| 0.3 | Significant decrease | Moderate increase | Not significant | |
| 1.0 | Marked decrease | Significant increase (~10%) | Significant increase (~28%) |
Table 2: Behavioral Side Effects of this compound in Rodents
| Dose | Effect | Animal Model | Route of Administration | Reference |
| 0.05 - 0.2 mg/kg | Dose-dependent decrease in locomotor activity | Rat | Intraperitoneal | |
| 0.25 and 1.0 nmol | Decreased horizontal and vertical motor activity | Rat | Intracerebroventricular | |
| 0.05 and 0.1 mg/kg | Dose-dependent sedation | Rat | Intraperitoneal |
Signaling Pathways and Experimental Workflows
Caption: this compound activates the A₂ₐ receptor, leading to a signaling cascade that modulates cellular function.
Caption: Workflow for assessing cardiovascular side effects of this compound in an anesthetized rodent model.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for dissolving this compound for in vivo studies?
For intravenous administration, this compound hydrochloride is readily soluble in sterile 0.9% saline. For intraperitoneal injections, a vehicle of 2% DMSO in sterile saline is commonly used to ensure solubility. It is always recommended to perform a small-scale solubility test with your specific batch of this compound and chosen vehicle before preparing a large volume for your experiment.
2. How should this compound be stored?
This compound hydrochloride should be stored as a solid at -20°C for long-term stability. For short-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Are there any known off-target effects of this compound?
This compound is a highly selective A₂ₐ adenosine receptor agonist. However, at very high concentrations, some binding to other adenosine receptor subtypes (A₁ and A₃) may occur. It is crucial to use the lowest effective dose to minimize the potential for off-target effects.
4. Can this compound be administered orally?
While most preclinical studies utilize parenteral routes of administration (i.v., i.p., ICV), some evidence suggests that this compound can be orally active, though bioavailability may be a consideration. If oral administration is necessary for your study design, pilot studies to determine the effective dose range are essential.
5. What is the typical duration of action of this compound in rodents?
The duration of action will depend on the dose, route of administration, and the specific effect being measured. Cardiovascular effects following intravenous infusion are typically rapid in onset and may last for the duration of the infusion and for a period afterward. Behavioral effects after intraperitoneal injection can be observed within 15-30 minutes and may last for several hours. Pilot studies are recommended to determine the time course of effects for your specific experimental conditions.
References
- 1. Effects of this compound, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosinergic modulation of the EEG and locomotor effects of the A2 agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS 21680 Sedation Effect in Rats: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the sedative effects of CGS 21680 in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a highly selective agonist for the adenosine A2A receptor.[1][2] Adenosine A2A receptors are G-protein coupled receptors that, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][5] This pathway plays a significant role in modulating neuronal activity.
Q2: Does this compound produce sedative effects in rats? A2: Yes, systemic administration of this compound induces dose-related sedation, drowsiness, and a general suppression of locomotor activity in rats. Observable signs of sedation can include a flattened posture, lowered head, partially closed eyes, and ataxia.
Q3: What is the typical dose range for inducing sedation with this compound in rats? A3: For systemic intraperitoneal (IP) injections, doses between 0.05 mg/kg and 0.1 mg/kg are reported to produce significant sedative effects and suppress motor activity. For intracerebroventricular (i.c.v.) administration, doses of 0.25 and 1.0 nmol have been shown to decrease motor activity.
Q4: How does the sedative effect of this compound compare to other substances? A4: The sedative effect produced by 0.1 mg/kg of this compound (IP) has been reported to be comparable to that induced by 2.0 g/kg of ethanol in rats.
Q5: What is the relationship between adenosine A2A receptors and dopamine D2 receptors? A5: Adenosine A2A and dopamine D2 receptors have an antagonistic relationship, particularly in the striatum where they can form heteromeric complexes. Activation of A2A receptors can decrease the affinity of D2 receptors for dopamine, leading to effects similar to those of D2 antagonists, such as reduced motor activity.
Troubleshooting Guide
Q1: I administered this compound systemically, but I'm not observing the expected sedative or locomotor-suppressant effects. What could be the issue? A1:
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Dosage: Verify that the administered dose is within the effective range. Doses below 0.05 mg/kg (IP) may not produce significant sedation.
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Habituation: The sedative effects of this compound are more pronounced in novel environments. The drug may have little to no effect on the basal locomotor activity of well-habituated rats.
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Rat Strain and Conditions: The physiological state of the animals can influence their response. For instance, food-restricted rats have been shown to be hypersensitive to the motor-suppressant effects of this compound.
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Drug Stability: Ensure the this compound solution is properly prepared and stored to maintain its potency.
Q2: My results show high variability between individual rats. How can I reduce this? A2:
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Consistent Habituation: Ensure all animals are habituated to the testing environment for the same duration before drug administration.
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Controlled Environment: Maintain consistent lighting (typically 30-100 lux), temperature, and noise levels during testing, as these can affect locomotor activity. Perform tests at the same time of day to minimize circadian rhythm effects.
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Handling: Handle all animals consistently and gently to minimize stress, which can be a confounding factor in behavioral tests.
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Counterbalancing: When using a within-subjects design, ensure the order of drug doses is counterbalanced across the animals.
Q3: I administered this compound directly into the nucleus accumbens but did not observe overt signs of sedation. Is this normal? A3: Yes, this is a reported phenomenon. While systemic administration of this compound produces clear sedative effects, direct microinjections into the nucleus accumbens may not produce the same overt signs of sedation (e.g., drowsiness, flattened posture). However, these local injections can still significantly impact motivated behaviors, such as reducing lever pressing for a preferred food.
Q4: Are there any known cardiovascular effects of this compound that could confound my behavioral results? A4: Yes, this compound can have cardiovascular effects. In anesthetized rats, it has been shown to reduce blood pressure and affect heart rate. While these effects are typically studied in the context of cardiac function, significant hemodynamic changes could potentially influence an animal's general activity levels. It is a factor to consider when interpreting behavioral data.
Data Presentation
Table 1: Effects of Systemic (IP) this compound Administration on Rat Behavior
| Dose (mg/kg, IP) | Effect on Lever Pressing (FR5) | Effect on Food Intake | Observed Sedation/Drowsiness | Reference |
| 0.025 | Dose-related suppression | Reduced amount consumed | Signs of sedation noted | |
| 0.05 | Significant decrease | Reduced amount consumed | Significant signs of sedation | |
| 0.1 | Significant decrease | Reduced amount consumed | Significant signs of sedation |
Table 2: Effects of Intracerebroventricular (i.c.v.) this compound on Locomotor Activity in Rats
| Dose (nmol, i.c.v.) | Effect on Horizontal Activity | Effect on Vertical Activity (Rearing) | Animal Condition | Reference |
| 0.25 | Significant decrease | Significant decrease | Food-restricted | |
| 1.0 | Significant decrease | Significant decrease | Food-restricted |
Experimental Protocols
Open Field Test for Assessing Sedation and Locomotor Activity
This protocol is a standard method for evaluating general locomotor activity and exploratory behavior in rodents, which are key indicators of sedation.
1. Apparatus:
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A square or circular arena (e.g., 100 cm x 100 cm for rats) with high walls to prevent escape.
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The floor is typically divided into a grid of equal-sized squares (e.g., 25 squares of 20 cm x 20 cm). The outer squares are the "periphery" and the inner squares are the "center."
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An overhead camera connected to a video-tracking software system for automated data collection.
2. Pre-Test Procedure:
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Habituation: Bring rats to the testing room at least 30-60 minutes before the test begins to allow them to acclimate.
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Environment: Ensure the testing room has consistent, diffuse lighting (30-100 lux) and is free from loud noises or other disturbances.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP injection). Place the rat back in its home cage for a pre-determined absorption period (e.g., 15 minutes) before testing.
3. Test Procedure:
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Gently place the rat in the center of the open field arena.
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Immediately begin recording the session using the video-tracking software.
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Allow the rat to explore the arena undisturbed for a set duration (typically 5-10 minutes).
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After the session, return the rat to its home cage.
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Thoroughly clean the arena with a disinfectant (e.g., 70% ethanol) between trials to eliminate olfactory cues.
4. Data Analysis: The video-tracking software will analyze the following key parameters:
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Total Distance Traveled: A primary measure of overall locomotor activity. A significant decrease indicates sedation or motor impairment.
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Time Spent in Center vs. Periphery: While often used to measure anxiety (less time in the center suggests higher anxiety), a general reduction in movement will affect this measure.
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Rearing Frequency: The number of times the rat stands on its hind legs. A decrease is indicative of reduced exploratory behavior and can be a sign of sedation.
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Velocity: The speed of movement.
Mandatory Visualizations
Caption: Adenosine A2A receptor signaling pathway activated by this compound.
Caption: Experimental workflow for assessing this compound-induced sedation in rats.
References
- 1. Effects of this compound, a selective A2A adenosine receptor agonist, on cardiac output and vascular resistance in acute heart failure in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The A2-selective adenosine analog, this compound, depresses locomotor activity but does not block amygdala kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CGS 21680 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CGS 21680, a potent A2A adenosine receptor agonist, in in vitro assays. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the adenosine A2A receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action involves binding to the A2A receptor, which is coupled to a stimulatory G protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade mediates various physiological responses.
Q2: What are the common in vitro applications of this compound?
A2: this compound is widely used in vitro to:
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Characterize the function of adenosine A2A receptors in various cell types.
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Investigate downstream signaling pathways, primarily cAMP production.
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Screen for novel A2A receptor antagonists in competitive binding assays.
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Study the physiological effects of A2A receptor activation, such as anti-inflammatory responses.[3]
Q3: What is the typical concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell type, receptor expression level, and the specific assay being performed. However, a general starting point for dose-response experiments is in the nanomolar (nM) to low micromolar (µM) range. The EC50 (half-maximal effective concentration) for this compound-induced cAMP accumulation is often reported to be in the range of 1.48 to 180 nM.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound hydrochloride is soluble in DMSO, with stock solutions typically prepared at a concentration of 100 mM. For long-term storage, it is recommended to desiccate the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a cAMP Accumulation Assay
This protocol outlines the steps to determine the optimal concentration of this compound for stimulating cAMP production in a cell-based assay.
Materials:
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Cells expressing the adenosine A2A receptor
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Cell culture medium
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Phosphate-Buffered Saline (PBS)
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This compound
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DMSO
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
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96-well or 384-well microplates
Procedure:
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Cell Preparation:
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Culture cells to approximately 80-90% confluency.
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Harvest cells and determine cell viability and concentration.
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Resuspend cells in stimulation buffer (e.g., HBSS or serum-free media) containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. The optimal cell density should be determined empirically but a starting point of 5,000-20,000 cells per well is common.
-
-
This compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in stimulation buffer to create a range of concentrations for the dose-response curve. A typical range would be from 1 pM to 10 µM.
-
-
Assay Execution:
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Dispense the cell suspension into the wells of the microplate.
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Add the different concentrations of this compound to the respective wells. Include a vehicle control (stimulation buffer with the same final concentration of DMSO).
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Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined in a preliminary experiment.
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Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
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Follow the protocol of your chosen cAMP assay kit to measure the intracellular cAMP levels.
-
-
Data Analysis:
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Plot the cAMP concentration against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 value. This will inform the optimal concentration range for your future experiments.
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Protocol 2: Radioligand Binding Assay for A2A Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor using a radiolabeled antagonist.
Materials:
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Cell membranes or whole cells expressing the A2A receptor
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Radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385)
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This compound
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Wash buffer (ice-cold binding buffer)
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Glass fiber filters
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Scintillation cocktail
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Scintillation counter
Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes or whole cells.
-
A fixed concentration of the radiolabeled antagonist (typically at or below its Kd value).
-
Increasing concentrations of this compound (the competitor).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM ZM241385).
-
For total binding, add only the radioligand and membranes/cells.
-
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: Reported Potency and Affinity of this compound
| Parameter | Value | Receptor/System | Reference |
| Ki | 27 nM | Adenosine A2A Receptor | |
| EC50 | 1.48 - 180 nM | cAMP Accumulation | |
| IC50 | 22 nM | Adenosine A2 Receptor (rat brain) |
Table 2: Recommended Starting Concentrations for Dose-Response Experiments
| Assay Type | Recommended Starting Range |
| cAMP Accumulation | 1 pM - 10 µM |
| Radioligand Binding | 100 pM - 100 µM |
| Functional Assays (e.g., proliferation, cytokine release) | 1 nM - 1 µM |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in cAMP assay | 1. Low A2A receptor expression in cells.2. This compound concentration is too low.3. Inactive this compound.4. High phosphodiesterase (PDE) activity.5. Incorrect assay setup or reagents. | 1. Verify receptor expression using qPCR or Western blot. Consider using a cell line with higher expression.2. Perform a wider dose-response curve, extending to higher concentrations.3. Use a fresh stock of this compound. Confirm its activity with a positive control cell line.4. Ensure a PDE inhibitor (e.g., IBMX) is included in the stimulation buffer at an effective concentration.5. Double-check all reagent concentrations and incubation times. Run a positive control for the cAMP assay (e.g., forskolin). |
| High background signal in cAMP assay | 1. Basal adenylyl cyclase activity is high.2. Cell density is too high.3. Contamination of cell culture. | 1. Reduce the incubation time. Ensure the PDE inhibitor is not overly stimulating the cells.2. Optimize the cell number per well.3. Check for mycoplasma or bacterial contamination. |
| Inconsistent or non-reproducible results | 1. Inconsistent cell numbers.2. Pipetting errors.3. Edge effects in the microplate.4. Instability of this compound in the assay medium. | 1. Ensure accurate cell counting and homogenous cell suspension.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.4. Prepare fresh dilutions of this compound for each experiment. |
| Low specific binding in radioligand assay | 1. Low receptor density.2. Degraded radioligand.3. Insufficient incubation time to reach equilibrium. | 1. Increase the amount of membrane protein or number of cells per well.2. Use a fresh batch of radioligand.3. Perform a time-course experiment to determine the optimal incubation time. |
Visualizations
Caption: this compound signaling pathway.
References
- 1. innoprot.com [innoprot.com]
- 2. benchchem.com [benchchem.com]
- 3. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Cgs 21680 off-target effects investigation
Welcome to the technical support center for CGS-21680. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent A₂A adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CGS-21680?
A1: CGS-21680 is a potent and selective agonist for the adenosine A₂A receptor.[1][2] Its binding to the A₂A receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2]
Q2: How selective is CGS-21680 for the A₂A receptor over other adenosine receptor subtypes?
A2: CGS-21680 exhibits high selectivity for the A₂A receptor. It has a significantly lower affinity for A₁, A₂B, and A₃ adenosine receptors. For instance, its affinity for the A₁ receptor is approximately 140-fold lower than for the A₂A receptor.[2]
Q3: Are there any known off-target effects of CGS-21680 on non-adenosine receptors?
Q4: What is the recommended solvent for preparing CGS-21680 stock solutions?
A4: CGS-21680 hydrochloride is soluble in DMSO. For in vivo studies, it can be dissolved in a 2% dimethyl sulfoxide solution or in a saline solution (0.9%) with sonication.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: Inconsistent or no response in cAMP accumulation assays.
-
Possible Cause 1: Cell health and receptor expression.
-
Solution: Ensure cells are healthy, within a low passage number, and have adequate A₂A receptor expression. High passage numbers can lead to genetic drift and reduced receptor expression.
-
-
Possible Cause 2: Reagent degradation.
-
Solution: Prepare fresh aliquots of CGS-21680 and other reagents. Ensure proper storage conditions are maintained.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Optimize incubation times, temperature, and buffer composition. The duration of agonist stimulation can significantly impact results.
-
-
Possible Cause 4: Phosphodiesterase (PDE) activity.
-
Solution: High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to ensure proper cAMP accumulation.
-
Issue: High background signal in functional assays.
-
Possible Cause 1: Nonspecific binding of detection reagents.
-
Solution: Increase the stringency of wash steps and consider adding a blocking agent like bovine serum albumin (BSA) to your assay buffer.
-
-
Possible Cause 2: Cellular autofluorescence.
-
Solution: Check the intrinsic fluorescence of your cell line at the detection wavelength and, if necessary, choose an alternative detection method.
-
-
Possible Cause 3: Contaminated reagents.
-
Solution: Use fresh, high-quality reagents and sterile techniques to avoid contamination that could lead to a constitutive signal.
-
In Vivo Experiments
Issue: Lack of expected physiological effect in animal models.
-
Possible Cause 1: Improper drug administration or dosage.
-
Solution: Verify the route of administration and ensure the dosage is appropriate for the animal model and desired effect. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs.
-
-
Possible Cause 2: Poor bioavailability.
-
Solution: Ensure the vehicle used for dissolving CGS-21680 is appropriate and that the compound is fully solubilized. Sonication may be required for saline solutions.
-
-
Possible Cause 3: Rapid metabolism.
-
Solution: Consider the pharmacokinetic profile of CGS-21680 in your specific animal model and adjust the dosing regimen if necessary.
-
Issue: Unexpected behavioral or physiological side effects.
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Possible Cause 1: On-target effects in different tissues.
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Solution: The A₂A receptor is expressed in various tissues. The observed side effects may be due to the on-target action of CGS-21680 in tissues other than the one of primary interest. Review the literature for known systemic effects of A₂A receptor activation.
-
-
Possible Cause 2: Dose is too high.
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Solution: Perform a dose-response study to determine the optimal therapeutic window for your desired effect while minimizing side effects.
-
Data Presentation
Table 1: Receptor Binding Affinities of CGS-21680
| Receptor Subtype | Ki (nM) | Species |
| Adenosine A₂A | 27 | Rat |
| Adenosine A₁ | >1000 | Rat |
| Adenosine A₂B | - | - |
| Adenosine A₃ | >1000 | Rat |
Data compiled from publicly available resources. Ki values can vary depending on experimental conditions.
Table 2: Functional Potency of CGS-21680
| Assay | Cell/Tissue Type | EC₅₀ (nM) |
| cAMP Accumulation | Rat Striatal Slices | 110 |
| cAMP Accumulation | CHO cells expressing human A₂A receptor | 1.48 - 180 |
EC₅₀ values can vary significantly based on the specific cell line, receptor expression level, and assay conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for A₂A Receptor
This protocol is a general guideline for determining the binding affinity of CGS-21680 for the adenosine A₂A receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]-ZM241385.
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A₂A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-ZM241385.
-
Unlabeled Ligand: CGS-21680.
-
Non-specific binding control: A high concentration of a non-radiolabeled A₂A antagonist (e.g., 10 µM ZM241385).
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GF/B filters, presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human A₂A receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 100 µL:
-
50 µL of Assay Buffer.
-
25 µL of varying concentrations of CGS-21680 (the competing ligand).
-
For total binding wells, add 25 µL of Assay Buffer instead of the competing ligand.
-
For non-specific binding wells, add 25 µL of the non-specific binding control.
-
25 µL of [³H]-ZM241385 at a concentration close to its Kd.
-
Add 50 µL of the diluted cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the PEI-presoaked GF/B filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CGS-21680 concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol provides a general method for measuring the effect of CGS-21680 on intracellular cAMP accumulation.
Materials:
-
Cells expressing the adenosine A₂A receptor.
-
Cell culture medium.
-
Stimulation Buffer: HBSS or PBS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
CGS-21680.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
Cell Stimulation:
-
Remove the cell culture medium.
-
Wash the cells once with Stimulation Buffer.
-
Add varying concentrations of CGS-21680 diluted in Stimulation Buffer to the wells.
-
Include a vehicle control (Stimulation Buffer with the same concentration of solvent as the highest CGS-21680 concentration).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the CGS-21680 concentration. Calculate the EC₅₀ value from the curve using non-linear regression.
Visualizations
Caption: CGS-21680 primary signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Troubleshooting logic flow for unexpected results.
References
- 1. Binding of the prototypical adenosine A2A receptor agonist CGS 21680 to the cerebral cortex of adenosine A1 and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Study of A(2A) adenosine receptor gene deficient mice reveals that adenosine analogue this compound possesses no A(2A) receptor-unrelated lymphotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CGS 21680 in Longitudinal Studies
Welcome to the technical support center for researchers utilizing the adenosine A2A receptor agonist, CGS 21680. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with the design and execution of your longitudinal experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine an appropriate washout period for this compound in a longitudinal study with rats?
A1: An appropriate washout period is crucial to prevent carry-over effects between treatments in a longitudinal study. The washout period is determined by the drug's elimination half-life (t½). A general rule of thumb is that it takes approximately 5 half-lives for a drug to be cleared to less than 3.125% of its initial concentration, which is generally considered a complete washout.
Based on pharmacokinetic studies in rats, this compound administered intravenously has a biphasic elimination with a distribution half-life of 1.8 minutes and an elimination half-life of 15 minutes.[1] Therefore, a conservative washout period can be calculated as follows:
-
Washout Period = 5 x elimination half-life
-
Washout Period = 5 x 15 minutes = 75 minutes
For oral administration, although the bioavailability is low (approximately 1.4%), efficacy has been observed for up to 24 hours in spontaneously hypertensive rats, suggesting a longer duration of action that might be influenced by factors other than just the plasma half-life of the parent compound.[1][2]
Recommendation: For intravenous administration in rats, a washout period of at least 75-90 minutes is recommended. For oral administration, or if a more conservative approach is desired for IV studies, a significantly longer washout period of at least 24 hours should be considered, especially if pharmacodynamic effects are the primary endpoint. It is always best practice to perform a pilot study to determine the optimal washout period for your specific experimental conditions and model.
Q2: What are the key pharmacokinetic parameters of this compound in rats?
A2: The pharmacokinetic parameters of this compound have been characterized in rats following intravenous (IV) and oral (PO) administration. A summary of these parameters is provided in the table below.
| Parameter | Intravenous (0.3 mg/kg) | Oral (3.0 mg/kg) | Reference |
| Distribution Half-life (t½α) | 1.8 minutes | - | [1] |
| Elimination Half-life (t½β) | 15 minutes | - | [1] |
| Plasma Clearance (CLp) | 0.83 L/kg/h | - | |
| Volume of Distribution (Vdβ) | 0.27 L/kg | - | |
| Maximum Concentration (Cmax) | - | 94 ng/mL | |
| Time to Maximum Concentration (Tmax) | - | 13 minutes | |
| Bioavailability | - | ~1.4% |
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound is a selective agonist for the adenosine A2A receptor, which is a Gs protein-coupled receptor (GPCR). Upon binding of this compound, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP-responsive element-binding protein (CREB), leading to the modulation of gene expression and cellular function.
Troubleshooting Guides
Issue: High variability in experimental results between subjects.
Possible Cause: Incomplete washout of this compound from a previous administration.
Troubleshooting Steps:
-
Verify Washout Period Calculation: Re-calculate the required washout period based on the known elimination half-life of this compound in your animal model and route of administration. A minimum of 5 half-lives is recommended.
-
Consider Pharmacodynamic Half-life: The physiological effects of this compound may persist longer than its presence in the plasma would suggest. Consider extending the washout period beyond the calculated pharmacokinetic washout, especially if you are measuring functional outcomes.
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Conduct a Pilot Washout Study: Administer a single dose of this compound to a small cohort of animals and measure the relevant biological marker or physiological parameter at various time points post-administration until it returns to baseline. This will provide an empirical basis for your washout period.
Experimental Protocols
Protocol: Quantification of this compound in Rat Plasma
This protocol is based on a method using radiolabeled compound and high-performance liquid chromatography (HPLC).
1. Sample Collection and Preparation:
-
Collect blood samples from rats at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Use C18 bonded silica columns for extraction.
-
Condition the SPE columns according to the manufacturer's instructions.
-
Load the plasma sample onto the column.
-
Wash the column to remove interfering substances.
-
Elute this compound from the column using an appropriate solvent.
3. HPLC Analysis:
-
Chromatography: Reversed-phase, paired-ion chromatography.
-
Column: Supelco LC-18-S or equivalent.
-
Detection: Fluorescence detection.
-
Quantitation: The limit of quantitation is typically around 5 ng/mL, with a detection limit of approximately 1 ng/mL.
4. Data Analysis:
-
Construct a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the experimental samples by comparing their peak areas to the standard curve.
References
Technical Support Center: CGS 21680 Experiments
This guide addresses common confounding factors and troubleshooting strategies for researchers using CGS 21680, a selective Adenosine A2A receptor agonist.
Frequently Asked Questions (FAQs)
Section 1: Reagent Preparation and Handling
Q1: My this compound solution is cloudy or has precipitated. What is the cause and how can I fix it?
A1: this compound hydrochloride has limited solubility in aqueous solutions. Precipitation is a common issue if proper solvents and techniques are not used.
-
Cause: The compound is sparingly soluble in water but highly soluble in DMSO.[1][2] Preparing aqueous dilutions directly from powder or from a low-concentration DMSO stock can lead to precipitation.
-
Solution:
-
Always prepare a high-concentration primary stock solution in 100% DMSO.[3] Vendors suggest concentrations of 20 mg/mL to 100 mg/mL are achievable.[1][2]
-
For in vivo experiments, specific solvent mixtures are required. One common formulation is a three-part solution of 10% DMSO, 40% PEG300, and 5% Tween-80, brought to volume with 45% saline.
-
When making working solutions, add the DMSO stock to your aqueous buffer drop-wise while vortexing to prevent localized high concentrations that can cause precipitation.
-
If precipitation occurs, gentle heating and/or sonication can help redissolve the compound.
-
Q2: How should I store this compound stock solutions to ensure stability?
A2: Proper storage is critical to prevent degradation and maintain the potency of this compound.
-
Powder: Store the solid compound desiccated at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to a year or at -20°C for up to one month. Hygroscopic (moisture-absorbing) DMSO can reduce solubility, so it is recommended to use fresh, anhydrous DMSO for stock preparation.
| Storage Condition | Form | Duration |
| -20°C | Powder | Up to 3 years |
| -80°C | In Solvent (e.g., DMSO) | Up to 1 year |
| -20°C | In Solvent (e.g., DMSO) | Up to 1 month |
Section 2: Experimental Design & Execution
Q3: I am observing high well-to-well variability in my cAMP assay results. What are the common causes?
A3: High variability in cAMP assays can obscure real effects. Common culprits include inconsistent cell handling and pipetting errors.
-
Inconsistent Cell Seeding: An uneven distribution of cells is a primary source of variability. Ensure your cell suspension is homogeneous by gently mixing before and during plating.
-
Pipetting Errors: Inaccurate pipetting of cells, this compound, or assay reagents will lead to variable results. Use calibrated pipettes and consistent technique.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which alters reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile buffer/media.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer is crucial to allow for cAMP accumulation.
Q4: My observed effect of this compound is smaller than expected, or I have a low signal-to-noise ratio in my functional assay. How can I improve my signal?
A4: A small assay window can make it difficult to discern true agonist effects. This can stem from suboptimal assay conditions or issues with cell health.
-
Optimize Agonist Concentration & Time: Perform a full dose-response curve for this compound to identify the optimal concentration range (EC50 to ECmax). Also, run a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the time of peak cAMP production.
-
Optimize Cell Density: The number of cells per well is critical. Too few cells may not produce a detectable signal, while too many can saturate the system or deplete the agonist. Perform a cell titration experiment to find the density that provides the best assay window.
-
Check Cell Health: Use healthy, low-passage number cells. High passage numbers can lead to changes in receptor expression and signaling fidelity.
-
Confirm Receptor Expression: If using a transfected cell line, verify the expression level of the A2A receptor. Low expression will naturally lead to a weaker signal.
Q5: Should I be concerned about receptor desensitization or tachyphylaxis with this compound?
A5: Yes. Like many GPCRs, the A2A receptor is subject to desensitization (a diminished response to continuous or repeated drug administration). This can be a significant confounding factor, especially in longer experiments.
-
Tachyphylaxis: This is a form of desensitization that occurs very rapidly. The response to this compound may decrease over time even within a single experimental session.
-
Mechanism: Prolonged agonist exposure can lead to receptor phosphorylation, β-arrestin recruitment, and receptor internalization, making the cells less responsive to further stimulation.
-
Experimental Consideration: Be mindful of pre-incubation times and the duration of agonist exposure. A time-course experiment is essential to understand the kinetics of the response and to ensure you are measuring at a consistent and optimal time point before significant desensitization occurs.
Section 3: Data Interpretation & Confounding Factors
Q6: What are the potential off-target effects of this compound?
A6: this compound is highly selective for the A2A adenosine receptor over the A1 receptor (approximately 140-fold selectivity). However, at higher concentrations, binding and activation of other adenosine receptors (A1, A2B, A3) can occur, which may confound results.
-
Receptor Selectivity: While this compound was the first highly selective A2A agonist developed, it can still interact with other receptors, particularly A1 and A2B, at micromolar concentrations.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize the risk of off-target effects. Consider using a selective antagonist for other adenosine receptors to confirm that the observed effect is mediated through A2A.
Q7: I'm conducting in vivo studies. What are some physiological effects of this compound that could confound my behavioral or metabolic experiments?
A7: Systemic administration of this compound can induce several physiological effects that are independent of the specific pathway you may be studying. These can act as significant confounding factors.
-
Cardiovascular Effects: this compound is known to increase heart rate and cardiac output while reducing venous resistance and blood pressure. These hemodynamic changes could indirectly affect other physiological measurements.
-
Sedation and Motor Effects: At doses effective in behavioral paradigms, this compound can cause sedation, drowsiness, and a decrease in motor activity and food intake. This is a critical consideration in studies measuring locomotion, motivation, or feeding, as the observed effects may be a non-specific consequence of sedation rather than a direct modulation of the behavior of interest.
-
Appetite Suppression: The compound has been observed to suppress appetite and prevent healthy weight gain in mice, which could confound metabolic studies or long-term behavioral experiments.
Troubleshooting Guides & Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cellular Assays
This protocol outlines the steps for preparing this compound solutions for use in cell-based assays, such as cAMP measurement.
-
Prepare Primary Stock (100 mM in DMSO):
-
Weigh out the required amount of this compound HCl powder (MW: 535.99 g/mol ).
-
Add fresh, anhydrous DMSO to achieve a 100 mM concentration. For example, to 5.36 mg of this compound HCl, add 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
Thaw a single aliquot of the 100 mM primary stock.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stocks (e.g., 10 mM, 1 mM, 100 µM). This minimizes the amount of DMSO added to your final assay wells.
-
-
Prepare Final Working Solutions:
-
Dilute the appropriate intermediate stock into your final assay buffer (e.g., HBSS with 20mM HEPES and a PDE inhibitor like 500 µM IBMX).
-
Crucial Step: To avoid precipitation, add the DMSO stock to the buffer while vortexing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and should be consistent across all wells, including vehicle controls.
-
Troubleshooting Inconsistent cAMP Assay Results
Use this flowchart to diagnose and resolve common issues leading to high variability or poor signal in your this compound-stimulated cAMP assays.
Signaling Pathway Visualization
Canonical A2A Receptor Signaling Pathway
This compound is an agonist for the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by A2A receptor activation involves the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
This pathway shows that this compound binds to the A2A receptor, activating the associated Gs protein. This stimulates adenylyl cyclase to convert ATP into cAMP. The rise in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the CREB transcription factor, leading to various cellular responses.
References
Cgs 21680 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 21680. Our goal is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent from one experiment to the next. What could be the cause?
Inconsistent results can stem from several factors, a primary one being batch-to-batch variability of the compound. Other potential causes include issues with compound stability, solubility, and variations in experimental conditions. It is crucial to ensure proper storage and handling of this compound and to carefully control all experimental parameters. Some suppliers note that the molecular weight of this compound hydrochloride can be batch-specific due to variable water content, which can affect stock solution concentrations.
Q2: I am observing lower than expected agonist activity of this compound. What are the possible reasons?
Lower than expected activity can be due to:
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Compound Degradation: this compound, particularly in solution, can degrade over time. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.
-
Suboptimal Assay Conditions: The potency of this compound can be influenced by the specific cell type, receptor expression levels, and the assay buffer components.
-
Incorrect Concentration: Verify the calculations for your dilutions and consider that the molecular weight can vary between batches due to hydration.
-
Low Receptor Expression: The cell line used may not express a sufficient number of adenosine A2A receptors to produce a robust response.
Q3: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
This compound hydrochloride is soluble in DMSO up to 100 mM. For in vivo applications, a common formulation involves dissolving the compound in a vehicle such as PBS. When preparing stock solutions in DMSO, it is important to use fresh, anhydrous DMSO as moisture can reduce solubility. To prepare a working solution, you can first dissolve this compound in DMSO and then dilute it with your aqueous experimental buffer.
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored desiccated at -20°C. Under these conditions, it is stable for at least four years. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year. It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Agonist Activity
This guide provides a systematic approach to troubleshooting variability in this compound's agonistic effects.
Step 1: Verify Compound Integrity and Concentration
-
Action: Prepare a fresh stock solution of this compound from a new aliquot of the powder. Use fresh, high-quality DMSO.
-
Rationale: To rule out degradation or contamination of the stock solution.
Step 2: Confirm Cell Line and Receptor Expression
-
Action: Perform qPCR or Western blot to confirm the expression level of the adenosine A2A receptor in your cell line.
-
Rationale: Inconsistent receptor expression can lead to variable responses.
Step 3: Standardize Experimental Protocol
-
Action: Ensure all experimental parameters, including cell density, incubation times, and buffer compositions, are consistent across experiments.
-
Rationale: Minor variations in the protocol can significantly impact the results.
Step 4: Perform a Dose-Response Curve
-
Action: Conduct a full dose-response experiment to determine the EC50 value in your specific assay system.
-
Rationale: This will help to identify any shifts in potency that may be related to batch-to-batch variability or other experimental factors.
Diagram: Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results with this compound.
Quantitative Data
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 27 nM | Human Adenosine A2A Receptor | |
| Ki | 11-46 nM | Adenosine A2A Receptor | |
| IC50 | 22 nM | Rat Brain Tissue (Adenosine A2 Receptor) | |
| EC50 | 110 nM | cAMP formation in rat striatal slices | |
| EC50 | 1.48-180 nM | Adenosine A2A Receptor | |
| Selectivity | 140-fold over A1 receptor | Rat Brain Tissue |
Experimental Protocols
Protocol 1: Adenylyl Cyclase Activation Assay
This protocol is a general guideline for measuring the effect of this compound on adenylyl cyclase activity, a key downstream event of A2A receptor activation.
-
Cell Culture: Plate cells expressing the adenosine A2A receptor in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Receptor Binding Assay
This protocol provides a general method for determining the binding affinity of this compound to the adenosine A2A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the adenosine A2A receptor.
-
Assay Setup: In a multi-well filter plate, add the cell membranes, a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition binding curve to determine the IC50, which can then be used to calculate the Ki.
Signaling Pathway
Diagram: this compound-Mediated Adenosine A2A Receptor Signaling
Caption: The signaling cascade initiated by the binding of this compound to the adenosine A2A receptor.
References
Technical Support Center: CGS-21680 Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CGS-21680 in behavioral experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure robust experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during behavioral experiments with CGS-21680.
Issue 1: No discernible behavioral effect is observed after CGS-21680 administration.
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Question: We administered CGS-21680 to our rodents but did not observe the expected decrease in locomotor activity. What could be the reason for this lack of effect?
-
Answer: Several factors could contribute to an apparent lack of effect. Firstly, consider the habituation of the animals to the testing environment. CGS-21680 is more effective at decreasing locomotor activity in novel environments compared to familiar ones.[1] If your animals are well-habituated to the open field or operant chamber, the effect of CGS-21680 on basal locomotor activity may be minimal.[1] Secondly, verify the dose and route of administration. The behavioral effects of CGS-21680 are dose-dependent.[2][3] Ensure that the administered dose is within the effective range for the desired behavioral output (see data tables below). For systemic administration, intraperitoneal (i.p.) injection is common, while intracerebroventricular (i.c.v.) injections can be used for more direct central nervous system effects.[1] Finally, review the preparation and stability of your CGS-21680 solution. Improperly prepared or stored solutions may have reduced potency.
Issue 2: The observed behavioral changes are difficult to interpret due to sedation.
-
Question: Our animals show a significant reduction in task performance after CGS-21680 administration, but they also appear sedated. How can we differentiate between a specific effect on the behavior of interest and a general sedative effect?
-
Answer: Sedation is a well-documented side effect of systemic CGS-21680 administration, and it can confound the interpretation of behavioral data, particularly in tasks requiring motor activity like lever pressing or maze exploration. Doses that suppress lever pressing and feeding are often associated with sedation or drowsiness. To mitigate this, consider the following:
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Dose-response analysis: Conduct a thorough dose-response study to identify a dose that produces the desired behavioral effect with minimal sedation.
-
Control experiments: Include control experiments specifically designed to measure sedation. This could involve simple observation using a sedation rating scale or specific tests that are sensitive to sedative effects.
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Local administration: If your research question permits, consider local microinjections of CGS-21680 into the specific brain region of interest (e.g., the nucleus accumbens) to minimize systemic sedative effects.
-
Issue 3: Unexpected or paradoxical behavioral effects are observed.
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Question: We expected CGS-21680 to produce effects similar to a dopamine D2 receptor antagonist, but our results are different. Why might this be the case?
-
Answer: While CGS-21680's mechanism of action involves an antagonistic interaction with dopamine D2 receptors, its behavioral effects do not always mirror those of D2 antagonists like haloperidol. For example, in some operant conditioning paradigms, the pattern of response suppression induced by CGS-21680 differs from that of haloperidol. This discrepancy may arise because adenosine A2A receptors are also located in other brain regions and on different cell types where they can exert effects independent of D2 receptor-expressing striatal neurons. Additionally, CGS-21680 can have presynaptic effects that are distinct from the postsynaptic actions of many D2 antagonists. It is crucial to consider the specific behavioral paradigm and the underlying neural circuitry when interpreting the effects of CGS-21680.
Data Presentation
The following tables summarize quantitative data on CGS-21680 dosage and effects in common behavioral paradigms.
Table 1: Systemic Administration (Intraperitoneal - i.p.) in Rats
| Behavioral Assay | Dose Range (mg/kg) | Observed Effect | Reference(s) |
| Lever Pressing (FR5) | 0.025 - 0.1 | Dose-dependent suppression | |
| Food Intake | 0.025 - 0.1 | Dose-dependent reduction | |
| Sedation | 0.05 - 0.1 | Overt signs of sedation | |
| Lever Pressing (FR15) | 0.064 - 0.256 | Dose-dependent suppression |
Table 2: Central Administration (Intracerebroventricular - i.c.v.) in Rats
| Behavioral Assay | Dose Range (nmol) | Observed Effect | Reference(s) |
| Spontaneous Motor Activity | 0.25 - 1.0 | Decreased horizontal and vertical activity in food-restricted rats | |
| Wheel Running | 1.0 | Blocked acquisition and suppressed existing behavior in food-restricted rats | |
| Catalepsy | Not specified | Induction of catalepsy |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Locomotor Activity Test (Open Field)
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a predetermined period, typically 20-30 minutes.
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Key parameters to measure include:
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Total distance traveled
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Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
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Rearing frequency (vertical activity)
-
-
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Data Analysis: Compare the parameters between the CGS-21680 treated group and a vehicle-treated control group.
Operant Conditioning (Fixed-Ratio Lever Pressing)
Objective: To assess motivated behavior and the effect of CGS-21680 on operant responding.
Methodology:
-
Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a cue light.
-
Training:
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Food-deprive the animals to approximately 85% of their free-feeding body weight.
-
Train the animals to press the lever for a food reward on a continuous reinforcement (FR1) schedule.
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Gradually increase the response requirement to a fixed-ratio schedule (e.g., FR5 or FR15), where the animal must press the lever a fixed number of times to receive a reward.
-
-
Procedure:
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Administer CGS-21680 or vehicle at a predetermined time before the session (e.g., 20 minutes for i.p. injection).
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Place the animal in the operant chamber and record the number of lever presses and rewards earned over a set session duration (e.g., 20-30 minutes).
-
-
Data Analysis: Compare the response rates between the CGS-21680 and vehicle groups.
Visualizations
Signaling Pathway of CGS-21680
References
- 1. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of the adenosine A2A agonist CGS-21680 and haloperidol on food-reinforced fixed ratio responding in the rat - PMC [pmc.ncbi.nlm.nih.gov]
CGS 21680 Technical Support Center: Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of CGS 21680, with a specific focus on its blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
A1: Yes, there is substantial evidence from numerous in vivo studies that this compound effectively crosses the blood-brain barrier following systemic administration (e.g., intraperitoneal or oral). Administration of this compound in animal models has been shown to elicit a range of central nervous system effects, including sedation, altered locomotor activity, and neuroprotection in models of cerebral ischemia.[1][2][3] These centrally-mediated effects strongly indicate that the compound reaches pharmacologically relevant concentrations in the brain.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective agonist for the adenosine A2A receptor (A2AR).[4][5] It binds to A2A receptors with high affinity, typically with a Ki value of approximately 27 nM. The activation of A2A receptors, which are G-protein coupled receptors, primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
Q3: What are the known downstream signaling pathways activated by this compound?
A3: The primary signaling pathway for this compound-activated A2A receptors is the Gs/olf-adenylyl cyclase-cAMP-PKA cascade. However, A2A receptor activation can also influence other signaling pathways, including Phospholipase C (PLC), Protein Kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathways involving ERK1/2 and JNK.
Q4: What are typical dosages for in vivo experiments with this compound?
A4: In rodent models, effective doses of this compound administered intraperitoneally (i.p.) typically range from 0.01 mg/kg to 10 mg/kg, depending on the experimental paradigm and the effect being studied. For instance, doses as low as 0.05 mg/kg have been shown to produce behavioral effects. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound hydrochloride has good solubility in DMSO but limited solubility in aqueous solutions. | For in vitro studies, prepare a concentrated stock solution in 100% DMSO (e.g., 100 mM) and then dilute to the final working concentration in your aqueous buffer. For in vivo administration, a common vehicle is a solution of DMSO, PEG300, Tween-80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Gentle heating and sonication can aid in dissolution. Always use fresh DMSO as it can absorb moisture, which reduces solubility. |
| Precipitation of this compound in working solution | The final concentration of DMSO in the aqueous buffer may be too low to maintain solubility. | When diluting the DMSO stock solution, ensure the final DMSO concentration in the aqueous medium is sufficient to keep this compound dissolved. It is advisable to test the solubility at the final concentration before treating cells or animals. If precipitation occurs, consider adjusting the vehicle composition for in vivo studies or the final DMSO concentration for in vitro experiments. |
| Variability in experimental results | Inconsistent solution preparation, animal handling, or timing of administration. | Ensure this compound is fully dissolved before administration. Administer the compound at the same time of day for all animals to minimize circadian variations. Handle animals gently to reduce stress, which can influence physiological responses. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected sedative effects in animals | Sedation is a known CNS effect of A2A receptor agonism. | Be aware that this compound can cause dose-dependent sedation. If this is a confounding factor for your behavioral paradigm, consider using a lower dose or a different administration route that may alter the pharmacokinetic profile. |
| Lack of a CNS effect after systemic administration | Insufficient dose, poor bioavailability, or rapid metabolism. | Increase the dose of this compound. Check the formulation and administration technique to ensure proper delivery. Consider a different route of administration (e.g., intravenous vs. intraperitoneal) to potentially increase bioavailability. |
Quantitative Data Summary
While direct, publicly available quantitative data on the brain-to-plasma ratio of this compound is limited, its pronounced central nervous system effects after systemic administration in numerous studies provide strong qualitative evidence of its ability to penetrate the blood-brain barrier. For definitive quantitative assessment in your specific experimental model, it is recommended to perform a pharmacokinetic study to determine the brain and plasma concentrations of this compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 535.99 g/mol (hydrochloride salt) | |
| A2A Receptor Affinity (Ki) | ~27 nM | |
| A2A Receptor Agonist Activity (EC50) | 1.48 - 180 nM | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 1 year |
Experimental Protocols
Protocol for In Vivo Assessment of Blood-Brain Barrier Penetration of a Small Molecule like this compound in Rodents
This protocol provides a general framework for quantifying the brain penetration of a small molecule after systemic administration.
1. Animal Model and Dosing:
-
Use adult male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Prepare this compound in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer a single dose of this compound via the desired route (e.g., intravenous or intraperitoneal injection).
2. Sample Collection:
-
At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brain and other tissues of interest.
3. Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Store plasma and brain homogenates at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma and brain homogenate.
-
Prepare a standard curve of this compound in blank plasma and brain homogenate to accurately determine the concentrations in the experimental samples.
5. Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain tissue (ng/g).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point using the following formula: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
-
To account for plasma protein binding, you can also calculate the unbound brain-to-plasma ratio (Kp,uu), which requires determining the unbound fraction of this compound in both plasma and brain tissue.
Visualizations
Caption: this compound primary signaling pathway.
Caption: Workflow for assessing BBB penetration.
References
- 1. Systemic administration of the adenosine A(2A) agonist this compound induces sedation at doses that suppress lever pressing and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra-accumbens injections of the adenosine A2A agonist this compound affect effort-related choice behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic administration of the adenosine A2A agonist this compound induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of this compound, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
CGS 21680: A Comparative Analysis of its Selectivity for the Adenosine A2A Receptor
CGS 21680 is a widely utilized adenosine analog, recognized for its potent and selective agonism at the adenosine A2A receptor subtype. This guide provides a comparative overview of this compound's binding affinity and functional potency across all four adenosine receptor subtypes (A1, A2A, A2B, and A3), supported by experimental data and methodologies. Its high selectivity for the A2A receptor makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of this specific receptor.
Binding Affinity and Potency Profile
The selectivity of this compound is quantitatively demonstrated through its binding affinity (Ki) and functional potency (EC50/IC50) values at each adenosine receptor subtype. The data, summarized below, has been compiled from various radioligand binding and functional assays.
| Receptor Subtype | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Selectivity vs. A2A (Fold Difference) |
| A1 | ~290 nM | Weak agonist activity[1][2] | ~11-fold lower affinity |
| A2A | 15.5 - 27 nM [1] | 22 - 110 nM | - |
| A2B | ~67 nM | Ineffective | ~2.5-fold lower affinity |
| A3 | ~88,800 nM (88.8 µM) | Not reported | ~3288-fold lower affinity |
As the data indicates, this compound exhibits a significantly higher affinity for the A2A receptor compared to A1, A2B, and particularly A3 receptors. For instance, it demonstrates approximately 140-fold greater selectivity for the A2A receptor over the A1 receptor in rat models. While it shows some affinity for the A2B receptor, it displays little to no functional activity at this subtype. Its affinity for the A3 receptor is exceptionally low, confirming its high selectivity for the A2A subtype.
Experimental Methodologies
The determination of binding affinities and functional potencies for compounds like this compound relies on standardized in vitro assays.
1. Radioligand Binding Assay (for Ki Determination)
This technique is employed to measure the affinity of a ligand for a receptor. Competition binding assays are commonly used to determine the Ki value of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target adenosine receptor subtype. This is typically done through homogenization followed by centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]this compound for A2A receptors) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. Functional Assays (for EC50 Determination)
Functional assays measure the biological response elicited by an agonist. For A2A receptors, which are typically coupled to the Gs protein, a common functional readout is the accumulation of cyclic AMP (cAMP).
Protocol Outline:
-
Cell Culture: Whole cells expressing the A2A receptor are cultured.
-
Agonist Stimulation: The cells are treated with varying concentrations of this compound.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured, often using techniques like ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined from this curve.
Visualizing the Mechanisms
A2A Receptor Signaling Pathway
The primary signaling cascade initiated by the activation of the A2A receptor by an agonist like this compound involves the Gs protein and subsequent production of cAMP. This pathway plays a crucial role in various physiological processes, including inflammation and neurotransmission.
Caption: A2A receptor activation by this compound.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Guide to A2A Receptor Activation: CGS 21680 vs. NECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used adenosine A2A receptor agonists, CGS 21680 and 5'-N-Ethylcarboxamidoadenosine (NECA). We will delve into their performance in A2A receptor activation, supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.
Executive Summary
This compound is a highly selective and potent agonist for the adenosine A2A receptor. In contrast, NECA is a non-selective adenosine receptor agonist, exhibiting high affinity for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). The choice between these two agonists depends critically on the experimental goals. For studies requiring specific activation of the A2A receptor without confounding effects from other adenosine receptors, this compound is the superior choice. NECA, on the other hand, is a powerful tool for activating multiple adenosine receptor subtypes simultaneously or when a potent, general adenosine agonist is required.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and NECA for the A2A receptor, as well as the selectivity profile of NECA across all adenosine receptor subtypes.
Table 1: A2A Receptor Binding Affinity and Potency
| Compound | Binding Affinity (Ki) for human A2A Receptor | Functional Potency (EC50) in cAMP Assay |
| This compound | ~27 nM | ~110 nM (in rat striatal slices) |
| NECA | ~20 nM | ~63 nM (in CHO cells expressing human A2A) |
Table 2: Selectivity Profile of NECA for Human Adenosine Receptors
| Adenosine Receptor Subtype | Binding Affinity (Ki) |
| A1 | ~14 nM |
| A2A | ~20 nM |
| A2B | ~2.4 µM (EC50) |
| A3 | ~6.2 nM |
Experimental Protocols
Radioligand Binding Assay (Displacement Assay)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or NECA) by measuring its ability to displace a known radiolabeled ligand from the A2A receptor.
Materials:
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Cell membranes prepared from cells expressing the A2A receptor (e.g., HEK293 or CHO cells).
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Radioligand: [3H]this compound or another suitable A2A receptor radioligand.
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Test compounds: this compound and NECA at various concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger produced upon A2A receptor activation.
Materials:
-
Whole cells expressing the A2A receptor (e.g., HEK293 or CHO cells).
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Test compounds: this compound and NECA at various concentrations.
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
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Cell lysis buffer.
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cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
Agonist Stimulation: Add varying concentrations of the test agonist (this compound or NECA) to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve.
Mandatory Visualization
Caption: Canonical A2A receptor signaling pathway.
Caption: Workflow for comparing A2A receptor agonists.
Comparative Analysis of Adenosine A2A Receptor Agonists: CGS 21680 vs. Regadenoson
This guide provides a detailed, data-driven comparison of CGS 21680 and regadenoson, two prominent agonists of the A2A adenosine receptor. While both compounds target the same receptor, their distinct pharmacological profiles have led them to occupy different niches in scientific research and clinical diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their receptor binding, functional potency, and in vivo effects, supported by experimental data and methodologies.
Pharmacological Profile: Affinity and Selectivity
The primary distinction between this compound and regadenoson lies in their affinity and selectivity for adenosine receptor subtypes. This compound is a high-affinity agonist, making it a valuable tool for laboratory research, whereas regadenoson is a low-affinity agonist designed for rapid and transient effects in a clinical setting.[1][2]
Quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) are summarized below.
| Parameter | This compound | Regadenoson | Reference |
| Binding Affinity (Ki) | |||
| A1 Receptor | 290 nM | > 16,500 nM | [1] |
| A2A Receptor | 27 nM | ~1,300 nM | [3] |
| A2B Receptor | 67 nM | Weak to negligible affinity | |
| A3 Receptor | 88,800 nM | Weak to negligible affinity | |
| Functional Potency | |||
| A2A (cAMP EC50) | 110 - 180 nM | Not specified, potent vasodilator | |
| A2 (IC50) | 22 nM (rat brain tissue) | Not specified | |
| Selectivity | |||
| A1 / A2A Ratio | ~10.7 | > 12.7 | Calculated |
Key Observations:
-
Affinity: this compound binds to the A2A receptor with approximately 48-fold higher affinity than regadenoson. This compound is considered a high-affinity agonist, while regadenoson is a low-affinity agonist.
-
Selectivity: Both compounds are selective for the A2A receptor over the A1 receptor. This compound demonstrates about 140-fold selectivity for the A2A receptor over the A1 receptor based on some reports. Regadenoson has at least a 10-fold lower affinity for the A1 receptor compared to the A2A receptor. This selectivity is crucial for regadenoson's clinical application, as it minimizes A1-mediated side effects like atrioventricular (AV) block.
-
Other Subtypes: this compound shows moderate affinity for the A2B receptor, while regadenoson has weak to no affinity for A2B and A3 receptors.
A2A Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist like this compound or regadenoson initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately producing the cellular response, such as smooth muscle relaxation and vasodilation.
Experimental Protocols
A. Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound or regadenoson for the human A2A adenosine receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human A2A receptor.
-
Radioligand: [3H]this compound (a high-affinity A2A agonist).
-
Test Compounds: this compound and regadenoson, serially diluted.
-
Non-specific binding control: A high concentration of a non-labeled agonist like NECA (5'-N-ethylcarboxamidoadenosine).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM) and EDTA (0.1 mM).
-
Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20 µg protein/well), the radioligand (e.g., 10 nM [3H]this compound), and varying concentrations of the test compound (e.g., this compound or regadenoson).
-
Controls: Prepare wells for total binding (no test compound) and non-specific binding (with 10 µM NECA).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Adenylyl Cyclase (AC) Activity Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP, the second messenger of the A2A receptor pathway.
Objective: To determine the EC50 of this compound or regadenoson in stimulating cAMP production.
Materials:
-
Whole cells expressing the A2A receptor (e.g., HEK293-A2A or PC12 cells).
-
Test Compounds: this compound and regadenoson, serially diluted.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of the agonist (this compound or regadenoson) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the media and lysing the cells with the provided lysis buffer.
-
cAMP Detection: Quantify the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format (like ELISA) or HTRF, following the manufacturer's protocol.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum effect (Emax).
-
In Vivo and Clinical Effects
The differences in pharmacological profiles translate directly to distinct in vivo effects and applications. Regadenoson is a clinically approved pharmacological stress agent for myocardial perfusion imaging (MPI), while this compound is primarily a research tool.
| Feature | This compound | Regadenoson | Reference |
| Primary Use | Preclinical Research Tool | Clinical Diagnostic Agent (MPI) | |
| Administration | Intraperitoneal, Oral, IV (research) | Intravenous Bolus (0.4 mg) | |
| Coronary Blood Flow | Potent increase | Rapid and potent increase (>2x baseline) | |
| Onset of Action | Dependent on administration route | Rapid (within 30 seconds) | |
| Duration of Action | Longer-lasting effects | Short (half-life of initial phase is 2-4 min) | |
| Heart Rate | Transient increase | Significant increase | |
| Blood Pressure | Can reduce BP (in hypertensive rats) | Can cause transient hypertension or hypotension | |
| Common Side Effects | Not used in humans | Flushing, chest discomfort, dyspnea, headache |
Key Differences:
-
Clinical Application: Regadenoson is specifically designed for use in MPI for patients unable to undergo exercise stress tests. Its rapid onset and short duration of action are ideal for this diagnostic window. This compound is not approved for human use.
-
Cardiovascular Effects: Both agents are effective coronary vasodilators. Regadenoson's fixed-dose bolus administration simplifies its clinical use compared to the weight-based infusions required for older agents like adenosine. In vivo studies show this compound reduces venous resistance and increases cardiac output.
-
Safety Profile: Regadenoson's selectivity for the A2A receptor leads to a more favorable side-effect profile than non-selective agonists like adenosine, with a much lower incidence of AV block. Common side effects are generally mild and transient.
Conclusion
This compound and regadenoson, while both selective A2A adenosine receptor agonists, are archetypes of how pharmacological properties can be tailored for different applications.
-
This compound is a high-affinity, potent agonist that serves as an invaluable research tool . Its properties allow for the detailed investigation of A2A receptor function in a wide range of physiological and pathological processes, from neuroprotection to inflammation.
-
Regadenoson is a low-affinity agonist with a rapid onset and short duration of action, making it an optimized clinical diagnostic agent . Its design prioritizes safety and a transient, controllable effect, establishing it as a first-line pharmacological stress agent for myocardial perfusion imaging.
For the research scientist, this compound offers a potent probe for mechanistic studies. For the clinician, regadenoson provides a safe and effective tool for diagnosing coronary artery disease.
References
Co-administration of CGS 21680 and ZM 241385: A Validation Guide for A₂A Adenosine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the co-administration of CGS 21680, a selective adenosine A₂A receptor agonist, and ZM 241385, a potent and selective A₂A receptor antagonist. This combination is frequently employed to validate the specific involvement of the A₂A receptor in physiological and pathological processes. By competitively antagonizing the effects of this compound with ZM 241385, researchers can confirm that the observed biological responses are indeed mediated by the A₂A receptor.
Mechanism of Action and Competitive Interaction
This compound is a potent agonist that selectively binds to the adenosine A₂A receptor, initiating a downstream signaling cascade.[1][2] This activation typically involves the Gs protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3][4] This increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB).[3]
Conversely, ZM 241385 is a high-affinity antagonist that selectively binds to the A₂A receptor without activating it. By occupying the receptor's binding site, ZM 241385 effectively blocks the binding of agonists like this compound, thereby inhibiting the initiation of the signaling cascade. The co-administration of these two compounds serves as a crucial control experiment; if the biological effect of this compound is attenuated or completely abolished by the presence of ZM 241385, it provides strong evidence that the effect is mediated through the A₂A receptor.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and ZM 241385, highlighting their binding affinities and functional potencies. These values are critical for designing and interpreting co-administration experiments.
Table 1: Binding Affinity (Ki) for A₂A Adenosine Receptor
| Compound | Kᵢ (nM) | Organism/Cell Line | Radioligand | Reference |
| This compound | 27 | Human | [³H]ZM 241385 | |
| This compound | 22 | Rat brain tissue | Not Specified | |
| ZM 241385 | 1.4 | Human | Not Specified | |
| ZM 241385 | 0.52 | Rat hippocampus | [³H]this compound | |
| ZM 241385 | 0.35 | Rat striatum | [³H]this compound |
Table 2: Functional Potency (EC₅₀/IC₅₀)
| Compound | Parameter | Potency | Assay | Cell Line | Reference |
| This compound | EC₅₀ | 1.48 - 180 nM | cAMP accumulation | Not Specified | |
| This compound | EC₅₀ | 110 nM | cAMP formation | Rat striatal slices | |
| ZM 241385 | IC₅₀ | 550 nM | cAMP assay (vs 100nM CGS-21680) | HEK 293 A2aR stable cells | |
| ZM 241385 | IC₅₀ | 0.678 nM | [³⁵S]GTPγS binding | CHO cells (human D2L receptor) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of A₂A receptor-mediated effects through the co-administration of this compound and ZM 241385.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and ZM 241385 to the A₂A receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the A₂A receptor (e.g., HEK293 or CHO cells) or from tissue known to express the receptor (e.g., rat striatum).
-
Incubation: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled A₂A receptor ligand (e.g., [³H]this compound or [³H]ZM 241385) and varying concentrations of the unlabeled competitor compound (either this compound or ZM 241385).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 2 hours at 25°C).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate, and ZM 241385 to inhibit, the production of intracellular cAMP.
Protocol:
-
Cell Culture: Plate cells expressing the A₂A receptor (e.g., HEK293 or PC12 cells) in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation with Antagonist: For antagonist validation, pre-incubate the cells with varying concentrations of ZM 241385 for a defined period (e.g., 15-20 minutes) at 37°C. This step is omitted for agonist dose-response curves.
-
Agonist Stimulation: Add a fixed concentration of this compound (typically around its EC₅₀ value) to the wells containing the antagonist. For agonist dose-response curves, add varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: For agonist experiments, plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀. For antagonist experiments, plot the inhibition of the this compound-induced cAMP response against the log of the ZM 241385 concentration to determine the IC₅₀.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: A₂A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
Validating CGS 21680 Effects with A2A Knockout Mice: A Comparative Guide
An objective comparison of the performance of the A2A receptor agonist CGS 21680 in wild-type versus A2A receptor knockout mice, supported by experimental data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental evidence validating the specificity of this compound for the adenosine A2A receptor. By comparing the pharmacological effects of this compound in wild-type animals with those in A2A receptor knockout mice, the data presented herein unequivocally demonstrates that the observed effects of this compound are mediated through its interaction with the A2A receptor.
Data Presentation
The following tables summarize the key quantitative data from studies comparing the effects of this compound in wild-type (WT) and A2A receptor knockout (A2A KO) mice across various physiological and behavioral paradigms.
Table 1: Cardiovascular Effects of this compound
| Parameter | Animal Model | Treatment | Response in WT Mice | Response in A2A KO Mice | Reference |
| Coronary Flow | Isolated Mouse Hearts | 500 nM this compound | 506 ± 44% of baseline | No effect | [1] |
| Left Ventricular Developed Pressure | Isolated Mouse Hearts | This compound | Concentration-dependent increase (176 ± 7% of baseline at max) | No effect | [1] |
| Heart Rate | Anesthetized Rats | This compound (0.1 mg/kg, i.p.) | Transient increase | Not reported in this study | [2][3] |
| Blood Pressure | Anesthetized Rats | This compound (0.1 mg/kg, i.p.) | No significant modification | Not reported in this study | [2] |
Table 2: Behavioral Effects of this compound
| Parameter | Animal Model | Treatment | Response in WT Mice | Response in A2A KO Mice | Reference |
| Locomotor Activity | Mice | 0.2 mg/kg this compound | Significant decrease | No further decrease from already lower baseline | |
| Wheel Running | Rats | 1.0 nmol this compound (i.c.v.) | Suppressed acquisition and performance | Not applicable |
Table 3: Cellular and Molecular Effects of this compound
| Parameter | Cell Type/Tissue | Treatment | Response in WT (+/+) Cells | Response in A2A KO (-/-) Cells | Reference |
| Cyclic AMP (cAMP) Accumulation | Thymocytes | This compound | Increased cAMP | No response | |
| Apoptosis | Thymocytes | This compound | 12 ± 0.2% cell death | No induced death | |
| [3H]this compound Binding | Striatum | [3H]this compound | Specific binding | No binding | |
| [3H]this compound Binding | Cerebral Cortex | [3H]this compound | Binding present | Slightly reduced binding (implying off-target binding in this region) |
Experimental Protocols
Cardiovascular Effects in Isolated Hearts
-
Animal Models: Wild-type and A2A receptor knockout mice were used.
-
Heart Perfusion: Hearts were isolated and perfused via the aorta at a constant pressure.
-
Drug Administration: this compound was administered in increasing concentrations to establish a dose-response curve.
-
Data Measurement: Coronary flow was measured by collecting the coronary effluent. Left ventricular developed pressure was measured using a balloon catheter inserted into the left ventricle.
Locomotor Activity
-
Animal Models: Wild-type and A2A receptor knockout mice were utilized.
-
Apparatus: Locomotor activity was measured in an open-field apparatus.
-
Procedure: Mice were habituated to the testing cages before recording basal locomotion. This compound (0.2 mg/kg) was administered intraperitoneally, and locomotor activity was recorded for an additional 60 minutes.
-
Data Measurement: Ambulation was quantified as the number of sequential breaks in adjacent photobeams.
Thymocyte Apoptosis and cAMP Accumulation
-
Animal Models: Thymocytes were isolated from wild-type and A2A receptor-deficient mice.
-
Cell Culture: Thymocytes were incubated in RPMI-1640 medium.
-
Drug Treatment: Cells were treated with varying concentrations of this compound.
-
cAMP Assay: Cyclic AMP accumulation was measured to assess A2A receptor activation.
-
Apoptosis Assay: Apoptosis was quantified by flow cytometry using annexin V binding.
Mandatory Visualization
Below are diagrams illustrating key pathways and experimental logic.
Caption: this compound Signaling Pathway in Wild-Type vs. A2A Knockout Mice.
Caption: Experimental Workflow for Validating this compound Specificity.
References
CGS 21680: A Comparative Guide to its Adenosine A₂ₐ Receptor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of CGS 21680, a widely used adenosine A₂ₐ receptor agonist. Through a detailed comparison with other common adenosine receptor ligands, supported by experimental data, this document serves as a valuable resource for researchers designing experiments and interpreting results in the field of purinergic signaling.
Comparative Analysis of Binding Affinity
The selectivity of an agonist is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki, nM) of this compound and other key adenosine receptor agonists across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Lower Ki values indicate a higher binding affinity.
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Selectivity for A₂ₐ vs A₁ |
| This compound | 290[1] | 27[1][2] | 67[1] | 88,800 | ~10.7-fold |
| NECA | 6.5 | 2.3 | Potent | - | ~0.35-fold |
| CPA | 0.8 | - | - | - | - |
| CCPA | 0.4 | 3900 | - | - | ~0.0001-fold |
As the data indicates, this compound demonstrates a clear preference for the A₂ₐ receptor over the A₁, A₂ₑ, and A₃ subtypes. Notably, its affinity for the A₁ receptor is significantly lower, highlighting its utility in selectively targeting the A₂ₐ signaling pathway. In contrast, NECA (5'-N-Ethylcarboxamidoadenosine) is a non-selective agonist with high affinity for both A₁ and A₂ₐ receptors. CPA (N⁶-Cyclopentyladenosine) and its derivative CCPA (2-Chloro-N⁶-cyclopentyladenosine) are highly selective for the A₁ receptor.
Functional Activity
Beyond binding affinity, the functional potency of an agonist is crucial. This compound is a potent agonist at the A₂ₐ receptor, with reported EC₅₀ values ranging from 1.48 to 180 nM. This functional activity is often assessed through cyclic AMP (cAMP) accumulation assays, as the A₂ₐ receptor is coupled to the Gs protein, which stimulates adenylyl cyclase to produce cAMP.
Experimental Protocols
The data presented in this guide is derived from standard pharmacological assays. Below are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of adenosine receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the adenosine receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]this compound for A₂ₐ receptors), and varying concentrations of the unlabeled competitor compound (the "test compound").
-
The total volume is brought up with an assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
To determine non-specific binding, a high concentration of a non-labeled agonist or antagonist is added to a set of wells.
3. Incubation and Filtration:
-
The reaction plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP, a second messenger downstream of Gs-coupled receptors like the A₂ₐ receptor.
1. Cell Culture and Treatment:
-
Adherent cells expressing the A₂ₐ receptor are cultured in appropriate media.
-
On the day of the assay, the culture medium is replaced with a stimulation buffer.
-
The cells are then treated with various concentrations of the test agonist (e.g., this compound).
-
A positive control, such as forskolin (a direct activator of adenylyl cyclase), is often included.
2. Cell Lysis:
-
After a specific incubation period (e.g., 30 minutes), the stimulation is stopped, and the cells are lysed to release the intracellular cAMP. This can be achieved using ethanol or a specific lysis buffer.
3. cAMP Detection:
-
The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like AlphaScreen® or HTRF®.
-
In these assays, endogenous cAMP from the sample competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
The resulting signal is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the samples is determined by interpolating from the standard curve.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the A₂ₐ receptor signaling pathway and the workflow of a radioligand binding assay.
Caption: A₂ₐ receptor signaling pathway initiated by this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
CGS 21680: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
CGS 21680 is a potent and widely utilized agonist for the adenosine A2A receptor, playing a crucial role in research related to neurodegenerative diseases, inflammation, and cardiovascular function.[1] This guide provides a comprehensive comparison of this compound's binding affinity and functional selectivity for its primary target, the adenosine A2A receptor, versus other adenosine receptor subtypes and highlights the available data on its broader cross-reactivity profile.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, Kd, IC50) of this compound for various adenosine receptor subtypes. The data clearly demonstrates its high affinity and selectivity for the human and rat adenosine A2A receptor.
| Receptor Subtype | Species | Ligand | Parameter | Value (nM) | Reference |
| Adenosine A2A | Human | This compound | Ki | 27 | [1] |
| Human | This compound | Kd | 17.8 | ||
| Rat | This compound | IC50 | 22 | [2] | |
| Rat | This compound | Kd | 15.5 | [2] | |
| Adenosine A1 | Human | This compound | Ki | 290 | [1] |
| Rat | This compound | - | >3000 | ||
| Adenosine A2B | Human | This compound | Ki | 67 | |
| Adenosine A3 | Human | This compound | Ki | 88,800 |
Note: Lower Ki, Kd, and IC50 values indicate higher binding affinity.
Cross-Reactivity with Other Receptors
While this compound exhibits high selectivity within the adenosine receptor family, a comprehensive, publicly available screening panel against a broad range of other G-protein coupled receptors (GPCRs), ion channels, and kinases is not readily found in the reviewed scientific literature. However, studies utilizing lymphocytes from A2A receptor-deficient mice have provided strong evidence for its target specificity. These studies demonstrated that the cytotoxic effects observed with this compound in normal cells were absent in cells lacking the A2A receptor, suggesting that this compound does not exert significant off-target effects leading to cytotoxicity. This indicates a high degree of selectivity for the A2A receptor and a low potential for cross-reactivity with other cellular targets that would induce similar downstream effects.
Signaling Pathway
This compound, as an adenosine A2A receptor agonist, primarily signals through the Gs alpha-subunit of the G-protein complex. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Caption: Signaling pathway of this compound via the adenosine A2A receptor.
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-ZM241385.
Workflow:
Caption: Workflow for a radioligand displacement binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled antagonist (e.g., [3H]-ZM241385) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This protocol describes a method to measure the functional potency (EC50) of this compound by quantifying the increase in intracellular cyclic AMP (cAMP) in cells expressing the adenosine A2A receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Detailed Steps:
-
Cell Preparation:
-
Culture cells expressing the adenosine A2A receptor in a suitable medium.
-
Harvest and resuspend the cells in a stimulation buffer.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Cell Stimulation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for agonist-induced cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Measurement:
-
Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve.
-
Conclusion
References
A Comparative Analysis of CGS 21680 and Endogenous Adenosine for Researchers
An objective guide for scientists and drug development professionals on the pharmacological and signaling characteristics of the selective A₂A agonist CGS 21680 versus the endogenous ligand, adenosine.
This guide provides a detailed comparative analysis of this compound, a synthetic and highly selective adenosine A₂A receptor agonist, and endogenous adenosine, the natural ligand for all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). For researchers and drug development professionals, understanding the distinct binding affinities, functional potencies, and downstream signaling pathways of these two molecules is critical for designing experiments and developing novel therapeutics targeting the adenosinergic system.
At a Glance: Key Quantitative Comparisons
To facilitate a direct comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of this compound and endogenous adenosine for the four adenosine receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, cell type, and assay used.
| Ligand | A₁ Receptor Ki (nM) | A₂A Receptor Ki (nM) | A₂B Receptor Ki (nM) | A₃ Receptor Ki (nM) |
| This compound | 290[1] | 27[1][2] | 67[1] | 88,800[1] |
| Endogenous Adenosine | ~1-30 | ~10-30 | >1,000 | ~1,000 |
| Ligand | Receptor | Functional Assay | EC₅₀ (nM) |
| This compound | A₂A | cAMP Accumulation | 1.48 - 180 |
| This compound | A₂A | cAMP Accumulation (rat striatum) | 110 |
| Endogenous Adenosine | A₂B | cAMP Accumulation (HBECs) | 8,800 |
Signaling Pathways: A Tale of Selectivity
Endogenous adenosine is a promiscuous ligand, activating all four adenosine receptor subtypes, which are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, A₂A and A₂B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. This non-selective activation by adenosine results in a broad and sometimes opposing range of physiological effects.
This compound, on the other hand, exhibits high selectivity for the A₂A receptor. Its primary mechanism of action is the potent stimulation of the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. However, research has shown that A₂A receptor activation by this compound can also trigger other downstream signaling pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).
While both this compound and adenosine can activate the A₂A receptor and its downstream effectors, the key difference lies in the targeted nature of this compound. By selectively activating only the A₂A receptor, this compound allows for the specific investigation of A₂A-mediated effects without the confounding influences of A₁, A₂B, and A₃ receptor activation that occur with endogenous adenosine.
References
A Comparative Analysis of CGS 21680's Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective efficacy of CGS 21680, a selective adenosine A2A receptor agonist, against other neuroprotective agents across various models of neurological disorders. The information is compiled from preclinical and clinical studies to aid in research and development decisions.
Executive Summary
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke, spinal cord injury, and Parkinson's disease. Its mechanisms of action are multifaceted, involving anti-inflammatory, immunosuppressive, and neurotrophic signaling pathways. While direct head-to-head clinical comparisons with other neuroprotective agents are limited, this guide consolidates available data to offer a comparative perspective on its efficacy. Other agents, including NMDA receptor antagonists, antioxidants like Edaravone and N-acetylcysteine, and anti-inflammatory drugs such as Minocycline and Celecoxib, have also shown promise in specific contexts. This guide presents the quantitative data, experimental methodologies, and signaling pathways associated with these compounds to facilitate a comprehensive evaluation.
This compound: Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the adenosine A2A receptor, which is upregulated on neurons and glial cells in response to injury. This activation triggers a cascade of downstream signaling events.
Comparative Efficacy in Ischemic Stroke
In preclinical stroke models, this compound has been shown to reduce neurological deficits and markers of neuroinflammation. The following tables compare its efficacy with other agents investigated for stroke treatment.
Table 1: Efficacy of this compound in a Rat Model of Transient Cerebral Ischemia[1][2]
| Outcome Measure | Vehicle Control | This compound (0.01 mg/kg) | This compound (0.1 mg/kg) |
| Neurological Deficit Score (7 days post-MCAo) | Higher Deficit | Reduced Deficit | Reduced Deficit |
| Microgliosis (Iba1+ cells) | Increased | Reduced | Reduced |
| Astrogliosis (GFAP+ cells) | Increased | Reduced | Reduced |
| Granulocyte Infiltration (2 days post-MCAo) | Present | Reduced | Reduced |
Table 2: Comparative Efficacy of Other Neuroprotective Agents in Stroke
| Agent | Mechanism of Action | Animal Model/Clinical Trial | Key Outcomes |
| NMDA Receptor Antagonists (e.g., CNS 1102) | Blockade of excitotoxic glutamate signaling | Rat, MCAO | 66% reduction in total infarct volume.[1] |
| Edaravone | Free radical scavenger | Human, Acute Ischemic Stroke | 72% of patients had favorable outcomes (MRS ≤2) at 90 days vs. 40% in placebo group.[2] In another study, edaravone use was associated with greater functional independence at discharge (32.3% vs 25.9%).[3] |
Comparative Efficacy in Spinal Cord Injury
This compound has demonstrated the ability to reduce motor deficits and tissue damage following spinal cord injury (SCI). This section compares its effects with Minocycline, an anti-inflammatory agent also studied in SCI.
Table 3: Efficacy of this compound in a Mouse Model of Spinal Cord Injury
| Outcome Measure | Vehicle Control | This compound |
| Motor Deficit (up to 19 days post-injury) | Severe Deficit | Clearly Reduced Deficit |
| Tissue Damage (24h post-injury) | Significant Damage | Reduced |
| Leukocyte Influx (MPO+ cells) | Increased | Reduced |
| NF-κB Activation & iNOS Expression | Increased | Reduced |
Table 4: Efficacy of Minocycline in a Mouse Model of Spinal Cord Injury
| Outcome Measure | Vehicle Control | Minocycline |
| Hindlimb Function (BBB scale, 3-28 days post-injury) | Impaired | Significantly Improved |
| Gross Lesion Size | Larger | Significantly Reduced |
| Axonal Sparing | Less Sparing | Evidence of Increased Sparing |
Comparative Efficacy in Parkinson's Disease
In a preclinical model of Parkinson's disease, co-administration of this compound with L-DOPA provided neuroprotection to dopaminergic neurons. This is compared with the antioxidant N-acetylcysteine (NAC).
Table 5: Efficacy of this compound in a Rat Model of Parkinson's Disease
| Treatment Group | Outcome Measure | Result |
| 6-OHDA + L-DOPA | Striatal Dopamine Innervation (TH immunoreactivity) | Significant Reduction |
| 6-OHDA + L-DOPA + this compound | Striatal Dopamine Innervation (TH immunoreactivity) | Neuroprotection Conferred |
Table 6: Efficacy of N-acetylcysteine (NAC) in Parkinson's Disease Patients
| Outcome Measure | Control Group | NAC Treatment Group |
| UPDRS Scores (3 months) | No significant change | ~13% improvement. |
| Dopamine Transporter (DAT) Binding (3 months) | No measurable changes | 4.4% to 7.8% increase. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the protocols for the key studies cited.
This compound in Transient Cerebral Ischemia
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: Transient middle cerebral artery occlusion (MCAo) for 1 hour.
-
Drug Administration: this compound (0.01 and 0.1 mg/kg, i.p.) or vehicle was administered starting 4 hours after ischemia and then twice daily for 7 days.
-
Outcome Measures: Neurological deficit scoring, immunohistochemistry for microgliosis (Iba1), astrogliosis (GFAP), and myeloperoxidase (MPO) for granulocyte infiltration.
Minocycline in Spinal Cord Injury
-
Animal Model: Male C57BL/6 mice.
-
Injury Model: Extradural compression of the spinal cord using a modified aneurysm clip.
-
Drug Administration: Minocycline or vehicle was administered beginning 1 hour after injury.
-
Outcome Measures: Basso Beattie Bresnahan (BBB) locomotor rating scale, inclined plane test, histological analysis of lesion size, and axonal sparing using fluorogold labeling.
N-acetylcysteine in Parkinson's Disease
-
Study Design: Open-label clinical trial.
-
Participants: Patients with Parkinson's disease.
-
Intervention: Daily N-acetylcysteine (NAC) for 3 months.
-
Outcome Measures: Unified Parkinson's Disease Rating Scale (UPDRS) and Dopamine Transporter (DAT) imaging (DaTscan).
Conclusion
This compound demonstrates promising neuroprotective efficacy across multiple preclinical models of neurological disorders, primarily through its anti-inflammatory and neurotrophic actions. While direct comparative clinical data is scarce, the evidence presented in this guide suggests that its performance is comparable to or, in some aspects, potentially more robust than other neuroprotective agents in similar preclinical settings. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to support further research and development of this compound and other novel neuroprotective therapies. Future head-to-head comparative studies are warranted to definitively establish the relative efficacy of these agents in clinical settings.
References
- 1. neurology.org [neurology.org]
- 2. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of CGS 21680 and Other Adenosine A2A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of CGS 21680, a potent adenosine A2A receptor agonist, with other well-characterized ligands. Understanding the association and dissociation rates of these compounds is crucial for predicting their pharmacological effects, including the onset and duration of action. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Binding Kinetics of Adenosine A2A Receptor Ligands
The binding of a ligand to its receptor is a dynamic process characterized by an association rate constant (Kon) and a dissociation rate constant (Koff). These parameters, along with the equilibrium dissociation constant (Kd), provide a more complete picture of a ligand's interaction with its target than affinity alone. While extensive affinity data (Ki, Kd) is available for this compound, direct kinetic (Kon, Koff) data from head-to-head comparative studies are limited. However, qualitative descriptions of its kinetic behavior, in conjunction with quantitative data for other key ligands, offer valuable insights.
| Ligand | Type | Kon (M⁻¹min⁻¹) | Koff (min⁻¹) | Residence Time (1/Koff) (min) | Ki (nM) | Experimental System |
| This compound | Agonist | Not Quantified | Described as relatively fast | Not Quantified | 27 | Rat Brain Membranes |
| NECA | Agonist | 8.1 x 10⁵ | 0.04 | 25 | 14 | HEK293 cells expressing human A2A receptor |
| UK-432,097 | Agonist | Not Quantified | Described as slow | Long | 4.75 | Sf9 cells expressing human A2A receptor |
| ZM241385 | Antagonist | 1.8 x 10⁸ | 0.17 | 5.9 | 0.4 | HEK293 cells expressing human A2A receptor |
Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The description of this compound's kinetics is based on studies demonstrating a lack of sustained, wash-resistant agonism, which is indicative of a relatively faster off-rate compared to ligands like UK-432,097 that exhibit this property[1].
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the cellular response.
Experimental Protocols
The determination of ligand binding kinetics is primarily achieved through radioligand binding assays. Below are detailed protocols for the competition association assay, a key method for determining Kon and Koff for unlabeled ligands.
Competition Association Assay Protocol
This assay measures the binding of a radiolabeled ligand to its receptor over time in the presence of a competing unlabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the adenosine A2A receptor (e.g., from HEK293 cells).
-
Radioligand: A high-affinity radiolabeled A2A receptor ligand (e.g., [³H]-ZM241385).
-
Unlabeled Ligand: The compound of interest (e.g., this compound).
-
Assay Buffer: Typically Tris-HCl buffer with MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation Setup: Prepare incubation tubes containing assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the unlabeled test ligand at various concentrations.
-
Initiation of Reaction: Add the membrane preparation to the incubation tubes to start the binding reaction.
-
Time Course: Incubate the tubes at a specific temperature (e.g., 25°C) and terminate the reaction at various time points by rapid filtration.
-
Filtration and Washing: The contents of each tube are filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed rapidly with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding at each time point is plotted. The association and dissociation rate constants (Kon and Koff) for the unlabeled ligand are then determined by fitting the data to the appropriate kinetic models using software such as Prism.
References
Unraveling the Antagonistic Dance: CGS 21680's Interaction with Dopamine D2 Receptor Antagonists
A comprehensive guide for researchers exploring the intricate relationship between the adenosine A2A receptor agonist CGS 21680 and antagonists of the dopamine D2 receptor. This guide delves into the molecular mechanisms, presents key experimental findings, and provides detailed protocols for further investigation.
The interplay between the adenosine and dopamine neurotransmitter systems, particularly at the level of the adenosine A2A receptor (A2AR) and the dopamine D2 receptor (D2R), represents a critical area of research in neuroscience and pharmacology. The A2AR agonist this compound has emerged as a pivotal tool in dissecting this interaction. This guide provides a comparative analysis of the effects of this compound in the context of D2R antagonism, supported by experimental data and detailed methodologies.
At the heart of this interaction lies the formation of A2A-D2 receptor heteromers, where the two distinct receptors physically associate to form a functional complex.[1][[“]][3] This heteromerization provides the structural basis for an allosteric, or indirect, antagonistic relationship.[[“]][4] Essentially, the activation of the A2A receptor by an agonist like this compound can modulate the function of the D2 receptor, typically by reducing its affinity for its own ligands and attenuating its downstream signaling. This antagonistic crosstalk is a key mechanism for fine-tuning neuronal activity, particularly in brain regions rich in both receptors, such as the striatum.
Quantitative Insights into the A2A-D2 Receptor Interaction
Experimental evidence consistently demonstrates that this compound alters the binding characteristics and functional responses of D2 receptors, an effect that is particularly evident in the presence of D2 receptor antagonists. The following table summarizes key quantitative findings from various studies.
| Experimental Model | D2 Receptor Ligand | This compound Concentration/Dose | Observed Effect on D2 Receptor | Reference |
| Human & Rat Striatal Sections | [¹²⁵I]iodosulpiride vs. Dopamine | 1-3 mg/kg (in vivo) | Increased IC50 of dopamine for [¹²⁵I]iodosulpiride binding. | |
| Rat Striatal Sections | [¹²⁵I]iodosulpride vs. Dopamine | 1-3 mg/kg (in vivo) | Decreased the KL (low-affinity dissociation constant) of dopamine. | |
| Rat Brain (in vivo PET) | [¹¹C]raclopride | 1 mg/kg | Trend towards a decrease in D2 receptor availability (BPND). Significantly reduced the striatal k₃/k₄ ratio. | |
| CHO cells co-expressing A2A and D2 receptors | [³H]NECA (A2A agonist) | - | Haloperidol treatment increased the affinity of [³H]NECA for the A2A receptor. | |
| Mouse Fibroblast Cell Line (A2A & D2 transfected) | Quinpirole (D2 agonist) | Not specified | Strongly counteracted the increase in intracellular calcium induced by quinpirole. |
Signaling Pathways and Experimental Workflow
The antagonistic interaction between this compound and D2 receptor antagonists can be visualized through their opposing effects on intracellular signaling cascades and the general workflow used to investigate this relationship.
Detailed Experimental Protocols
For researchers aiming to investigate the interaction between this compound and D2 receptor antagonists, the following provides an overview of commonly employed experimental methodologies.
Radioligand Binding Assays
These assays are fundamental for determining how this compound affects the binding of D2 receptor antagonists to the D2 receptor.
-
Objective: To measure the affinity (Ki) and binding capacity (Bmax) of a radiolabeled D2 receptor antagonist in the presence and absence of this compound.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing D2 and A2A receptors.
-
Radiolabeled D2 receptor antagonist (e.g., [³H]raclopride, [³H]spiperone).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled D2 antagonist like haloperidol).
-
Assay buffer (e.g., Tris-HCl with physiological salts).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled D2 antagonist.
-
For competition assays, include increasing concentrations of a non-radiolabeled D2 ligand (like dopamine or the antagonist itself) to generate a displacement curve.
-
Run parallel experiments in the presence of a fixed concentration of this compound.
-
Incubate at a specific temperature for a set duration to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Ki and Bmax values. A rightward shift in the competition curve in the presence of this compound indicates a decrease in the affinity of the D2 receptor for its ligand.
-
cAMP Accumulation Assays
These functional assays measure the downstream signaling consequences of A2A and D2 receptor activation.
-
Objective: To quantify the effect of this compound on the D2 receptor-mediated inhibition of adenylyl cyclase.
-
Materials:
-
Intact cells co-expressing A2A and D2 receptors.
-
This compound.
-
D2 receptor agonist (e.g., quinpirole).
-
D2 receptor antagonist (e.g., haloperidol).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).
-
-
Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor.
-
Treat cells with the D2 receptor antagonist to block the effects of any endogenous dopamine.
-
Add this compound at various concentrations.
-
Stimulate adenylyl cyclase with forskolin.
-
Co-treat with a D2 receptor agonist to induce inhibition of cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
The antagonistic effect of this compound would be observed as a reduction in the ability of the D2 receptor agonist to inhibit forskolin-stimulated cAMP accumulation.
-
In Vivo Behavioral Studies
Animal models provide a platform to understand the physiological and behavioral consequences of the A2A-D2 receptor interaction.
-
Objective: To assess how this compound modulates the behavioral effects of D2 receptor antagonists, such as their impact on locomotion or catalepsy.
-
Materials:
-
Rodents (rats or mice).
-
This compound.
-
D2 receptor antagonist (e.g., haloperidol, raclopride).
-
Apparatus for behavioral testing (e.g., open field for locomotion, bar test for catalepsy).
-
-
Procedure:
-
Acclimate the animals to the testing environment.
-
Administer the D2 receptor antagonist via an appropriate route (e.g., intraperitoneal injection).
-
Administer this compound, either before or concurrently with the D2 antagonist.
-
At a predetermined time, place the animal in the testing apparatus.
-
Record behavioral parameters such as distance traveled, rearing frequency, or the time the animal remains in a cataleptic posture.
-
Compare the behavioral outcomes between different treatment groups. For instance, this compound has been shown to produce effects that can be similar to D2 antagonists in some behavioral paradigms, suggesting a functional antagonism. However, the behavioral profiles are not always identical, indicating more complex interactions.
-
Conclusion
The interaction between the adenosine A2A receptor agonist this compound and dopamine D2 receptor antagonists is a well-established phenomenon with significant implications for understanding brain function and developing novel therapeutics for neuropsychiatric and neurodegenerative disorders. The formation of A2A-D2 heteromers facilitates an antagonistic relationship where A2A receptor activation dampens D2 receptor signaling. The experimental approaches outlined in this guide provide a robust framework for researchers to further explore the nuances of this critical receptor interaction.
References
- 1. Adenosine A2A and dopamine D2 heteromeric receptor complexes and their function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Adenosine A2A-dopamine D2 receptor-receptor heteromerization: qualitative and quantitative assessment by fluorescence and bioluminescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating CGS 21680-Induced cAMP Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGS 21680's performance in elevating intracellular cyclic adenosine monophosphate (cAMP) levels against other pharmacological agents. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments to aid in study replication and design.
This compound: A Selective Adenosine A2A Receptor Agonist
This compound is a potent and selective agonist for the adenosine A2A receptor (A2AR), a Gs protein-coupled receptor (GPCR). Activation of the A2AR by this compound initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cAMP. This second messenger, in turn, activates protein kinase A (PKA) and other downstream effectors, modulating a wide array of cellular functions. The potency of this compound in stimulating cAMP production is typically characterized by an EC50 value in the nanomolar range, although this can vary depending on the cell type and experimental conditions.
Comparative Analysis of cAMP-Elevating Compounds
The following table summarizes the performance of this compound in comparison to other compounds known to increase intracellular cAMP levels. These alternatives include other A2AR agonists, a direct activator of adenylyl cyclase, and a phosphodiesterase (PDE) inhibitor.
| Compound | Mechanism of Action | Typical EC50 for cAMP Production | Key Characteristics |
| This compound | Selective Adenosine A2A Receptor Agonist | ~110-180 nM | Potent and selective for A2AR, widely used as a research tool. |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Adenosine Receptor Agonist | Low nM range | High-affinity agonist for A1, A2A, A2B, and A3 adenosine receptors. |
| Regadenoson | Selective Adenosine A2A Receptor Agonist | Not specified in search results | A selective A2A receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1][2] |
| UK-432,097 | Selective Adenosine A2A Receptor Agonist | 0.66 nM | A highly potent and selective A2A receptor agonist with anti-inflammatory properties.[3] |
| Forskolin | Direct Adenylyl Cyclase Activator | ~41 nM (IC50 for activation) | Bypasses the need for GPCR activation, directly stimulating cAMP production. |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective Phosphodiesterase (PDE) Inhibitor | Varies depending on PDE isoform | Prevents the degradation of cAMP, thus increasing its intracellular concentration. |
Experimental Protocol: Measuring cAMP Levels using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides a general framework for quantifying this compound-induced cAMP accumulation in a cell-based HTRF assay. Specific details may need to be optimized for different cell lines and experimental setups.
Materials:
-
Cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound and other test compounds
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 384-well white microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).
-
Cell Stimulation: Remove the cell culture medium and add the prepared compound solutions to the respective wells. Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production. To prevent cAMP degradation, a phosphodiesterase inhibitor like IBMX can be included in the stimulation buffer.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well. These reagents will lyse the cells and initiate the competitive immunoassay.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the assay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths. The amount of cAMP produced is inversely proportional to the HTRF signal. Generate dose-response curves and calculate EC50 values using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for validating its effect on cAMP levels.
Caption: this compound signaling pathway leading to increased cAMP.
Caption: Workflow for cAMP validation experiments.
References
A Comparative Guide to CGS 21680 and ATL146e: Potent A2A Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CGS 21680 and ATL146e, two widely utilized selective agonists for the adenosine A2A receptor (A2AR). Both compounds are invaluable tools in pharmacological research, particularly in studies related to inflammation, neurotransmission, and cardiovascular function. This document aims to provide an objective comparison of their performance in key in vitro assays, supported by available experimental data.
Overview of this compound and ATL146e
This compound and ATL146e are potent and selective agonists of the A2A adenosine receptor, a G-protein coupled receptor that primarily signals through the Gs alpha subunit to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. Activation of the A2AR is associated with a range of physiological effects, including vasodilation, inhibition of inflammatory cell function, and modulation of neurotransmitter release. While both compounds target the same receptor, subtle differences in their pharmacological profiles may influence their suitability for specific experimental applications.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ATL146e from various in vitro assays. It is important to note that the data presented here are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Radioligand Binding Affinity
| Compound | Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki / Kd (nM) | Citation |
| This compound | A2A | Rat | Brain | [3H]this compound | 27 | |
| A1 | Rat | Brain | [3H]CHA | 290 | ||
| A2B | Human | - | - | 67 | ||
| A3 | Human | - | - | 88,800 | ||
| ATL146e | A2A | Rat | Striatum | [125I]APE | ~1.5 (Kd) | |
| A1 | Rat | Cortex | [3H]CCPA | ~9 (Kd) | ||
| A2B | Rat | Recombinant | [3H]DPCPX | >1000 (Ki) | ||
| A3 | Rat | Recombinant | [125I]AB-MECA | ~2.4 (Kd) |
Table 2: Functional Potency in cAMP Accumulation Assays
| Compound | Cell Line | Species | Assay Conditions | EC50 (nM) | Citation |
| This compound | Rat Striatal Slices | Rat | Stimulation of cAMP formation | 110 | [1] |
| ATL146e | NKT Cells | Mouse | Inhibition of IFN-γ production | 0.58 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide: CGS 21680 vs. UK-432097 in Preclinical Research
An Objective Comparison of Two Key Adenosine A2A Receptor Modulators for Researchers, Scientists, and Drug Development Professionals.
The adenosine A2A receptor (A2AR) has emerged as a significant target in therapeutic research, particularly for neurodegenerative disorders like Parkinson's disease, as well as for inflammatory conditions and cancer immunotherapy.[1][2] Two compounds that have been instrumental in elucidating the role of the A2AR in these processes are CGS 21680 and UK-432097 (Istradefylline). This guide provides a detailed comparison of these molecules, highlighting their opposing mechanisms of action and their applications in preclinical models.
Mechanism of Action: An Agonist vs. an Antagonist
The fundamental difference between this compound and UK-432097 lies in their interaction with the A2A receptor.
-
This compound is a potent and selective A2A receptor agonist .[3] Upon binding, it activates the receptor, initiating a Gs-protein coupled signaling cascade. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This cascade influences various downstream targets, including Protein Kinase A (PKA), to modulate cellular functions.
-
UK-432097 (Istradefylline) is a selective A2A receptor antagonist . It binds to the A2A receptor but does not activate it. Instead, it blocks the binding of endogenous adenosine and other A2A agonists, thereby inhibiting the receptor's signaling pathway. This antagonistic action is particularly relevant in the basal ganglia, where it counteracts the inhibitory effects of adenosine on dopamine D2 receptor function.
Quantitative Comparison: Receptor Binding and Potency
The following table summarizes the key quantitative parameters for this compound and UK-432097, demonstrating their high affinity and selectivity for the human A2A receptor.
| Parameter | This compound (Agonist) | UK-432097 (Istradefylline, Antagonist) |
| Binding Affinity (Ki) | 27 nM (human A2A) | 12 nM (human A2A) |
| EC50 / IC50 | EC50 = 110 nM (cAMP formation, rat striatum) | - |
| Selectivity | ~140-fold selective for A2A over A1 receptor | ~56-fold selective for A2A over A1 receptor |
Signaling Pathway Visualization
The following diagram illustrates the opposing effects of this compound and UK-432097 on the A2A receptor signaling pathway.
Caption: Opposing actions on the A2A receptor pathway.
Performance in Preclinical Models
The contrasting mechanisms of this compound and UK-432097 lead to different, often opposite, effects in preclinical models of disease.
| Preclinical Model | This compound (Agonist) Effects | UK-432097 (Istradefylline, Antagonist) Effects |
| Parkinson's Disease Models | Generally not used for motor improvement; can induce motor suppression. | Consistently improves motor symptoms and reverses movement dysfunction in rodent and primate models (e.g., MPTP, 6-OHDA). Potentiates the effects of L-DOPA. |
| Inflammation Models | Exerts anti-inflammatory effects; reduces cytokine production (TNF-α, IL-1β, IL-6) and ameliorates tissue damage in models of arthritis and lung injury. | Can have neuroprotective effects by counteracting neuroinflammatory processes. |
| Huntington's Disease Models | Slows motor deterioration and prevents reduction in brain weight in a transgenic mouse model. | Not a primary area of investigation. |
| Ischemia Models | Protective in a rat model of transient cerebral ischemia. | Not a primary area of investigation. |
| Behavioral Models | Can induce sedation and suppress motor activity at certain doses. | Can increase motor activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon preclinical findings. Below are representative protocols for evaluating these compounds.
Protocol 1: Evaluation of Motor Activity in a Rodent Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol is typically used to assess the anti-parkinsonian potential of A2A antagonists like UK-432097.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Catalepsy: Catalepsy, a state of motor immobility, is induced by an intraperitoneal (i.p.) injection of haloperidol (e.g., 1-2 mg/kg).
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Drug Administration: The test compound (e.g., UK-432097/Istradefylline) or vehicle is administered orally (p.o.) or i.p. at various doses (e.g., 1, 3, 10 mg/kg) typically 60 minutes before the catalepsy test.
-
Catalepsy Assessment: Catalepsy is measured using the bar test. The animal's forepaws are placed on a horizontal bar (e.g., 9 cm high). The time it takes for the animal to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is usually set. Measurements are taken at several time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The duration of catalepsy is compared between the vehicle-treated group and the drug-treated groups. A significant reduction in the time spent on the bar indicates an anti-cataleptic (and thus potential anti-parkinsonian) effect. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
Protocol 2: Evaluation of Anti-Inflammatory Effects in a Mouse Model of Acute Lung Injury (Carrageenan-Induced Pleurisy)
This protocol is suitable for assessing the anti-inflammatory properties of A2A agonists like this compound.
-
Animals: Male Swiss albino mice are used.
-
Drug Administration: this compound (e.g., 0.1 mg/kg) or vehicle is administered i.p. 30 minutes before the inflammatory challenge.
-
Induction of Pleurisy: Pleurisy is induced by an intrapleural injection of carrageenan (e.g., 1% in saline).
-
Sample Collection: At a specific time point after carrageenan injection (e.g., 4 hours), animals are euthanized. The pleural cavity is washed with saline to collect exudate for cell counting (neutrophil infiltration). Lung tissue is collected for histological analysis and biochemical assays.
-
Outcome Measures:
-
Neutrophil Infiltration: Total and differential cell counts in the pleural exudate are determined.
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammatory cell infiltration.
-
Biochemical Markers: Lung homogenates are used to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β), myeloperoxidase (MPO) activity (an index of neutrophil accumulation), and markers of oxidative stress.
-
-
Data Analysis: The measured parameters are compared between the vehicle-treated and this compound-treated groups using statistical tests such as a t-test or ANOVA.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for preclinical evaluation of A2A receptor modulators in a Parkinson's disease model.
Caption: Workflow for testing A2A antagonists in a PD model.
Conclusion
This compound and UK-432097 (Istradefylline) are invaluable tools in preclinical pharmacology, offering opposing ways to modulate the adenosine A2A receptor.
-
This compound , as an agonist , is primarily used in research models to investigate the protective and anti-inflammatory roles of A2A receptor activation. Its potential therapeutic applications are explored in conditions like ischemia and inflammation.
-
UK-432097 , as an antagonist , has been extensively studied for its ability to improve motor function in models of Parkinson's disease. Its mechanism of blocking A2A receptors in the basal ganglia provides a non-dopaminergic strategy to treat PD symptoms, which has led to its clinical approval as an adjunct therapy.
The choice between these two compounds depends entirely on the research question and the desired physiological outcome. Understanding their distinct mechanisms and preclinical performance is essential for designing robust experiments and advancing the development of novel therapeutics targeting the adenosine A2A receptor.
References
Safety Operating Guide
Personal protective equipment for handling Cgs 21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling CGS 21680, a potent and selective A2A adenosine receptor agonist. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol generation. | Prevents inhalation of the compound, which may be harmful. |
Operational Plan: Step-by-Step Handling and Disposal
I. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2]
-
Designate a Handling Area: All work with this compound should be conducted in a specific, well-ventilated area, preferably within a chemical fume hood.
-
Assemble all Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
II. Handling Procedures
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools (e.g., chemical-resistant spatula) for transfers.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
This compound is soluble in DMSO.[3]
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
III. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
IV. Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable gloves, and weighing papers, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
